LP-533401
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LP-533401: A Deep Dive into its Mechanism of Action as a Peripherally Selective TPH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 is a potent and selective small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506). By specifically targeting TPH1 in the gastrointestinal (GI) tract, this compound effectively reduces circulating serotonin levels without affecting central nervous system (CNS) serotonin, due to its inability to cross the blood-brain barrier. This targeted mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for disorders characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome, as well as for conditions influenced by gut-derived serotonin, including osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical and physiological effects.
Core Mechanism of Action: Inhibition of TPH1
This compound functions as a direct inhibitor of Tryptophan Hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for the initial and rate-limiting step in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis, the conversion of L-tryptophan to 5-hydroxytryptophan (B29612). TPH1 is predominantly expressed in peripheral tissues, with the highest concentration in the enterochromaffin cells of the gastrointestinal tract, which are responsible for over 90% of the body's serotonin production[1]. The other isoform, TPH2, is primarily found in the neurons of the brain and the myenteric plexus of the gut, where it is responsible for the majority of serotonin synthesis in the central nervous system[1].
This compound's therapeutic potential lies in its peripheral selectivity. Pharmacokinetic studies have demonstrated that this compound has negligible brain penetration following oral administration, ensuring that it does not significantly impact CNS serotonin levels, thereby avoiding potential neurological side effects[2][3].
Kinetic Analysis of TPH1 Inhibition
Kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to the substrate L-tryptophan[1]. This is consistent with X-ray crystallography data showing that this compound occupies the tryptophan binding site of the TPH1 enzyme[1]. In contrast, when the concentration of the cofactor 6-methyltetrahydropterin (B12859068) (6-MePH4) is varied, this compound exhibits uncompetitive inhibition, indicating that it does not bind to the pterin (B48896) binding site[1].
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of TPH Isoforms
| Parameter | Enzyme | Value | Reference |
| IC50 | Human TPH1 | 0.7 µM | [4][5] |
| Human TPH2 | Similar potency to TPH1 | [5] | |
| Ki (vs. Tryptophan) | TPH1 | 0.31 µM | [1] |
| Ki (vs. 6-MePH4) | TPH1 | 0.81 µM | [1] |
Table 2: In Vitro Inhibition of Serotonin Production in a Cellular Model
| Cell Line | Parameter | Value | Reference |
| RBL-2H3 (Rat Mastocytoma) | IC50 | 0.4 µM | [4][5] |
| RBL-2H3 | Complete Inhibition | 1 µM | [2][3] |
Table 3: In Vivo Effects of this compound in Rodent Models
| Species | Dosage | Effect on Serotonin Levels | Reference |
| Mice | 30-250 mg/kg/day (repeated) | Marked reduction in gut, lungs, and blood; no change in brain | [2] |
| Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut; no change in blood | [2] |
| Mice | Not specified | 30% decrease in circulating serotonin | [2] |
| Mice | 30 and 90 mg/kg | Dose-dependent reduction in duodenum, jejunum, and ileum; no effect in brain | [4] |
| Ovariectomized Rodents | Oral, once daily for up to 6 weeks | Dose-dependent prevention and rescue of osteoporosis | [2][3] |
| Rats | 25 mg/kg/day | 35-40% reduction in serum serotonin | [3] |
Signaling Pathways and Experimental Workflows
Serotonin Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by this compound.
Caption: this compound inhibits TPH1, blocking serotonin synthesis.
Experimental Workflow for In Vitro Efficacy Testing
This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro testing of this compound.
Detailed Experimental Protocols
In Vitro TPH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MePH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Detection reagents for 5-hydroxytryptophan (e.g., for HPLC-based detection)
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, DTT, and 6-MePH4.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified human TPH1 enzyme and L-tryptophan.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Quantify the amount of 5-hydroxytryptophan produced, typically by High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Inhibition of Serotonin Production in RBL-2H3 Cells
Objective: To assess the ability of this compound to inhibit serotonin production in a cellular context.
Materials:
-
RBL-2H3 (rat basophilic leukemia) cell line, which endogenously expresses TPH1.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound
-
Lysis buffer
-
Serotonin quantification kit (e.g., ELISA) or HPLC system.
Procedure:
-
Seed RBL-2H3 cells in multi-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a specified duration (e.g., 3 days)[3].
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and quantify the serotonin concentration using a validated method such as an ELISA kit or HPLC.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Vivo Assessment of Peripheral Serotonin Reduction in Mice
Objective: To evaluate the effect of orally administered this compound on serotonin levels in peripheral tissues and the brain.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
This compound formulated for oral administration (gavage).
-
Vehicle control
-
Anesthesia
-
Tissue collection tools
-
Equipment for tissue homogenization and serotonin quantification (HPLC or ELISA).
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Divide the mice into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle orally (e.g., by gavage) once daily for the desired study duration.
-
At the end of the treatment period, anesthetize the mice and collect blood and tissue samples (e.g., duodenum, jejunum, ileum, lungs, and brain).
-
Process the blood to obtain plasma or serum.
-
Homogenize the tissue samples in an appropriate buffer.
-
Quantify the serotonin levels in the plasma/serum and tissue homogenates using a validated method.
-
Compare the serotonin levels in the this compound-treated groups to the vehicle control group to determine the extent of serotonin reduction in each tissue.
Conclusion
This compound is a well-characterized, peripherally selective TPH1 inhibitor that effectively reduces serotonin synthesis in the gastrointestinal tract without impacting central nervous system serotonin levels. Its mechanism as a competitive inhibitor of TPH1 with respect to tryptophan is supported by both kinetic and structural data. The extensive in vitro and in vivo data demonstrate its potency and peripheral selectivity, making it a valuable tool for studying the physiological roles of gut-derived serotonin and a promising therapeutic candidate for a range of peripheral disorders associated with serotonin dysregulation. The experimental protocols provided herein offer a foundation for further research and development of this and similar compounds.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LP-533401: A Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor
An In-depth Technical Guide
LP-533401 is a potent and selective small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) in the periphery.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, designed for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound functions by inhibiting TPH1, thereby reducing the production of serotonin (5-hydroxytryptamine, 5-HT) in the gastrointestinal (GI) tract.[3][4] TPH1 is responsible for over 90% of the body's peripheral serotonin synthesis.[1] By selectively targeting TPH1 over TPH2, the isoform found in the central nervous system, and due to its negligible ability to cross the blood-brain barrier, this compound effectively lowers peripheral serotonin levels without significantly impacting central serotonin concentrations.[2][3][5]
Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to the substrate tryptophan and an uncompetitive inhibitor with respect to the cofactor 6-methyl-tetrahydropterin (6-MePH4).[1] This indicates that this compound binds to the tryptophan-binding site of the TPH1 enzyme.[1]
Therapeutic Potential
The targeted reduction of peripheral serotonin by this compound has demonstrated therapeutic potential in several preclinical models:
-
Osteoporosis: By inhibiting gut-derived serotonin, which has been identified as an inhibitor of bone formation, this compound has been shown to have an anabolic effect on bone.[2] Oral administration in ovariectomized rodents prevented and rescued osteoporosis by increasing bone formation.[2][3]
-
Gastrointestinal Disorders: The reduction of serotonin in the gut suggests its utility in treating GI disorders characterized by excessive serotonin, such as irritable bowel syndrome with diarrhea (IBS-D) and chemotherapy-induced emesis.[5][6]
-
Metabolic Diseases: Research suggests that TPH inhibitors like this compound may protect against diet-induced obesity and fatty liver disease by reducing body weight gain and lipogenesis.[7]
-
Chronic Kidney Disease (CKD): In a rat model of CKD, this compound restored bone mineral status and strength, partly by decreasing gut-derived serotonin and regulating serum phosphate (B84403) levels.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target | Value | Cell Line/System | Reference |
| IC₅₀ | Human TPH1 | 0.7 µM | Purified Enzyme | [5] |
| Human TPH1 | 0.103 µM | Purified Enzyme | [9] | |
| Human TPH2 | 0.032 µM | Purified Enzyme | [9] | |
| 5-HT Synthesis | 0.4 µM | RBL-2H3 cells | [5] | |
| 5-HT Synthesis | 1.0 µM (complete inhibition) | RBL-2H3 cells | [2][3] | |
| 5-HT Synthesis | 12.4 µM | BON cells | [9] | |
| Kᵢ | TPH1 (vs. Tryptophan) | 0.31 µM | - | [1] |
| TPH1 (vs. 6-MePH4) | 0.81 µM | - | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Animal Model | Dosing | Effect | Reference |
| Ovariectomized Mice | 25-250 mg/kg/day (oral) | Dose-dependent prevention and rescue of osteoporosis | [2][3] |
| Healthy Mice | 30-250 mg/kg/day (oral) | Marked reduction in gut, lung, and blood 5-HT; no change in brain 5-HT | [3] |
| Healthy Mice | 250 mg/kg (single dose) | 50% decrease in lung and gut 5-HT | [3] |
| Mice with EL4 cell injection | - | Inhibited decrease in osteoblast numbers and trabecular bone volume | [3] |
| 5/6 Nephrectomized Rats (CKD model) | 30 or 100 mg/kg/day (oral) | Restored bone mineral status and strength; decreased serum phosphate | [8] |
| Rat Periodontitis Model | 25 mg/kg/day (oral) | No prevention of alveolar bone loss | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting peripheral serotonin synthesis.
Caption: A generalized experimental workflow for the evaluation of this compound.
Experimental Protocols
In Vitro TPH1 Inhibition Assay (Enzymatic)
A representative protocol for determining the inhibitory activity of this compound against purified human TPH1.
-
Enzyme and Reagents: Recombinant human TPH1, L-tryptophan, 6-methyl-tetrahydropterin (6-MePH4) cofactor, catalase, and a suitable buffer (e.g., HEPES).
-
Assay Procedure:
-
The reaction is initiated by adding TPH1 to a mixture containing L-tryptophan, 6-MePH4, catalase, and varying concentrations of this compound in the assay buffer.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The reaction is stopped, typically by adding a strong acid (e.g., perchloric acid).
-
The product, 5-hydroxytryptophan (B29612) (5-HTP), is quantified using a suitable method such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation. For determining the inhibition constants (Kᵢ), the assay is performed with varying concentrations of both the inhibitor and the substrate (tryptophan) or cofactor (6-MePH4).[1]
In Vivo Assessment of Osteoporosis in Ovariectomized (OVX) Rodents
This protocol outlines the methodology for evaluating the bone anabolic effects of this compound in a model of postmenopausal osteoporosis.
-
Animal Model: Female mice or rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment:
-
Prevention Model: Treatment with this compound (e.g., 1, 10, 100, or 250 mg/kg/day) or vehicle is initiated immediately after OVX and continues for a specified period (e.g., 4 weeks).[3]
-
Rescue Model: Treatment is initiated at a later time point after OVX when bone loss has already occurred (e.g., 6 weeks post-OVX) and continues for a set duration (e.g., 6 weeks).[2][3]
-
-
Administration: this compound is administered orally once daily via gavage.[2][3]
-
Outcome Measures:
-
Bone Microarchitecture: At the end of the study, femurs and/or vertebrae are collected for analysis by micro-computed tomography (µCT) to assess parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]
-
Bone Formation Rate: Dynamic histomorphometry is performed following double calcein (B42510) labeling to measure parameters like mineralizing surface per bone surface (MS/BS) and bone formation rate (BFR/BS).
-
Biochemical Markers: Serum levels of serotonin and bone turnover markers (e.g., P1NP for formation, CTX-I for resorption) are quantified.
-
This comprehensive guide provides a detailed overview of this compound, highlighting its function as a selective peripheral TPH1 inhibitor and its potential as a therapeutic agent for a range of conditions. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401: A Peripherally Restricted Tryptophan Hydroxylase 1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-533401 is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506). By specifically targeting TPH1 in the gastrointestinal tract and other peripheral tissues, this compound offers a promising therapeutic strategy for a variety of conditions associated with elevated peripheral serotonin, including carcinoid syndrome, irritable bowel syndrome (IBS), and osteoporosis, while avoiding the central nervous system effects associated with non-selective TPH inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine that functions as a neurotransmitter in the central nervous system and as a hormone in the periphery.[4] While central serotonin is crucial for regulating mood, appetite, and sleep, peripheral serotonin, which accounts for over 90% of the body's total serotonin, is primarily synthesized in the enterochromaffin cells of the gastrointestinal tract and plays a key role in gut motility, vasoconstriction, and inflammation.[5] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[5][6] Two isoforms of TPH exist: TPH2, which is predominantly expressed in the brain, and TPH1, which is responsible for serotonin synthesis in peripheral tissues.[4][5]
Dysregulation of peripheral serotonin has been implicated in the pathophysiology of several diseases.[7] Consequently, the selective inhibition of TPH1 presents an attractive therapeutic approach to reduce peripheral serotonin levels without affecting central serotonergic neurotransmission. This compound has emerged as a key investigational compound in this class, demonstrating potent and selective inhibition of TPH1.[1][8]
Mechanism of Action
This compound is a competitive inhibitor with respect to the substrate L-tryptophan and an uncompetitive inhibitor with respect to the cofactor tetrahydrobiopterin (B1682763) (BH4).[5] This dualistic inhibitory mechanism contributes to its potency and specificity for TPH1.
TPH1 Signaling Pathway
The synthesis of peripheral serotonin begins with the uptake of the essential amino acid L-tryptophan into enterochromaffin cells. TPH1, in the presence of its cofactor BH4 and molecular oxygen, hydroxylates L-tryptophan to form 5-HTP.[5] Aromatic L-amino acid decarboxylase then rapidly converts 5-HTP to serotonin. This compound directly inhibits the initial, rate-limiting step catalyzed by TPH1, thereby reducing the overall production of peripheral serotonin.
Kinetic Inhibition Profile
Kinetic studies have elucidated the specific manner in which this compound interacts with TPH1. The compound competes with L-tryptophan for binding to the active site of the enzyme. However, it binds to the enzyme-cofactor complex, making it an uncompetitive inhibitor with respect to BH4.[5]
References
- 1. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of LP-533401 in Peripheral Serotonin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LP-533401, a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. This compound serves as a critical research tool for elucidating the physiological and pathological roles of peripherally-derived serotonin, distinct from its functions as a neurotransmitter in the central nervous system. This document details the mechanism of action of this compound, presents its inhibitory effects through quantitative data, outlines key experimental protocols for its use in both in vitro and in vivo settings, and provides visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to support researchers and drug development professionals in the application of this compound for investigating the therapeutic potential of modulating peripheral serotonin in a variety of disease models.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets tryptophan hydroxylase 1 (TPH1).[1][2][3] TPH1 is the initial and rate-limiting enzyme in the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT), in the periphery.[4] The vast majority of the body's serotonin is produced in the gastrointestinal (GI) tract by enterochromaffin cells, with TPH1 being the key enzyme in this process.[4] Peripherally synthesized serotonin has been implicated in a diverse range of physiological processes, including bone metabolism, pulmonary artery pressure regulation, and gastrointestinal motility.
A crucial characteristic of this compound is its inability to cross the blood-brain barrier, as demonstrated in pharmacokinetic studies in rodents.[1][5][6] This peripherally restricted action allows for the specific investigation of the effects of inhibiting peripheral serotonin synthesis without confounding influences on central nervous system (CNS) serotonin levels.[1][5][6] This property makes this compound an invaluable tool for dissecting the distinct roles of central and peripheral serotonin.
Mechanism of Action
This compound exerts its pharmacological effect by competitively inhibiting the enzyme TPH1.[4] It occupies the binding site of tryptophan, the natural substrate for TPH1, thereby preventing the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[4] This inhibition directly leads to a reduction in the synthesis of serotonin in peripheral tissues where TPH1 is expressed, such as the gut and lungs.[1][5]
Quantitative Data
The efficacy of this compound has been quantified in various experimental settings. The following tables summarize key quantitative data on its inhibitory activity and its effects on serotonin levels.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 vs. human TPH1 | 0.7 µM | Purified human TPH1 | [7] |
| IC50 for 5-HT synthesis | 0.4 µM | RBL-2H3 cells | [7] |
| Complete Inhibition | 1 µM | Tph1-expressing cells (RBL2H3) | [1][5][6] |
Table 2: In Vivo Effects of this compound on Serotonin Levels in Rodents
| Species | Dosage | Tissue | % Reduction in 5-HT | Reference |
| Mouse | 30-250 mg/kg/day (repeated) | Gut, Lungs, Blood | Marked reduction | [1][5] |
| Mouse | 30-250 mg/kg/day (repeated) | Brain | No change | [1][5] |
| Mouse | 250 mg/kg (single dose) | Gut, Lungs | ~50% | [1][5] |
| Mouse | 250 mg/kg (single dose) | Blood | No change | [1][5] |
| Mouse | 250 mg/kg/day | Serum | ~70% reduction from control | [6] |
| Healthy Mouse | Not specified | Circulating serotonin | 30% decrease | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro TPH1 Inhibition Assay
This protocol is adapted from commercially available TPH1 inhibitor screening assay kits and published research.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
This compound
-
96-well black microplate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
In a 96-well plate, add TPH1 Assay Buffer to all wells.
-
Add the this compound dilutions to the test wells. Add solvent vehicle to the control wells.
-
Add the TPH1 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding a mixture of L-tryptophan and BH4 to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader (excitation/emission wavelengths will depend on the specific assay kit).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Administration in Rodent Models
Objective: To administer this compound to rodents to study its effects on peripheral serotonin synthesis and downstream physiological processes.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Mice or rats of the desired strain, age, and sex
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure the solution is homogenous.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.
-
Insert the oral gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution or vehicle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Repeat the administration as required by the experimental design (e.g., once daily for several weeks).
Measurement of Serotonin in Gut Tissue
Objective: To quantify the concentration of serotonin in rodent gut tissue following treatment with this compound.
Materials:
-
Gut tissue sample (e.g., duodenum, colon)
-
Homogenization buffer (e.g., perchloric acid)
-
Homogenizer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
Procedure:
-
Excise the gut tissue from the euthanized animal and wash with ice-cold saline.
-
Weigh the tissue and place it in a tube with homogenization buffer.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the serotonin.
-
Inject a known volume of the supernatant into the HPLC-ECD system.
-
Separate the components of the sample on a reverse-phase column.
-
Detect and quantify the serotonin peak based on its retention time and the electrochemical signal compared to a standard curve.
Conclusion
This compound is a well-characterized and specific inhibitor of peripheral serotonin synthesis. Its inability to cross the blood-brain barrier makes it an exceptional tool for isolating and studying the roles of gut-derived serotonin in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. Further research employing this and similar compounds holds significant promise for the development of novel therapeutics targeting the peripheral serotonin pathway for a range of conditions, including osteoporosis, pulmonary hypertension, and gastrointestinal disorders.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
LP-533401: A Technical Analysis of its Impermeability to the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506). This peripherally restricted action is a critical design feature, allowing for the modulation of serotonin signaling in the gastrointestinal tract and other peripheral tissues without affecting central nervous system (CNS) serotonin levels, thereby avoiding potential neurological side effects. A key determinant of this peripheral selectivity is the molecule's inability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the evidence for this compound's lack of BBB penetration, including available quantitative data, likely experimental methodologies employed for this determination, and the potential underlying mechanisms.
Quantitative Assessment of Blood-Brain Barrier Permeability
Pharmacokinetic studies in rodent models have demonstrated that this compound has negligible penetration into the brain following oral administration.[1] This is a defining characteristic of the compound, ensuring its peripherally selective pharmacological profile.
A key study quantified the brain-to-plasma concentration ratio of this compound in mice. Following a 10 mg/kg oral dose, the concentration of this compound in the brain was found to be approximately 1% of that in the plasma at the 2-hour time point.[2] This low ratio indicates a very poor ability to cross the blood-brain barrier.
| Parameter | Value | Species | Dosage | Time Point | Source |
| Brain Concentration | 6.1 nM | Mouse | 10 mg/kg (oral) | 2 hours | [2] |
| Plasma Concentration | 485 nM | Mouse | 10 mg/kg (oral) | 2 hours | [2] |
| Brain-to-Plasma Ratio | ~0.01 | Mouse |
Postulated Mechanisms of Low Blood-Brain Barrier Permeability
The limited CNS penetration of this compound is likely attributable to a combination of its physicochemical properties and its interaction with efflux transporters at the BBB. Computational modeling, such as the BOILED-Egg representation, has predicted low BBB permeability for this compound.[3] Furthermore, this model suggests that this compound is a substrate of P-glycoprotein (P-gp), a key efflux transporter highly expressed at the blood-brain barrier.[3] As a P-gp substrate, any small amount of this compound that might passively diffuse into the brain endothelial cells would be actively transported back into the bloodstream, effectively preventing its entry into the brain parenchyma.
Experimental Protocols
While the specific, proprietary protocols used in the preclinical development of this compound are not publicly available, the following sections detail standard and representative methodologies for assessing the key parameters of BBB permeability.
In Vivo Determination of Brain-to-Plasma Concentration Ratio
This protocol describes a typical approach for quantifying the distribution of a small molecule compound to the brain and plasma in a rodent model.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound following systemic administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., 40:60 dextrose/water)
-
Male C57BL/6J mice (or other appropriate rodent model)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Dosing: Administer the test compound to a cohort of mice at a defined dose (e.g., 10 mg/kg) via oral gavage.
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Extraction: Perfuse the mice with saline to remove blood from the brain tissue. Surgically extract the whole brain.
-
Sample Preparation:
-
Plasma: Precipitate proteins in the plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer. Precipitate proteins from the brain homogenate, centrifuge, and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the processed plasma and brain supernatant samples using a validated LC-MS/MS method to determine the concentration of the test compound. An internal standard is used to ensure accuracy.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio by dividing the concentration of the compound in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
Caption: Workflow for in vivo brain-to-plasma concentration ratio determination.
In Vitro P-glycoprotein Substrate Assay
This protocol outlines a common in vitro method to determine if a compound is a substrate of the P-gp efflux transporter using a cell-based model.
Objective: To assess the P-gp substrate potential of a test compound using a bidirectional transport assay in MDCK-MDR1 cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Wild-type MDCK cells (control)
-
Transwell inserts
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Known P-gp substrate (positive control, e.g., digoxin)
-
Known P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed MDCK-MDR1 and wild-type MDCK cells on Transwell inserts and culture them until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., lucifer yellow) to ensure the integrity of the cell monolayer.
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber of the Transwell insert. At specified time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber. At specified time points, take samples from the apical chamber.
-
-
Inhibitor Co-incubation: Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor in both chambers to confirm that any observed efflux is P-gp mediated.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio significantly greater than 1 (typically ≥2) in MDCK-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
References
LP-533401: A Peripherally Acting Tryptophan Hydroxylase 1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-533401 is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506).[1][2][3] Due to its inability to cross the blood-brain barrier, this compound offers a targeted approach to modulating peripheral serotonin levels without affecting central nervous system function.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent for a range of disorders associated with peripheral serotonin dysregulation, including osteoporosis and metabolic diseases.[3][5]
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting TPH1, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (B29612), the precursor to serotonin (5-hydroxytryptamine, 5-HT), in the periphery.[1] TPH1 is highly expressed in the gastrointestinal tract and the pineal gland and is responsible for over 90% of the body's peripheral serotonin synthesis.[1] In contrast, TPH2 is the predominant isoform in the central nervous system.[1]
Kinetic analysis has revealed that this compound is a competitive inhibitor with respect to the substrate tryptophan, with a Ki value of 0.31 μM.[1] It is an uncompetitive inhibitor with respect to the cofactor 6-methyl-tetrahydropterin (6-MePH4), with a Ki of 0.81 μM.[1] This indicates that this compound binds to the tryptophan-binding site of the TPH1 enzyme.[1]
Figure 1: Simplified signaling pathway of peripheral serotonin synthesis and the inhibitory action of this compound.
In Vitro and In Vivo Pharmacology
In Vitro Activity
This compound demonstrates potent inhibition of TPH1 in both enzymatic and cell-based assays.
| Assay Type | Target | Species | IC50 | Reference |
| Enzymatic Assay | Purified Human TPH1 | Human | 0.7 µM | [6] |
| Cell-Based Assay | RBL-2H3 cells (rat mastocytoma) | Rat | 0.4 µM | [6] |
| Cell-Based Assay | Tph1-expressing RBL2H3 cells | Rat | ~1 µM (complete inhibition) | [3][4] |
In Vivo Activity
Oral administration of this compound leads to a dose-dependent reduction in peripheral serotonin levels without affecting brain serotonin.
| Species | Dosing Regimen | Tissue | Effect on Serotonin Levels | Reference |
| Mice | 30-250 mg/kg/day (repeated) | Gut, Lungs, Blood | Marked reduction | [4] |
| Mice | 30-250 mg/kg/day (repeated) | Brain | No change | [4] |
| Mice | 250 mg/kg (single dose) | Gut, Lungs | 50% decrease | [4] |
| Mice | 250 mg/kg (single dose) | Blood | No change | [4] |
| Mice | 30 and 90 mg/kg | Duodenum, Jejunum, Ileum | Dose-dependent reduction | [6] |
| Mice | 30 and 90 mg/kg | Brain | No effect | [6] |
| Mice | (dose not specified) | Serum | 30% decrease | [4] |
| Ovariectomized Rodents | 1-250 mg/kg/day (up to 6 weeks) | Not specified | Dose-dependent prevention and rescue of osteoporosis | [4] |
Pharmacokinetic Properties
A key feature of this compound is its limited ability to penetrate the blood-brain barrier. Pharmacokinetic studies in rodents have shown that brain levels of this compound are negligible following oral administration.[3][4] This peripheral restriction is crucial for avoiding the central nervous system side effects associated with non-selective TPH inhibitors.[6]
| Parameter | Value | Species | Reference |
| Brain Concentration | ~1% of plasma concentration (at 10 mg/kg oral) | Rodents | [6] |
Experimental Protocols
In Vitro TPH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1.
Methodology:
-
Purified recombinant human TPH1 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of L-tryptophan and the cofactor 6-methyl-tetrahydropterin.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of 5-hydroxytryptophan produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for the in vitro TPH1 inhibition assay.
In Vivo Osteoporosis Model in Ovariectomized Rodents
Objective: To evaluate the efficacy of this compound in preventing and treating osteoporosis in a rodent model.
Methodology:
-
Female rodents undergo ovariectomy to induce estrogen deficiency and subsequent bone loss.
-
For prevention studies, animals are treated with this compound (e.g., 1, 10, 100, or 250 mg/kg/day) or vehicle starting from day 1 post-ovariectomy for a period of 4 weeks.[4]
-
For rescue studies, treatment with this compound (e.g., 250 mg/kg/day) or vehicle is initiated 2 weeks post-ovariectomy and continues for 4 weeks.[4]
-
A separate rescue study may involve treatment initiation at 6 weeks post-ovariectomy for 6 weeks with varying doses (e.g., 25, 100, or 250 mg/kg/day).[4]
-
At the end of the treatment period, bone mineral density and other bone parameters are assessed using techniques such as micro-computed tomography (µCT).
-
Serum serotonin levels may also be measured to correlate with the observed effects on bone.
Therapeutic Potential and Future Directions
The pharmacological profile of this compound makes it a promising candidate for the treatment of various conditions characterized by elevated peripheral serotonin. Its demonstrated efficacy in preclinical models of osteoporosis highlights its potential as a bone anabolic agent.[3] Furthermore, its ability to reduce gut serotonin suggests its utility in gastrointestinal disorders such as irritable bowel syndrome with diarrhea (IBS-D).[6] Studies have also explored its potential in managing obesity and fatty liver disease.[5]
Figure 3: Logical relationship of this compound's mechanism to its therapeutic potential.
Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations. The development of peripherally restricted TPH1 inhibitors like this compound represents a significant advancement in targeting serotonin-related pathologies with improved specificity and a potentially favorable safety profile.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401: A Novel Anabolic Agent for Osteoporosis – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoporosis, a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive agents, which curb bone loss but have limited efficacy in restoring bone mass. This technical guide delves into the pre-clinical research applications of LP-533401, a novel small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), for the treatment of osteoporosis. This compound represents a promising anabolic approach by targeting the inhibition of gut-derived serotonin (B10506) (GDS) biosynthesis, a key negative regulator of bone formation. This document provides a comprehensive overview of its mechanism of action, a compilation of quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The discovery of the endocrine role of gut-derived serotonin (GDS) in regulating bone mass has opened new avenues for the development of anabolic therapies for osteoporosis. GDS, synthesized by the enzyme tryptophan hydroxylase 1 (Tph1) in enterochromaffin cells of the gut, has been identified as a potent inhibitor of osteoblast proliferation and function.[1] this compound is a specific inhibitor of Tph1 and, by reducing systemic GDS levels, it has been shown to promote bone formation and rescue bone loss in animal models of osteoporosis.[1][2] This guide serves as a technical resource for researchers and drug development professionals interested in the pre-clinical evaluation of this compound and similar Tph1 inhibitors.
Mechanism of Action: The Gut-Bone Axis
This compound exerts its anabolic effect on bone by modulating the gut-bone axis. The core of its mechanism lies in the selective inhibition of Tph1, the rate-limiting enzyme in the biosynthesis of serotonin in the gut.[1][2] This leads to a reduction in circulating GDS levels without affecting the serotonin levels in the brain, as this compound does not readily cross the blood-brain barrier.[1]
Reduced GDS levels relieve the inhibitory pressure on osteoblasts. GDS normally binds to the 5-HT1B receptor on osteoblasts, which in turn inhibits the cAMP-PKA signaling pathway and subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[3] By inhibiting this cascade, this compound treatment leads to an increase in osteoblast proliferation and activity, resulting in enhanced bone formation.[1][3]
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of traditional Chinese medicine in regulating gut-derived 5-HT for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Irritable Bowel Syndrome with LP-533401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits. Emerging research has highlighted the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the pathophysiology of IBS, particularly in diarrhea-predominant IBS (IBS-D). LP-533401 is a potent and peripherally acting inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the gastrointestinal tract. This technical guide provides an in-depth overview of the investigation of IBS using this compound, consolidating preclinical data, outlining experimental protocols, and visualizing key pathways to support further research and development in this area.
Introduction: The Role of Serotonin in IBS and the Mechanism of Action of this compound
Serotonin is a critical neurotransmitter and signaling molecule in the gut, regulating motility, secretion, and visceral sensation.[1] An estimated 95% of the body's serotonin is produced in the gastrointestinal tract, primarily by enterochromaffin (EC) cells.[2] Dysregulation of serotonin signaling has been implicated in the symptoms of IBS. Increased serotonin levels are associated with increased gut motility and secretion, contributing to diarrhea and abdominal discomfort.
This compound is a small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the initial and rate-limiting enzyme in the biosynthesis of serotonin in the gut.[3] By selectively inhibiting TPH1, this compound reduces the production of serotonin in the gastrointestinal tract without affecting the central nervous system, as it does not cross the blood-brain barrier.[2][3] This targeted peripheral action makes this compound a promising therapeutic candidate for IBS-D, aiming to alleviate symptoms by normalizing gut serotonin levels.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibition of TPH1 by this compound
| Assay Type | Target | Cell Line / Enzyme Source | IC50 Value | Reference |
| Enzyme Assay | Purified Human TPH1 | - | 0.7 µM | [2] |
| Cell-based Assay | 5-HT Synthesis | Rat Mastocytoma (RBL-2H3) | 0.4 µM | [2] |
Table 2: In Vivo Effects of this compound on Serotonin Levels in Mice
| Dose (mg/kg) | Tissue | % Reduction in 5-HT (compared to vehicle) | Duration of Treatment | Reference |
| 30 | Duodenum | Dose-dependent reduction | Not Specified | [2] |
| 90 | Duodenum | Dose-dependent reduction | Not Specified | [2] |
| 30 | Jejunum | Dose-dependent reduction | Not Specified | [2] |
| 90 | Jejunum | Dose-dependent reduction | Not Specified | [2] |
| 30 | Ileum | Dose-dependent reduction | Not Specified | [2] |
| 90 | Ileum | Dose-dependent reduction | Not Specified | [2] |
| 30 | Brain | No effect | Not Specified | [2] |
| 90 | Brain | No effect | Not Specified | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Brain Concentration (relative to plasma) | ~1% | Mouse | 10 mg/kg (oral gavage) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of this compound.
In Vitro TPH1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1.
Materials:
-
Purified recombinant human TPH1 enzyme
-
This compound
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
96-well plates
-
Plate reader for fluorescence or HPLC system for detection of 5-hydroxytryptophan (B29612) (5-HTP)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and BH4.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Add the purified human TPH1 enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Quantify the amount of 5-HTP produced using a suitable detection method (e.g., fluorescence measurement or HPLC).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Serotonin Synthesis Assay
Objective: To assess the inhibitory effect of this compound on serotonin synthesis in a cellular context.
Materials:
-
Rat Mastocytoma cell line (RBL-2H3), which endogenously expresses TPH1.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
L-tryptophan
-
Lysis buffer
-
ELISA kit for serotonin detection or HPLC system.
Procedure:
-
Culture RBL-2H3 cells in appropriate cell culture flasks until they reach a suitable confluency.
-
Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
During the last few hours of incubation, supplement the medium with L-tryptophan to ensure substrate availability.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the serotonin concentration using a serotonin-specific ELISA kit or HPLC.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Assessment of Serotonin Levels in Mice
Objective: To evaluate the effect of this compound on serotonin levels in different tissues (gastrointestinal tract and brain) of mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Homogenization buffer
-
Tissue homogenizer
-
HPLC system with electrochemical detection for serotonin quantification.
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Divide the mice into different treatment groups (e.g., vehicle, 30 mg/kg this compound, 90 mg/kg this compound).
-
Administer this compound or vehicle control orally by gavage once daily for a specified duration.
-
At the end of the treatment period, euthanize the mice using an approved method.
-
Immediately dissect the desired tissues (e.g., duodenum, jejunum, ileum, and brain).
-
Weigh each tissue sample and place it in a tube containing homogenization buffer on ice.
-
Homogenize the tissues thoroughly using a tissue homogenizer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant and analyze the serotonin concentration using an HPLC system with electrochemical detection.
-
Express the serotonin levels as ng/g of tissue.
-
Perform statistical analysis to compare the serotonin levels between the different treatment groups.
Visualization of Pathways and Workflows
Serotonin Synthesis Pathway and Inhibition by this compound
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Experimental Workflow for In Vivo Serotonin Measurement
Caption: Workflow for assessing the in vivo effects of this compound on tissue serotonin levels.
Conclusion
This compound represents a targeted therapeutic approach for IBS by selectively inhibiting peripheral serotonin synthesis. The data presented in this guide demonstrate its potency and peripheral selectivity in preclinical models. The detailed experimental protocols and visual workflows provide a framework for researchers and drug development professionals to further investigate the potential of this compound and similar TPH1 inhibitors in the management of IBS and other disorders associated with dysregulated peripheral serotonin signaling. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects with IBS.
References
The Anabolic Effect of LP-533401 on Bone: A Technical Guide to its Impact on Formation and Resorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 has emerged as a promising small molecule with significant potential for the anabolic treatment of bone loss, particularly in the context of osteoporosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its distinct effects on bone formation and resorption. Through the inhibition of gut-derived serotonin (B10506) (GDS) synthesis, this compound stimulates osteoblast proliferation and activity, leading to a substantial increase in bone mass. Notably, this anabolic effect is achieved without a corresponding increase in bone resorption. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols utilized in this research, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on anti-resorptive agents, which inhibit the activity of osteoclasts, the cells responsible for bone breakdown. While effective in reducing fracture risk, these treatments do not promote the formation of new bone. Anabolic agents, which stimulate osteoblasts to build new bone, represent a critical unmet need in the management of severe osteoporosis.
This compound is a novel, orally bioavailable inhibitor of tryptophan hydroxylase-1 (Tph1), the rate-limiting enzyme in the biosynthesis of serotonin in the gastrointestinal tract. Gut-derived serotonin (GDS) has been identified as a potent inhibitor of bone formation.[1] By selectively reducing peripheral serotonin levels without affecting central nervous system serotonin, this compound presents a targeted approach to disinhibit bone formation and promote an anabolic response.
Mechanism of Action: Stimulation of Bone Formation
The primary mechanism by which this compound exerts its anabolic effect on bone is through the inhibition of GDS. GDS acts as a hormone, traveling through the circulation to the bone microenvironment where it directly inhibits osteoblast proliferation.
Signaling Pathway of Gut-Derived Serotonin in Osteoblasts
Gut-derived serotonin binds to the 5-hydroxytryptamine receptor 1B (Htr1b) on the surface of osteoblasts.[2][3] This receptor-ligand interaction initiates an intracellular signaling cascade that ultimately suppresses osteoblast proliferation. The key steps in this pathway are:
-
Receptor Binding: GDS binds to the Htr1b receptor.
-
PKA Inhibition: This binding event leads to the inhibition of Protein Kinase A (PKA) activity.
-
Reduced CREB Phosphorylation: The decrease in PKA activity results in reduced phosphorylation of the cAMP response element-binding protein (CREB).[2][3]
-
Downregulation of Cyclins: Dephosphorylated CREB has a diminished capacity to promote the transcription of genes essential for cell cycle progression, including cyclins.[2][4]
-
Inhibition of Proliferation: The resulting decrease in cyclin levels leads to cell cycle arrest and a reduction in osteoblast proliferation.
By inhibiting Tph1 and thereby reducing GDS levels, this compound effectively removes this inhibitory signal, allowing for enhanced osteoblast proliferation and, consequently, increased bone formation.
Impact on Bone Resorption: A Neutral Effect
A key advantage of this compound is its selective anabolic action, which does not appear to be coupled with an increase in bone resorption. Preclinical studies have shown that while this compound significantly increases parameters of bone formation, it does not alter markers of osteoclast activity. This is in contrast to some other anabolic agents that can also stimulate bone resorption, potentially limiting their net bone-building efficacy.
The primary pathway regulating osteoclastogenesis and bone resorption is the RANKL/RANK/OPG axis. Current evidence does not suggest that this compound directly modulates the expression or activity of RANKL or its decoy receptor, OPG. The observed increase in bone mass with this compound treatment is therefore attributed to an isolated stimulation of bone formation.[1]
Quantitative Data from Preclinical Studies
The anabolic effects of this compound have been demonstrated in rodent models of postmenopausal osteoporosis (ovariectomy-induced bone loss). The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Bone Formation Parameters in Ovariectomized (OVX) Rodents
| Parameter | Species | Treatment Group | Dose (mg/kg/day) | Duration | % Change vs. OVX Control |
| Bone Formation Rate/Bone Surface (BFR/BS) | Rat | This compound | 25 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase | ||
| Osteoblast Number/Bone Surface (N.Ob/BS) | Mouse | This compound | 10 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase | ||
| Serum Osteocalcin | Mouse | This compound | 10 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase |
Table 2: Effect of this compound on Trabecular Bone Microarchitecture in Ovariectomized (OVX) Rodents
| Parameter | Species | Treatment Group | Dose (mg/kg/day) | Duration | % Change vs. OVX Control |
| Bone Volume/Total Volume (BV/TV) | Rat | This compound | 25 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase | ||
| Trabecular Number (Tb.N) | Rat | This compound | 25 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase | ||
| Trabecular Thickness (Tb.Th) | Rat | This compound | 25 | 4 weeks | Significant Increase |
| This compound | 100 | 4 weeks | Significant Increase | ||
| This compound | 250 | 4 weeks | Significant Increase | ||
| Trabecular Separation (Tb.Sp) | Rat | This compound | 25 | 4 weeks | Significant Decrease |
| This compound | 100 | 4 weeks | Significant Decrease | ||
| This compound | 250 | 4 weeks | Significant Decrease |
Table 3: Effect of this compound on Bone Resorption Parameters in Ovariectomized (OVX) Rodents
| Parameter | Species | Treatment Group | Dose (mg/kg/day) | Duration | % Change vs. OVX Control |
| Osteoclast Surface/Bone Surface (Oc.S/BS) | Rat | This compound | 25 | 4 weeks | No Significant Change |
| This compound | 100 | 4 weeks | No Significant Change | ||
| This compound | 250 | 4 weeks | No Significant Change |
Experimental Protocols
The following sections detail the standard methodologies employed in the preclinical evaluation of this compound's effects on bone.
Animal Model: Ovariectomy (OVX)-Induced Osteoporosis
-
Species: Female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure: Bilateral ovariectomy is performed under general anesthesia to induce an estrogen-deficient state, mimicking postmenopausal osteoporosis.[5] Sham-operated animals serve as controls.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia.
-
Treatment Initiation: Treatment with this compound or vehicle is typically initiated several weeks post-ovariectomy to allow for the establishment of bone loss.
Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture
µCT is a non-destructive, high-resolution imaging technique used to quantify three-dimensional bone structure.
-
Sample Preparation: For ex vivo analysis, femurs or vertebrae are dissected, cleaned of soft tissue, and fixed in 4% paraformaldehyde.[6] Samples are then stored in 70% ethanol (B145695).
-
Scanning Parameters:
-
Voxel Size: A resolution of 6-10 µm is recommended for accurate analysis of murine trabecular bone.[6]
-
X-ray Source: Typically operated at 50-70 kVp and 100-200 µA.
-
Integration Time: 200-500 ms.
-
Rotation Step: 0.3-0.5 degrees over 180 or 360 degrees.
-
-
Region of Interest (ROI):
-
Trabecular Bone: A region in the distal femur or proximal tibia metaphysis, starting a defined distance from the growth plate, is selected for analysis.
-
Cortical Bone: A mid-diaphyseal region of the femur is typically analyzed.
-
-
Data Analysis: 3D reconstruction and analysis are performed using specialized software (e.g., Skyscan NRecon, CTAn). Standard trabecular and cortical bone parameters are calculated according to the guidelines of the American Society for Bone and Mineral Research (ASBMR).
Bone Histomorphometry
Bone histomorphometry provides quantitative information on cellular activity and bone turnover.
-
Fluorochrome Labeling: For dynamic histomorphometry, animals are injected with fluorochrome labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time points before sacrifice. These labels incorporate into newly mineralizing bone.
-
Sample Preparation:
-
Bones are dissected and fixed.
-
For undecalcified sections, bones are dehydrated in graded ethanol and embedded in a hard resin such as polymethylmethacrylate (PMMA).
-
Sections of 5-10 µm thickness are cut using a microtome.
-
-
Staining:
-
Von Kossa stain with toluidine blue counterstain: For visualization of mineralized bone and osteoblasts/osteoclasts.
-
Tartrate-resistant acid phosphatase (TRAP) stain: To specifically identify osteoclasts.
-
-
Image Analysis:
-
Sections are viewed under a light or fluorescence microscope.
-
Image analysis software (e.g., ImageJ with BoneJ plugin, OsteoMeasure) is used to quantify static and dynamic parameters of bone formation and resorption according to ASBMR guidelines.
-
Conclusion
This compound represents a promising novel anabolic agent for the treatment of osteoporosis. Its unique mechanism of action, involving the targeted inhibition of gut-derived serotonin synthesis, leads to a significant and selective stimulation of bone formation without a concomitant increase in bone resorption. The preclinical data strongly support its potential as a bone-building therapy. Further clinical investigation is warranted to translate these promising findings to human subjects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on bone metabolism and the methodologies used to elucidate its effects.
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lrp5 controls bone formation by inhibiting serotonin synthesis in the duodenum: an entero-bone endocrine axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of LP-533401: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 is a potent and selective small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506). By specifically targeting TPH1, this compound effectively reduces the production of gut-derived serotonin without significantly impacting central nervous system serotonin levels, owing to its inability to cross the blood-brain barrier. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a range of conditions associated with dysregulated peripheral serotonin signaling, including osteoporosis and carcinoid syndrome. This technical guide provides a comprehensive overview of the pivotal in vitro and in vivo studies that have characterized the pharmacological profile of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and experimental application.
Core Mechanism of Action: Inhibition of Peripheral Serotonin Synthesis
This compound exerts its pharmacological effect by inhibiting Tryptophan hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for the initial and rate-limiting step in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis, converting tryptophan to 5-hydroxytryptophan. TPH1 is predominantly expressed in the gastrointestinal tract and the pineal gland, accounting for over 90% of the body's peripheral serotonin production.[1] In contrast, TPH2 is primarily found in the central nervous system.[1] this compound is a competitive inhibitor with respect to tryptophan, binding to the active site of TPH1.[1] This selective inhibition of peripheral serotonin synthesis, without affecting brain serotonin levels, is a key characteristic of this compound.[2][3][4]
Caption: Mechanism of this compound Action.
Quantitative In Vitro Data
The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Purified Human TPH1 | 0.7 µM | [3] |
| Rat Mastocytoma Cell Line (RBL-2H3) | 0.4 µM | [3] | |
| Ki (vs. Tryptophan) | TPH1 | 0.31 µM | [1] |
| Ki (vs. 6-MePH4) | TPH1 | 0.81 µM (Uncompetitive) | [1] |
Table 1: In Vitro Potency of this compound
Key In Vitro Experimental Protocols
TPH1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on purified human TPH1.
Methodology:
-
Enzyme Preparation: Recombinant human TPH1 is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing the TPH1 enzyme, its cofactor tetrahydrobiopterin (B1682763) (BH4), and the substrate L-tryptophan.
-
Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of L-tryptophan and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated, often by the addition of an acid.
-
Detection: The product, 5-hydroxytryptophan, is quantified using methods such as high-performance liquid chromatography (HPLC) or a fluorescent plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell-Based Serotonin Synthesis Inhibition Assay
Objective: To assess the ability of this compound to inhibit serotonin production in a cellular context.
Methodology:
-
Cell Line: Rat basophilic leukemia cells (RBL-2H3), which endogenously express TPH1, are commonly used.[2][4]
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 3 days).[4] A dose of 1 µM has been shown to completely inhibit serotonin production in these cells.[2][4]
-
Serotonin Quantification: The concentration of serotonin in the cell lysate or supernatant is measured, typically by enzyme-linked immunosorbent assay (ELISA) or HPLC.
-
Data Analysis: The reduction in serotonin levels is used to determine the IC50 value of the compound in a cellular environment.
Quantitative In Vivo Data
A series of in vivo studies in rodent models have demonstrated the efficacy of this compound in reducing peripheral serotonin levels and eliciting therapeutic effects.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Healthy Mice | 30–250 mg/kg/day (oral) | Marked reduction in gut, lung, and blood serotonin; no change in brain serotonin. A single 250 mg/kg dose decreased lung and gut 5-HT by 50%. A 30% decrease in circulating serotonin led to a 30% increase in osteoblast numbers. | [2] |
| Ovariectomized (OVX) Mice (Osteoporosis Model) | 1, 10, 100, or 250 mg/kg/day for 4 weeks (oral) | Dose-dependent prevention and rescue of osteoporosis. | [2][4] |
| Ovariectomized (OVX) Rats (Osteoporosis Model) | 25 mg/kg/day | Rescued ovariectomy-induced osteopenia with a 35-40% reduction in serum serotonin. | [4] |
| Hyperlipidemic Apoe-/- Mice (Atherosclerosis Model) | Infusion | Blunted skeletal bone loss in lumbar vertebrae and the initial development of aortic calcification in young mice. Increased lumbar vertebrae bone mineral density in older mice. | [5] |
| 5/6 Nephrectomized Rats (Chronic Kidney Disease Model) | 30 or 100 mg/kg/day for 8 weeks | Decreased serotonin turnover, restored bone mineral status, and reduced serum phosphate (B84403) levels. | [6] |
| Mice with EL4 Lymphoma | N/A | Inhibited the decrease in osteoblast numbers and trabecular bone volume, prolonged survival, and decreased leukemic infiltration. | [2] |
Table 2: In Vivo Efficacy of this compound
Key In Vivo Experimental Protocols
Osteoporosis Model in Ovariectomized Rodents
Objective: To evaluate the efficacy of this compound in preventing and treating bone loss.
Caption: Ovariectomized Rodent Model Workflow.
Methodology:
-
Animal Model: Adult female mice or rats are used.
-
Surgical Procedure: Animals undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, or a sham surgery.
-
Treatment Administration: For prevention studies, treatment with this compound or vehicle is initiated shortly after surgery. For rescue studies, treatment begins after a period of established bone loss.[2] Administration is typically via oral gavage once daily for several weeks.[4]
-
Outcome Measures:
-
Serotonin Levels: Blood samples are collected to measure serum serotonin concentrations.
-
Bone Mineral Density (BMD): BMD of long bones and vertebrae is assessed using techniques like micro-computed tomography (microCT).[5]
-
Bone Histomorphometry: Histological analysis of bone sections is performed to quantify parameters of bone formation and resorption.
-
Biomechanical Strength: The mechanical properties of bones are tested to evaluate their strength.
-
Pharmacokinetic Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly its ability to cross the blood-brain barrier.
Methodology:
-
Animal Model: Healthy rodents (mice or rats) are used.
-
Compound Administration: A single dose of this compound is administered, typically via oral gavage.
-
Sample Collection: Blood and brain tissue are collected at various time points after administration.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including peak concentration (Cmax), time to peak concentration (Tmax), and brain-to-plasma concentration ratio, are calculated. Studies have shown that the concentration of this compound in the brain is negligible following oral administration.[2][4]
Conclusion
The comprehensive body of in vitro and in vivo data strongly supports the characterization of this compound as a potent and peripherally selective TPH1 inhibitor. Its ability to modulate gut-derived serotonin levels without affecting the central nervous system presents a significant advantage, minimizing the potential for centrally-mediated side effects. The preclinical evidence demonstrating its efficacy in models of osteoporosis and other conditions associated with elevated peripheral serotonin underscores its therapeutic potential. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological properties and clinical applications of this compound and similar targeted therapies.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LP-533401: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506).[1][2] Due to its inability to cross the blood-brain barrier, this compound offers a targeted approach to studying the effects of peripherally-derived serotonin without confounding central nervous system effects.[3][4] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies using this compound, with a focus on its application in osteoporosis models. Detailed methodologies, data presentation, and visualizations of the relevant signaling pathways and experimental workflows are included to facilitate robust and reproducible research.
Mechanism of Action
This compound competitively inhibits TPH1 with respect to its substrate, tryptophan.[1] TPH1 is responsible for over 90% of the serotonin synthesis in the periphery, primarily in the gastrointestinal tract and the pineal gland.[1] By inhibiting TPH1, this compound effectively reduces the production of gut-derived serotonin (GDS).[4] This reduction in peripheral serotonin has been shown to have anabolic effects on bone, making this compound a valuable tool for studying bone metabolism and a potential therapeutic agent for conditions like osteoporosis.[4][5]
Signaling Pathway
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-533401 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506).[1] Gut-derived serotonin has been identified as a significant regulator of bone mass, acting as an inhibitor of bone formation.[2] By selectively targeting TPH1 in the gastrointestinal tract, this compound reduces circulating serotonin levels without affecting serotonin production in the brain, as it does not readily cross the blood-brain barrier.[1][3] This targeted action makes this compound a valuable research tool for investigating the role of peripheral serotonin in various physiological processes, particularly in bone metabolism and related disorders.
These application notes provide a comprehensive overview of the recommended oral dosage of this compound in rat models based on published studies, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound exerts its effect by inhibiting TPH1, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT). Over 95% of the body's serotonin is produced in the enterochromaffin cells of the gut.[4] Gut-derived serotonin enters the bloodstream and acts on various tissues, including bone. In bone, serotonin binds to the 5-HT1B receptor on osteoblasts, the cells responsible for bone formation. This binding event leads to the inhibition of CREB (cAMP response element-binding protein) function, which in turn suppresses osteoblast proliferation and differentiation, ultimately leading to decreased bone formation.[2][5] this compound, by blocking TPH1 activity, reduces the amount of circulating serotonin, thereby releasing the inhibitory brake on osteoblast function and promoting bone formation.
Data Presentation: Recommended Oral Dosage in Rat Models
The following table summarizes the recommended oral dosages of this compound used in various rat models. It is crucial to note that the optimal dosage may vary depending on the specific rat strain, age, and experimental model.
| Application | Rat Model | Dosage | Frequency | Duration | Vehicle | Reference |
| Osteoporosis | Ovariectomized rats | 25, 100, or 250 mg/kg | Once daily | Up to 6 weeks | Not explicitly stated for rats. A 40:60 dextrose:water ratio was used for mice in a related study. | Yadav, V.K., et al. (2010)[1] |
| Periodontal Disease | Ligature-induced periodontitis in Wistar rats | 25 mg/kg | Once daily | 28 days | Not explicitly stated. Administered by gavage. | Lima, G. M. G., et al. (2016)[2] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the TPH1-serotonin signaling pathway in bone formation and a general experimental workflow for studying the effects of this compound in a rat model of osteoporosis.
Caption: TPH1-Serotonin Signaling Pathway in Bone Formation.
Caption: General Experimental Workflow for this compound Studies in Rats.
Experimental Protocols
Protocol 1: Ovariectomy-Induced Osteoporosis Model in Rats
This protocol is based on the methodology used in studies investigating the effect of this compound on bone loss.[1]
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: 3-6 months old.
-
Procedure: Perform bilateral ovariectomy (OVX) under appropriate anesthesia to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) should be performed on the control group. Allow a recovery period of at least two weeks before starting treatment.
2. This compound Preparation and Administration:
-
Dosage: Prepare solutions for oral gavage to deliver 25, 100, or 250 mg/kg body weight.
-
Vehicle: While the specific vehicle for rats was not detailed in the primary reference, a common vehicle for oral administration in rodents is a 0.5% methylcellulose (B11928114) solution or a 40:60 dextrose:water mixture. It is recommended to perform a small pilot study to ensure the solubility and stability of this compound in the chosen vehicle.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve it in the chosen vehicle to the desired concentration. Sonication may be required to achieve a uniform suspension.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the solution once daily via oral gavage using a suitable gavage needle for rats.
-
The volume of administration should be calculated based on the rat's body weight (typically 5-10 ml/kg).
-
3. Experimental Groups:
-
Group 1 (Sham): Sham-operated rats receiving the vehicle.
-
Group 2 (OVX + Vehicle): Ovariectomized rats receiving the vehicle.
-
Group 3 (OVX + this compound Low Dose): Ovariectomized rats receiving 25 mg/kg this compound.
-
Group 4 (OVX + this compound Medium Dose): Ovariectomized rats receiving 100 mg/kg this compound.
-
Group 5 (OVX + this compound High Dose): Ovariectomized rats receiving 250 mg/kg this compound.
4. Duration:
-
Treat the animals for a period of up to 6 weeks.
5. Endpoint Analysis:
-
Serum Analysis: Collect blood at the end of the study to measure serum serotonin levels using ELISA.
-
Bone Analysis: Euthanize the animals and collect femurs and tibias. Analyze bone mineral density, trabecular bone volume, and other relevant parameters using micro-computed tomography (micro-CT) and bone histomorphometry.
Protocol 2: Ligature-Induced Periodontitis Model in Rats
This protocol is adapted from a study that investigated the effect of this compound on periodontal disease.[2]
1. Animal Model:
-
Species: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Place a sterile silk ligature around the second maxillary molar to induce plaque accumulation and inflammation, leading to periodontal disease.
-
2. This compound Preparation and Administration:
-
Dosage: Prepare a solution for oral gavage to deliver 25 mg/kg body weight.
-
Vehicle: The specific vehicle was not mentioned. A suitable vehicle such as 0.5% methylcellulose or sterile water should be chosen.
-
Preparation: Follow the same steps as in Protocol 1 to prepare the dosing solution.
-
Administration: Administer the solution once daily via oral gavage.
3. Experimental Groups:
-
Group 1 (Control): Rats without ligature and receiving the vehicle.
-
Group 2 (Ligature + Vehicle): Rats with ligature-induced periodontitis receiving the vehicle.
-
Group 3 (Ligature + this compound): Rats with ligature-induced periodontitis receiving 25 mg/kg this compound.
4. Duration:
-
Treat the animals for 28 days.
5. Endpoint Analysis:
-
Radiographic Analysis: After 28 days, euthanize the animals and take radiographs of the maxilla to measure alveolar bone loss.
-
Micro-CT Analysis: Use micro-CT to analyze the bone volume fraction and other microstructural parameters of the alveolar bone.
-
Histological Analysis: Decalcify the maxillae and perform histological staining to assess inflammation and tissue destruction.
Pharmacokinetics and Toxicology
Limited pharmacokinetic and toxicology data for this compound specifically in rats are publicly available. Pharmacokinetic studies in rodents have shown that this compound has negligible brain penetration following oral administration.[1][3] In mice, repeated oral administration of 30–250 mg/kg per day led to significant reductions in serotonin content in the gut, lungs, and blood, but not in the brain.[3] Further studies are required to determine the specific pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and a comprehensive toxicological profile (e.g., LD50, NOAEL) of this compound in rats. Researchers should conduct preliminary dose-finding and safety studies before initiating large-scale experiments.
Conclusion
This compound is a valuable tool for studying the physiological roles of peripheral serotonin in rat models. The provided dosages and protocols, derived from peer-reviewed literature, offer a solid foundation for designing experiments to investigate its effects on bone metabolism and other serotonin-mediated processes. Researchers should carefully consider the specific details of their experimental design, including the choice of vehicle and the need for preliminary safety and pharmacokinetic assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of LP-533401 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of solutions of LP-533401, a selective inhibitor of tryptophan hydroxylase 1 (TPH1), for research and preclinical studies. The protocols described herein utilize polyethylene (B3416737) glycol (PEG) and dextrose as key excipients to achieve a stable and effective formulation.
This compound is a peripherally active inhibitor of TPH1, the rate-limiting enzyme in the synthesis of serotonin (B10506) in the gastrointestinal tract and other peripheral tissues.[1][2] It does not readily cross the blood-brain barrier, making it a valuable tool for studying the effects of peripheral serotonin inhibition.[3][4][5] Due to its limited aqueous solubility, appropriate formulation strategies are necessary to enable its use in in vitro and in vivo studies.
Data Presentation: Physicochemical and Solubility Data
A summary of the relevant physicochemical and solubility data for this compound is presented in the table below. This information is crucial for the successful preparation of stable solutions.
| Property | Value | Reference |
| Molecular Weight | 526.48 g/mol | [3] |
| Formula | C₂₇H₂₂F₄N₄O₃ | [3] |
| Appearance | Solid | [3] |
| In Vitro Solubility | DMSO: ~25 mg/mL (approx. 47.49 mM) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [3] |
Rationale for Excipient Selection
The selection of polyethylene glycol and dextrose in the formulation of this compound solutions is based on their established roles in pharmaceutical preparations.
-
Polyethylene Glycol (PEG): PEGs are versatile, water-miscible polymers widely used in pharmaceutical formulations as solvents, co-solvents, and solubilizing agents to enhance the solubility of poorly water-soluble compounds.[6] Different grades of PEG, such as PEG 300 and PEG 400, are commonly used in preclinical parenteral formulations.
-
Dextrose: Dextrose, the D-isomer of glucose, is frequently used in intravenous (IV) solutions to provide calories and as a vehicle for drug administration.[7][8] A 5% dextrose in water (D5W) solution is isotonic and generally well-tolerated, making it a suitable component for parenteral formulations.
-
Dimethyl Sulfoxide (B87167) (DMSO): Due to the poor aqueous solubility of this compound, a strong organic solvent like DMSO is often necessary as a primary solvent to create a concentrated stock solution.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound solutions. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, follow the storage guidelines provided in the data table.
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 60°C) and sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Proposed Preparation of this compound Formulation with Polyethylene Glycol and Dextrose
This protocol describes a proposed method for preparing a ready-to-use solution of this compound for in vivo administration, adapted from a known formulation by substituting saline with a dextrose solution. Note: This proposed formulation may require optimization and validation by the end-user.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG 300)
-
Polysorbate 80 (Tween 80)
-
5% Dextrose in Water (D5W), sterile
-
Sterile conical tubes
-
Sterile syringes and filters (0.22 µm)
Quantitative Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG 300 | 40% |
| Tween 80 | 5% |
| 5% Dextrose in Water | 45% |
Procedure:
-
In a sterile conical tube, add 400 µL of PEG 300 for every 1 mL of final solution to be prepared.
-
To the PEG 300, add 100 µL of the this compound stock solution in DMSO.
-
Mix the solution thoroughly by vortexing until it is homogeneous.
-
Add 50 µL of Tween 80 to the mixture and vortex again until a clear, uniform solution is obtained.
-
Slowly add 450 µL of sterile 5% Dextrose in Water (D5W) to the mixture while gently vortexing.
-
Visually inspect the final solution for any signs of precipitation or incompatibility.
-
If required for the experimental application, sterile-filter the final solution using a 0.22 µm syringe filter.
-
Use the prepared solution immediately.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and final solutions.
Signaling Pathway Inhibition by this compound
Caption: Inhibition of peripheral serotonin synthesis pathway by this compound.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Dextrose and How Is It Used Medically? [healthline.com]
- 8. Dextrose - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols for LP-533401 Cell-Based Assay Using RBL-2H3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506).[1][2] Serotonin is a key mediator implicated in various physiological and pathological processes, including allergic and inflammatory responses. Rat basophilic leukemia (RBL-2H3) cells are a widely used in vitro model for studying mast cell activation, as they mimic many of the key features of mucosal mast cells, including the expression of the high-affinity IgE receptor (FcεRI) and the release of inflammatory mediators upon stimulation.[3][4]
These application notes provide a detailed protocol for utilizing RBL-2H3 cells to characterize the effects of this compound on mast cell function. The primary application is to assess the inhibitory activity of this compound on serotonin production. Additionally, protocols are provided to evaluate its potential impact on key mast cell activation events: degranulation (measured by β-hexosaminidase release), intracellular calcium mobilization, and pro-inflammatory cytokine release. This comprehensive approach allows for a thorough investigation of the compound's mechanism of action and its potential as a modulator of mast cell-mediated inflammatory responses.
Data Presentation
Quantitative Analysis of this compound Activity in RBL-2H3 Cells
The following table summarizes the known and hypothetical quantitative data for the effects of this compound in RBL-2H3 cell-based assays.
| Assay | Parameter Measured | This compound Concentration | Observed/Hypothetical Effect | Reference |
| Serotonin Synthesis Inhibition | Serotonin (5-HT) levels | 0.4 µM | IC | [5] |
| 1 µM | Complete inhibition of 5-HT production | [2][5] | ||
| Mast Cell Degranulation | β-hexosaminidase release | 0.1 - 10 µM | Hypothetical dose-dependent inhibition | - |
| Calcium Mobilization | Intracellular Ca²⁺ concentration | 0.1 - 10 µM | Hypothetical reduction in antigen-induced Ca²⁺ influx | - |
| Cytokine Release | TNF-α and IL-4 levels | 0.1 - 10 µM | Hypothetical dose-dependent reduction in cytokine secretion | - |
Note: The effects of this compound on degranulation, calcium mobilization, and cytokine release are hypothetical and based on its known function as a TPH1 inhibitor. Experimental validation is required.
Signaling Pathways and Experimental Workflow
IgE-Mediated Mast Cell Activation Pathway
The following diagram illustrates the classical signaling pathway leading to mast cell degranulation upon antigen cross-linking of IgE bound to FcεRI receptors on the RBL-2H3 cell surface. This compound is hypothesized to modulate this pathway by reducing the synthesis of serotonin, a key autocrine and paracrine signaling molecule.
Experimental Workflow for this compound Characterization
This diagram outlines the general workflow for assessing the impact of this compound on RBL-2H3 cell function.
Experimental Protocols
Materials and Reagents
-
RBL-2H3 cells (ATCC® CRL-2256™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Anti-DNP IgE, clone SPE-7 (Sigma-Aldrich)
-
DNP-BSA (dinitrophenylated bovine serum albumin)
-
This compound (Tocris Bioscience or equivalent)
-
Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Fura-2 AM or other suitable calcium indicator dye
-
ELISA kits for rat TNF-α and IL-4
-
96-well cell culture plates (clear, flat-bottom)
-
96-well assay plates (black for fluorescence, clear for absorbance)
Protocol 1: Serotonin Synthesis Inhibition Assay
This protocol determines the inhibitory effect of this compound on serotonin production in RBL-2H3 cells.
1. Cell Culture and Seeding: a. Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells at a density of 1 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
2. Treatment with this compound: a. Prepare serial dilutions of this compound in culture medium (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO). b. Replace the medium in the wells with the this compound dilutions or vehicle control. c. Incubate for 48 hours at 37°C.
3. Sample Collection and Analysis: a. Collect the cell culture supernatant and lyse the cells with a suitable lysis buffer. b. Analyze the serotonin concentration in the supernatant and cell lysate using a validated HPLC method with fluorescence detection or a commercially available serotonin ELISA kit.
4. Data Analysis: a. Calculate the percentage of serotonin inhibition for each concentration of this compound compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: β-Hexosaminidase Release Assay (Degranulation)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[4]
1. Cell Seeding and Sensitization: a. Seed RBL-2H3 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate overnight. b. Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE in complete medium for 24 hours.
2. Pre-treatment and Stimulation: a. Wash the cells twice with Tyrode's buffer. b. Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle) and incubate for 1 hour at 37°C. c. Stimulate degranulation by adding 50 µL of Tyrode's buffer containing 100 ng/mL DNP-BSA. d. For total β-hexosaminidase release (positive control), add 100 µL of 0.5% Triton X-100 to untreated, sensitized cells. e. For spontaneous release (negative control), add 50 µL of Tyrode's buffer without DNP-BSA. f. Incubate for 30 minutes at 37°C.
3. Measurement of β-Hexosaminidase Activity: a. Centrifuge the plate at 200 x g for 5 minutes. b. Transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5). d. Incubate for 1 hour at 37°C. e. Stop the reaction by adding 150 µL of 0.1 M carbonate/bicarbonate buffer, pH 10. f. Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100 b. Determine the effect of this compound on degranulation by comparing the percentage of release in treated wells to the vehicle control.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol assesses the effect of this compound on the increase in intracellular calcium concentration following antigen stimulation.
1. Cell Seeding and Sensitization: a. Seed RBL-2H3 cells at 5 x 10⁴ cells/well in a black, clear-bottom 96-well plate and incubate overnight. b. Sensitize the cells with 0.5 µg/mL anti-DNP IgE for 24 hours.
2. Loading with Calcium Indicator: a. Wash the cells twice with Tyrode's buffer. b. Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in Tyrode's buffer for 30-45 minutes at 37°C. c. Wash the cells twice with Tyrode's buffer to remove excess dye.
3. Measurement of Calcium Influx: a. Place the plate in a fluorescence microplate reader equipped with an injection system. b. Measure the baseline fluorescence for a short period. c. Inject a solution of DNP-BSA (final concentration 100 ng/mL) with or without pre-incubation with this compound. d. Continuously record the fluorescence signal for several minutes to monitor the change in intracellular calcium concentration.
4. Data Analysis: a. Analyze the fluorescence data to determine the peak intracellular calcium concentration and the area under the curve for each condition. b. Compare the calcium response in cells treated with this compound to that of the vehicle control.
Protocol 4: Cytokine Release Assay (TNF-α and IL-4)
This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-4 from activated RBL-2H3 cells.
1. Cell Seeding and Sensitization: a. Seed RBL-2H3 cells at 2 x 10⁵ cells/well in a 24-well plate and incubate overnight. b. Sensitize the cells with 0.5 µg/mL anti-DNP IgE for 24 hours.
2. Pre-treatment and Stimulation: a. Wash the cells twice with fresh medium. b. Add medium containing various concentrations of this compound (or vehicle) and incubate for 1 hour. c. Stimulate the cells with 100 ng/mL DNP-BSA. d. Incubate for 6-24 hours at 37°C (optimize incubation time for each cytokine).
3. Measurement of Cytokine Levels: a. Collect the cell culture supernatant and centrifuge to remove any cell debris. b. Measure the concentration of TNF-α and IL-4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
4. Data Analysis: a. Generate a standard curve for each cytokine using the provided standards. b. Determine the concentration of each cytokine in the experimental samples from the standard curve. c. Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the vehicle control.
Conclusion
The RBL-2H3 cell line provides a robust and reproducible model system for investigating the effects of this compound on mast cell function. The protocols outlined in these application notes enable the comprehensive characterization of this compound, from its primary activity as a TPH1 inhibitor to its potential downstream effects on mast cell degranulation, calcium signaling, and inflammatory cytokine production. These assays are valuable tools for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel anti-inflammatory and anti-allergic therapeutics. Further investigation is warranted to confirm the hypothetical effects of this compound on the broader aspects of mast cell activation.
References
- 1. In situ measurement of degranulation as a biosensor based on RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RBL-2H3 cells are an imprecise model for mast cell mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Serotonin Production In Vitro with LP-533401
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key biogenic amine, plays a crucial role as a neurotransmitter in the central nervous system and as a peripheral hormone regulating a wide array of physiological processes.[1] The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH).[1][2] There are two isoforms of this enzyme: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is expressed in neurons.[1] LP-533401 is a potent and selective inhibitor of TPH1, making it a valuable research tool for studying the effects of reduced peripheral serotonin synthesis.[3][4]
These application notes provide detailed protocols for utilizing this compound to measure its effect on serotonin production in the rat basophilic leukemia cell line RBL-2H3, a well-established in vitro model for studying serotonin release.[3]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of TPH1 with respect to its substrate, L-tryptophan.[5] By binding to the active site of TPH1, this compound blocks the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[2] This inhibition leads to a dose-dependent decrease in serotonin production in peripheral tissues.
Quantitative Data: In Vitro Inhibition of Serotonin Production by this compound
The inhibitory effect of this compound on serotonin production in RBL-2H3 cells has been quantified in various studies. The following table summarizes the key in vitro data.
| Parameter | Cell Line | Value | Reference |
| IC50 | RBL-2H3 | ~0.4 µM | [6] |
| Complete Inhibition | RBL-2H3 | 1 µM | [3][4] |
| Ki (competitive vs. Tryptophan) | Purified Human TPH1 | 0.31 µM | [5] |
| Ki (uncompetitive vs. 6-MePH4) | Purified Human TPH1 | 0.81 µM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the serotonin synthesis pathway and the experimental workflow for assessing the impact of this compound, the following diagrams are provided.
References
- 1. Serotonin Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating LP-533401 in Animal Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk.[1] The most common form is postmenopausal osteoporosis, resulting from estrogen deficiency.[1][2] Current therapeutic strategies primarily focus on either inhibiting bone resorption (anti-resorptive agents) or stimulating bone formation (anabolic agents). There is a continuous need for novel anabolic treatments that can restore bone mass, not just prevent its loss.
LP-533401 is a small molecule inhibitor of tryptophan hydroxylase-1 (Tph1), the rate-limiting enzyme in the biosynthesis of gut-derived serotonin (B10506) (GDS).[3][4][5] GDS has been identified as a powerful inhibitor of bone formation.[3][6] By inhibiting Tph1, this compound decreases circulating serotonin levels without affecting brain serotonin, as it does not cross the blood-brain barrier.[3][4][7] This targeted reduction in peripheral serotonin has been shown to prevent and rescue ovariectomy-induced osteoporosis in rodents through a significant increase in bone formation.[3][6] These findings establish a strong rationale for investigating this compound as a potential novel anabolic agent for osteoporosis.
This document provides detailed protocols for utilizing the ovariectomized (OVX) rat model, a gold-standard for postmenopausal osteoporosis research, to study the effects of this compound.[1][8]
Scientific Background: Mechanism of Action
The primary mechanism of this compound relevant to osteoporosis is the inhibition of gut-derived serotonin (GDS) synthesis.[3][6]
-
Tryptophan Hydroxylase-1 (Tph1): This enzyme is highly expressed in enterochromaffin cells of the gastrointestinal tract and is responsible for over 90% of peripheral serotonin synthesis from tryptophan.[5]
-
Gut-Derived Serotonin (GDS): GDS acts as a hormone, circulating through the body to various tissues, including bone.
-
Inhibition of Bone Formation: GDS inhibits the proliferation and differentiation of osteoblasts, the cells responsible for forming new bone.[3][9]
-
This compound Action: As a potent and selective Tph1 inhibitor, this compound reduces the amount of GDS produced.[4][5] This reduction in circulating serotonin relieves the inhibition on osteoblasts, leading to an increase in bone formation activity.[3][10] This anabolic effect can correct the bone loss associated with conditions like estrogen deficiency.[6]
Signaling Pathway Diagram
Caption: Mechanism of this compound in promoting bone formation.
Recommended Animal Model: Ovariectomized (OVX) Rat
The ovariectomized (OVX) rodent is the most widely used and accepted animal model for studying postmenopausal osteoporosis.[1][2][8] The estrogen deficiency induced by ovariectomy closely mimics the hormonal changes in postmenopausal women, leading to similar patterns of bone loss, particularly in trabecular bone.[1][11] Sprague-Dawley or Wistar rats, aged 6-9 months, are recommended for these studies.[8][12][13]
Other Potential Models:
-
Glucocorticoid-Induced Osteoporosis: For studying steroid-induced bone loss.[2]
-
Disuse Osteoporosis: Models bone loss due to immobilization (e.g., hindlimb suspension).[2]
Experimental Protocols
This section outlines a comprehensive workflow for evaluating the efficacy of this compound in preventing and treating osteoporosis in the OVX rat model.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the OVX rat study.
Protocol: Ovariectomy (OVX) Surgery in Rats
-
Objective: To induce estrogen deficiency and subsequent bone loss.
-
Animals: Female Sprague-Dawley or Wistar rats, 6 months of age.[11][13]
-
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium at 48 mg/kg).[14] Confirm the depth of anesthesia by lack of pedal reflex.
-
Surgical Preparation: Shave the fur on the dorsal side. A dorsolateral skin incision is a common and appropriate approach.[11] Disinfect the surgical area with an antiseptic solution.
-
Incision: Make a small (~1-2 cm) longitudinal incision through the skin and underlying muscle layers to enter the peritoneal cavity. The ovaries are typically located in the retroperitoneal fat pads, caudal to the kidneys.
-
Ovary Ligation and Removal: Gently exteriorize one ovary and the associated uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Repeat for Second Ovary: Reposition the uterine horn and locate the second ovary on the contralateral side. Repeat the ligation and removal process.
-
Sham Operation: For the sham control group, perform the same procedure, including exteriorizing the ovaries, but do not ligate or remove them.
-
Closure: Close the muscle layer and skin with appropriate sutures or surgical staples.
-
Post-Operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals daily for signs of infection or distress. Allow a recovery period of 1-2 weeks before starting treatment.[13] Verification of successful OVX can be confirmed by observing cessation of the estrus cycle or measuring serum estradiol (B170435) levels.[11]
-
Protocol: this compound Administration
-
Objective: To deliver the compound systemically.
-
Dosing: Based on published studies, effective doses range from 25 to 250 mg/kg body weight per day.[3] A dose-response study is recommended.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration:
-
Administer the compound or vehicle once daily via oral gavage.
-
Treatment duration is typically 6 weeks for both prevention (starting immediately after recovery) and reversal (starting 6 weeks post-OVX) studies.[3]
-
Monitor body weight weekly to adjust dosage.
-
Protocol: Micro-Computed Tomography (Micro-CT) Analysis
-
Objective: To perform high-resolution, 3D quantitative analysis of bone microarchitecture.[15][16]
-
Sample Preparation:
-
Following euthanasia, carefully dissect the femora and lumbar vertebrae (e.g., L4).
-
Remove all soft tissue.
-
Store samples in 70% ethanol (B145695) at 4°C.[16]
-
-
Scanning Procedure:
-
Scanner: Use a high-resolution micro-CT system.
-
Parameters: A voxel size of 6-10 µm is recommended for accurate trabecular analysis.[16] Use an appropriate X-ray tube potential (e.g., 70 kVp).[17]
-
Region of Interest (ROI):
-
Femur: Define a region in the distal femoral metaphysis, starting just below the growth plate and extending proximally for a defined length (e.g., 2 mm).
-
Vertebra: Analyze the trabecular bone within the vertebral body, excluding the cortical shell and growth plates.
-
-
-
Data Analysis:
Protocol: Bone Histomorphometry
-
Objective: To quantify cellular-level indices of bone formation and resorption.
-
Procedure:
-
Fluorochrome Labeling: For dynamic parameters, administer calcein (e.g., 20 mg/kg, IP) at two time points before euthanasia (e.g., 9 and 2 days prior). This labels areas of active mineralization.
-
Sample Processing:
-
Staining:
-
Von Kossa/Van Gieson: Stains mineralized bone black and osteoid (unmineralized matrix) red.[19][20][21]
-
Toluidine Blue: Stains cellular components, allowing for osteoblast and osteocyte visualization.[20]
-
TRAP (Tartrate-Resistant Acid Phosphatase): Stains osteoclasts red/purple for quantification of bone resorption.[18]
-
-
Image Analysis:
-
Use a microscope equipped with a camera and specialized software.
-
Quantify static parameters (e.g., bone volume, osteoid volume, osteoclast surface) and dynamic parameters from the calcein labels (e.g., mineralizing surface, bone formation rate).
-
-
Protocol: Serum Bone Turnover Marker Analysis
-
Objective: To measure systemic markers of bone formation and resorption.[22]
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia. Process to obtain serum and store at -80°C.
-
Analysis: Use rat-specific ELISA kits for the following markers:
-
Formation Markers:
-
Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX-I): A fragment of collagen released during osteoclast activity.[24]
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups (Sham, OVX+Vehicle, OVX+this compound at different doses).
Table 1: Micro-CT Analysis of Distal Femur Trabecular Bone
| Parameter | Units | Sham | OVX + Vehicle | OVX + this compound (25 mg/kg) | OVX + this compound (100 mg/kg) |
| Bone Volume Fraction (BV/TV) | % | 35.2 ± 3.1 | 15.1 ± 2.5 | 25.8 ± 2.9# | 34.5 ± 3.3# |
| Trabecular Number (Tb.N) | 1/mm | 4.5 ± 0.4 | 2.2 ± 0.3 | 3.1 ± 0.4# | 4.2 ± 0.5# |
| Trabecular Thickness (Tb.Th) | µm | 78.1 ± 5.5 | 68.5 ± 4.9 | 83.2 ± 6.1# | 82.1 ± 5.8# |
| Trabecular Separation (Tb.Sp) | µm | 177 ± 15 | 385 ± 28 | 220 ± 21# | 181 ± 18# |
| Connectivity Density (Conn.D) | 1/mm³ | 55.6 ± 6.2 | 21.3 ± 4.8* | 38.9 ± 5.1# | 52.1 ± 5.9# |
| Data are presented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. OVX + Vehicle. Data is illustrative. |
Table 2: Bone Histomorphometry of Proximal Tibia
| Parameter | Units | Sham | OVX + Vehicle | OVX + this compound (100 mg/kg) |
| Osteoid Surface/Bone Surface (OS/BS) | % | 2.1 ± 0.5 | 3.5 ± 0.8 | 8.9 ± 1.5# |
| Osteoblast Surface/Bone Surface (Ob.S/BS) | % | 4.5 ± 0.9 | 3.1 ± 0.7 | 9.8 ± 1.8# |
| Osteoclast Surface/Bone Surface (Oc.S/BS) | % | 1.2 ± 0.3 | 4.8 ± 1.1 | 4.5 ± 1.0 |
| Mineralizing Surface/Bone Surface (MS/BS) | % | 15.3 ± 2.1 | 10.1 ± 1.9* | 28.6 ± 3.5# |
| Bone Formation Rate/Bone Surface (BFR/BS) | µm³/µm²/year | 0.8 ± 0.1 | 0.9 ± 0.2 | 2.5 ± 0.4# |
| Data are presented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. OVX + Vehicle. Data is illustrative. |
Table 3: Serum Bone Turnover Markers
| Marker | Units | Sham | OVX + Vehicle | OVX + this compound (100 mg/kg) |
| P1NP (Formation) | ng/mL | 4.2 ± 0.6 | 7.5 ± 1.1 | 15.3 ± 2.2# |
| CTX-I (Resorption) | ng/mL | 2.8 ± 0.4 | 8.1 ± 1.3 | 7.9 ± 1.5* |
| Data are presented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. OVX + Vehicle. Data is illustrative. |
Disclaimer: These protocols are intended as a guideline. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines.
References
- 1. [Animal models of post-menopausal osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 9. Regulation of Bone Metabolism by Serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update in Serotonin and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
- 12. longdom.org [longdom.org]
- 13. Rat Model for Osteoporosis - Enamine [enamine.net]
- 14. Influence of Exercise on Bone Remodeling-Related Hormones and Cytokines in Ovariectomized Rats: A Model of Postmenopausal Osteoporosis | PLOS One [journals.plos.org]
- 15. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bone Histomorphometry Core Laboratory Services | MD Anderson Cancer Center [mdanderson.org]
- 19. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arprheumatology.com [arprheumatology.com]
- 21. Frontiers | An Optimized Approach to Perform Bone Histomorphometry [frontiersin.org]
- 22. Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PINP: a serum biomarker of bone formation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: LP-533401 in Periodontal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (B10506) in the gut.[1][2][3][4] Peripherally synthesized serotonin has been implicated in bone metabolism, with some studies suggesting that its inhibition can lead to increased bone formation.[1][2][3] This has led to the hypothesis that this compound could have a therapeutic effect in conditions characterized by bone loss, such as osteoporosis and potentially periodontal disease. However, research into its application for periodontal disease has yielded specific, noteworthy results that are critical for researchers in this field.
Mechanism of Action
This compound acts by inhibiting TPH1, thereby reducing the production of serotonin in enterochromaffin cells of the gastrointestinal tract.[1][2][3] This peripherally-acting inhibitor has been shown to have negligible penetration of the blood-brain barrier, thus avoiding effects on centrally-produced serotonin which is regulated by the TPH2 isoform.[4] The proposed mechanism for its anabolic effect on bone is based on the idea that gut-derived serotonin acts as a hormone to inhibit bone formation. By reducing circulating serotonin levels, this compound is hypothesized to disinhibit osteoblast activity, leading to increased bone mass.
Hypothesized Signaling Pathway for this compound in Bone Metabolism
Caption: Hypothesized mechanism of this compound on bone formation.
Application in a Preclinical Model of Periodontal Disease
A key study investigated the efficacy of this compound in a rat model of ligature-induced periodontitis.[1][2][3] This model is a standard method for inducing periodontal disease in animals, characterized by significant alveolar bone loss and inflammation.[5][6][7] The study aimed to determine if the known anabolic effect of this compound on bone could prevent the bone destruction associated with periodontitis.
The results of this study indicated that daily oral administration of this compound at a dose of 25 mg/kg for 28 days did not prevent alveolar bone loss or modulate the host response in this rat model of induced periodontal disease.[1][2][3] There were no significant differences observed in alveolar bone destruction or collagen area between the group treated with this compound and the untreated ligature group.[1][2]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the study by Lima et al. on the effect of this compound in a rat periodontitis model.
Table 1: Radiographic Alveolar Bone Support
| Group | Radiographic Bone Support (mm) |
| Control (No Ligature) | 1.83 ± 0.15 |
| Ligature Only | 1.48 ± 0.23 |
| Ligature + this compound | 1.55 ± 0.16 |
Data are presented as mean ± standard deviation. No significant difference was found between the Ligature Only and Ligature + this compound groups.
Table 2: Micro-CT Analysis of Alveolar Bone
| Parameter | Control (No Ligature) | Ligature Only | Ligature + this compound |
| Bone Volume Fraction (%) | 58.3 ± 4.1 | 48.7 ± 5.6 | 49.3 ± 4.9 |
| Tissue Mineral Density (g/cm³) | 1.18 ± 0.04 | 1.12 ± 0.05 | 1.13 ± 0.04 |
| Trabecular Number (1/mm) | 4.96 ± 0.42 | 4.12 ± 0.51 | 4.21 ± 0.47 |
| Trabecular Thickness (mm) | 0.118 ± 0.007 | 0.118 ± 0.008 | 0.119 ± 0.006 |
| Trabecular Separation (mm) | 0.198 ± 0.021 | 0.239 ± 0.033 | 0.234 ± 0.029 |
Data are presented as mean ± standard deviation. No significant differences were observed between the Ligature Only and Ligature + this compound groups for any of these parameters.
Table 3: Histological Analysis
| Parameter | Control (No Ligature) | Ligature Only | Ligature + this compound |
| Alveolar Bone Loss (mm²) | 0.98 ± 0.21 | 3.96 ± 0.76 | 4.52 ± 1.47 |
| Attachment Loss (mm²) | 1.87 ± 0.35 | 5.89 ± 1.12 | 6.54 ± 1.98 |
| Area of Collagen (%) | 75.4 ± 8.9 | 58.7 ± 9.3 | 61.2 ± 10.1 |
Data are presented as mean ± standard deviation. No significant difference was found between the Ligature Only and Ligature + this compound groups.
Experimental Workflow of the Rat Periodontitis Study
Caption: Experimental design for testing this compound in a rat model.
Logical Relationship of the Study's Conclusion
Detailed Experimental Protocol: Ligature-Induced Periodontitis in Rats
This protocol is based on the methodology described in the study by Lima et al.[1][2]
1. Animals and Acclimatization
-
Species: Wistar rats (or other suitable strain, e.g., Sprague-Dawley).
-
Number: A sufficient number of animals to achieve statistical power (e.g., 8 animals per group).
-
Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to food and water.
2. Anesthesia
-
Administer a suitable anesthetic cocktail (e.g., ketamine and xylazine) via intraperitoneal injection to achieve a surgical plane of anesthesia. Confirm the depth of anesthesia by lack of pedal reflex.
3. Ligature Placement
-
Position the anesthetized rat on a surgical board to ensure clear access to the oral cavity.
-
Using a sterile 4-0 or 5-0 silk suture, place a ligature around the second maxillary or mandibular molars.
-
Gently guide the suture into the gingival sulcus surrounding the tooth.
-
Secure the ligature with a tight surgical knot on the buccal or lingual aspect of the tooth.
-
Ensure the knot is secure enough to be retained for the duration of the experiment and to promote bacterial accumulation.
-
Trim any excess suture material.
-
Return the animal to a clean cage and monitor until fully recovered from anesthesia.
4. Group Allocation and Treatment
-
Control Group: Animals undergo no surgical procedure.
-
Ligature Group: Animals receive the ligature as described above and are administered a vehicle control (e.g., the solvent used for this compound) by oral gavage daily.
-
Treatment Group: Animals receive the ligature and are administered this compound (25 mg/kg) by oral gavage daily. The drug should be appropriately formulated for oral administration.
5. Experimental Duration and Monitoring
-
The experimental period is typically 28 days.
-
Monitor the animals daily for general health, body weight, and signs of distress.
-
Check for ligature retention periodically. If a ligature is lost, the animal may need to be excluded from the final analysis.
6. Euthanasia and Sample Collection
-
At the end of the experimental period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the mandibles and/or maxillae, removing surrounding soft tissue.
7. Analysis of Alveolar Bone Loss
-
Radiographic Analysis:
-
Obtain standardized digital radiographs of the dissected jaws.
-
Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) at multiple sites around the ligated tooth.
-
-
Micro-Computed Tomography (Micro-CT):
-
Scan the jaws using a high-resolution micro-CT scanner.
-
Reconstruct the 3D images and define a region of interest (ROI) around the ligated tooth.
-
Quantify bone parameters such as bone volume fraction (BV/TV), tissue mineral density (TMD), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
-
Histological Analysis:
-
Decalcify the jaws in a suitable solution (e.g., 10% EDTA).
-
Process the tissue and embed in paraffin.
-
Section the blocks longitudinally in the buccolingual plane.
-
Stain sections with Hematoxylin and Eosin (H&E) or other relevant stains (e.g., Masson's trichrome for collagen).
-
Perform histomorphometric analysis to measure the area of bone loss, attachment loss, and inflammatory cell infiltrate.
-
Conclusion for Researchers
Based on the available preclinical data, this compound, despite its anabolic effects on bone in other models, does not appear to be a promising therapeutic agent for preventing periodontal bone loss at the dosage and administration route studied.[1][2][3] The localized and highly inflammatory nature of periodontal disease may overwhelm any potential systemic bone-anabolic effects of the drug. Future research could explore different dosages, delivery methods (e.g., local application), or combination therapies. However, researchers should proceed with caution and be aware of the existing negative findings before committing significant resources to further studies of this compound as a monotherapy for periodontitis.
References
- 1. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
Formulating LP-533401 for Animal Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506).[1][2] By inhibiting TPH1, this compound effectively reduces the production of serotonin in the gut and other peripheral tissues without significantly affecting serotonin levels in the brain.[3][4] This peripheral selectivity makes it a valuable tool for investigating the role of gut-derived serotonin in various physiological and pathological processes, including bone metabolism, gastrointestinal disorders, and metabolic diseases.[4][5]
Due to its physicochemical properties, this compound is poorly soluble in aqueous solutions, presenting a challenge for consistent and effective in vivo administration. This document provides detailed application notes and standardized protocols for the formulation of this compound for oral administration in animal research, ensuring optimal delivery and reproducible results.
Physicochemical and Solubility Data
Proper formulation of this compound is critical for achieving desired exposure levels in animal studies. The following table summarizes key quantitative data for this compound and its solubility in commonly used research-grade vehicles.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₂F₄N₄O₃ | [3] |
| Molecular Weight | 526.48 g/mol | [3] |
| Appearance | Crystalline solid | |
| In Vitro Solubility | DMSO: ≥ 25 mg/mL (Requires sonication and warming) | [3] |
| Water: < 0.1 mg/mL (Insoluble) | ||
| In Vivo Formulation 1 | Vehicle: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% SalineSolubility: ≥ 2.5 mg/mL (Clear solution) | |
| In Vivo Formulation 2 | Vehicle: 10% DMSO + 90% (20% SBE-β-CD in Saline)Solubility: ≥ 2.5 mg/mL (Suspension, requires ultrasonication) | |
| Reported Animal Doses | Mice (Oral): 1 - 250 mg/kg body weight per day | [3][4] |
Signaling Pathway of this compound Action
This compound exerts its effect by targeting the initial step in the peripheral serotonin synthesis pathway. The diagram below illustrates this mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for preparing two distinct formulations of this compound suitable for oral gavage in rodents. It is recommended to prepare these formulations fresh daily.
Protocol 1: Co-Solvent Formulation (Clear Solution)
This protocol utilizes a co-solvent system to achieve a clear solution of this compound, which is often preferred for ensuring homogeneity and accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for initial stock preparation)
-
Warming block or water bath (optional, for initial stock preparation)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
To aid dissolution, the mixture can be gently warmed (e.g., to 37-60°C) and sonicated until the powder is completely dissolved, resulting in a clear solution. Note: Use newly opened, anhydrous DMSO as it is hygroscopic, and water content can impact solubility.[3]
-
-
Prepare the Final Formulation (Example for 1 mL):
-
To a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween® 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates before administration.
-
Protocol 2: Cyclodextrin-Based Formulation (Suspension)
This method uses a cyclodextrin, Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to improve the solubility and bioavailability of poorly soluble compounds. This formulation results in a fine suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 20% SBE-β-CD Solution:
-
Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
-
Mix until a clear solution is obtained. This solution can be stored at 4°C for up to one week.
-
-
Prepare a Concentrated Stock Solution in DMSO:
-
As described in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Prepare the Final Formulation (Example for 1 mL):
-
To a sterile vial, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Vortex the mixture vigorously.
-
Use an ultrasonic bath to sonicate the suspension to ensure a uniform and fine dispersion of the compound.
-
Visually inspect the suspension for uniformity before administration. Ensure the suspension is well-mixed immediately before each animal is dosed.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and administering this compound formulations for in vivo studies.
Concluding Remarks
The selection of a suitable formulation vehicle is paramount for the successful in vivo evaluation of poorly soluble compounds like this compound. The protocols provided offer robust and reproducible methods for preparing this TPH1 inhibitor for oral administration. Protocol 1 provides a homogenous, clear solution, which can be advantageous for dose accuracy, while Protocol 2 offers an alternative using cyclodextrins, a common strategy for enhancing the bioavailability of BCS Class II/IV compounds. Researchers should validate the chosen formulation for their specific animal model and experimental design. It is also important to include a vehicle-only control group in all experiments to account for any potential effects of the formulation components themselves.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the mechanism of traditional Chinese medicine in regulating gut-derived 5-HT for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term Administration of LP-533401 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of Tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506).[1][2][3] It has garnered significant interest in preclinical research for its ability to modulate serotonin levels in the gut and other peripheral tissues without affecting central nervous system serotonin concentrations, as it does not cross the blood-brain barrier.[1][3][4] These characteristics make this compound a valuable tool for investigating the role of peripheral serotonin in various physiological and pathological processes. Long-term administration studies in rodents have been particularly insightful, demonstrating its potential therapeutic effects in models of osteoporosis and suggesting its utility in studying conditions associated with elevated peripheral serotonin.[1][3][4]
This document provides detailed application notes and protocols for the long-term administration of this compound in rodents, based on established research. It is intended to guide researchers in designing and executing studies to evaluate the chronic effects of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[2] TPH1 is responsible for the vast majority of serotonin synthesis in the periphery, primarily in the enterochromaffin cells of the gastrointestinal tract.[2] By inhibiting TPH1, this compound effectively reduces the production of serotonin in the gut, leading to decreased circulating serotonin levels.[1][3] This targeted action allows for the specific investigation of peripheral serotonin signaling.
Pharmacokinetics
Pharmacokinetic studies in rodents have demonstrated that this compound has poor penetration of the blood-brain barrier.[1][3][4] Following oral administration, levels of the compound in the brain are negligible.[1][3] This is a critical feature, as it allows for the dissociation of peripheral and central serotonergic effects. The concentration of this compound in the brain is approximately 1% of that in the plasma after oral administration.[4]
Data Presentation: Summary of Long-term Administration Studies in Rodents
The following tables summarize quantitative data from key long-term studies of this compound in rodents.
Table 1: Effects of this compound on Serotonin Levels
| Species | Dosage (mg/kg/day) | Administration Route | Duration | Tissue | Percent Reduction in Serotonin | Reference |
| Mice | 30 - 250 | Oral | Repeatedly | Gut, Lungs, Blood | Marked Reduction | [1] |
| Mice | 250 | Oral | Single Dose | Gut, Lungs | 50% | [1] |
| Mice | Not specified | Oral | Not specified | Serum | 30% | [1] |
| Mice | 30 and 90 | Oral gavage (twice daily) | 3 days | Duodenum, Jejunum, Ileum | Dose-dependent | [4] |
Table 2: Effects of this compound in Ovariectomized (OVX) Rodent Models of Osteoporosis
| Species | Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Mice | Ovariectomy | 1, 10, 100, 250 | Oral | 4 weeks (from day 1 post-OVX) | Prevents development of osteoporosis in a dose-dependent manner | [1] |
| Mice | Ovariectomy | 250 | Oral | 4 weeks (from 2 weeks post-OVX) | Fully rescues osteoporosis | [1] |
| Mice | Ovariectomy | 25, 100, 250 | Oral | 6 weeks (from 6 weeks post-OVX) | Fully rescues osteoporosis in a dose-dependent manner | [1] |
| Rats | Ovariectomy | 25 | Oral | Not specified | Rescued ovariectomy-induced osteopenia | [3] |
Table 3: Effects of this compound in a Rat Model of Periodontal Disease
| Species | Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rats | Ligature-induced periodontitis | 25 | Gavage | 28 days | Did not prevent bone loss or modulate host response |[5][6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the long-term administration of this compound in rodents.
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a 40:60 ratio of dextrose)[7]
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (size appropriate for the rodent species)
-
Syringes
1.2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. For example, to prepare 0.5% methylcellulose, dissolve 0.5 g of methylcellulose in 100 mL of sterile water.
-
Suspend the this compound powder in the vehicle.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in suspension if necessary.
-
Prepare fresh dosing solutions daily to ensure stability and accurate dosing.
1.3. Administration:
-
Gently restrain the rodent.
-
Measure the body weight of the animal to calculate the precise volume of the dosing solution to be administered.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus of the animal and deliver the solution.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
-
For long-term studies, administer the compound once daily at approximately the same time each day.[3]
Protocol 2: Ovariectomy-Induced Osteoporosis Model in Rodents
2.1. Animals:
-
Female mice or rats of an appropriate age for studying bone loss (e.g., 10-12 weeks old).
2.2. Surgical Procedure:
-
Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a small midline skin incision in the lumbar region.
-
Locate the ovaries embedded in the retroperitoneal fat pads.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for a specified period (e.g., 1-6 weeks) before initiating treatment with this compound.[1]
2.3. Experimental Groups:
-
Sham-operated group: Animals undergo the same surgical procedure without the removal of the ovaries.
-
Ovariectomy (OVX) + Vehicle group: Ovariectomized animals receive the vehicle solution daily.
-
OVX + this compound group(s): Ovariectomized animals receive different doses of this compound daily.
2.4. Bone Parameter Analysis:
-
At the end of the study, euthanize the animals and collect femurs and tibias.
-
Analyze bone microarchitecture using micro-computed tomography (μCT). Key parameters to measure include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[3]
-
Perform histological analysis on decalcified bone sections to assess osteoblast and osteoclast numbers and activity.
Protocol 3: Measurement of Serotonin Levels
3.1. Sample Collection:
-
Blood: Collect blood via cardiac puncture or from the tail vein into tubes containing a suitable anticoagulant (e.g., EDTA). Centrifuge to separate plasma or serum and store at -80°C.
-
Tissues (Gut, Lungs, Brain): Euthanize the animal and rapidly dissect the tissues of interest. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
3.2. Sample Preparation:
-
Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenates to pellet the precipitated proteins.
-
Collect the supernatant containing serotonin.
3.3. Serotonin Quantification:
-
Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or a commercially available ELISA kit to quantify serotonin levels in the prepared samples.
Safety and Toxicology
While specific, comprehensive toxicology studies on this compound are not widely published, existing research indicates a good safety profile at therapeutic doses in rodents. No overt deleterious effects have been reported at doses up to 250 mg/kg/day in mice.[3] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity, such as changes in body weight, food and water intake, behavior, or overall health. For long-term studies, periodic hematology and clinical chemistry analysis can provide valuable information on the systemic effects of the compound.
Conclusion
This compound is a valuable research tool for studying the physiological roles of peripheral serotonin. The protocols and data presented here provide a comprehensive guide for researchers planning long-term administration studies in rodents. By carefully following these guidelines and adapting them to specific research questions, scientists can effectively investigate the chronic effects of TPH1 inhibition and explore the therapeutic potential of this compound in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of LP-533401 on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-533401 is a potent and selective inhibitor of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506), primarily in the gut.[1] Gut-derived serotonin (GDS) has been identified as a negative regulator of bone formation.[2] By inhibiting Tph1, this compound decreases circulating GDS levels, leading to an anabolic effect on bone. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on bone mineral density (BMD) and overall bone health. The protocols are based on established preclinical studies in rodent models of bone loss.
Mechanism of Action
This compound is an orally bioavailable small molecule that specifically inhibits Tph1, thereby reducing the production of serotonin in the gastrointestinal tract.[3][4] This reduction in GDS relieves the inhibition of osteoblast proliferation and function, leading to increased bone formation.[2] Notably, this compound has minimal penetration of the blood-brain barrier, thus avoiding effects on central serotonin levels which are important for neurological function.[2]
Signaling Pathway of this compound in Bone Metabolism
Caption: this compound inhibits Tph1, reducing gut-derived serotonin and promoting bone formation.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound on bone parameters in various rodent models.
Table 1: Effects of this compound in Ovariectomized (OVX) Mice[2][5]
| Parameter | Treatment Group | Dose (mg/kg/day) | Duration | % Change vs. OVX Control |
| Vertebral Bone Volume/Total Volume (%) | This compound | 25 | 6 weeks | Increased |
| This compound | 100 | 6 weeks | Increased | |
| This compound | 250 | 6 weeks | Increased | |
| Trabecular Number (Tb.N) (1/mm) | This compound | 250 | 4 weeks | Increased |
| Trabecular Thickness (Tb.Th) (µm) | This compound | 250 | 4 weeks | Increased |
| Trabecular Separation (Tb.Sp) (µm) | This compound | 250 | 4 weeks | Decreased |
| Bone Formation Rate/Bone Surface (BFR/BS) (µm³/µm²/day) | This compound | 250 | 4 weeks | Increased |
| Serum Osteocalcin (B1147995) (ng/mL) | This compound | 250 | 4 weeks | Increased |
Table 2: Effects of this compound in Ovariectomized (OVX) Rats[2]
| Parameter | Treatment Group | Dose (mg/kg/day) | Duration | % Change vs. OVX Control |
| Vertebral Bone Volume/Total Volume (%) | This compound | 250 | 4 weeks | Increased |
| Trabecular Number (Tb.N) (1/mm) | This compound | 250 | 4 weeks | Increased |
| Trabecular Thickness (Tb.Th) (µm) | This compound | 250 | 4 weeks | Increased |
| Trabecular Separation (Tb.Sp) (µm) | This compound | 250 | 4 weeks | Decreased |
Table 3: Effects of this compound in 5/6 Nephrectomized (CKD) Rats[3][4]
| Parameter | Treatment Group | Dose (mg/kg/day) | Duration | Outcome |
| Bone Mineral Status | This compound | 30 | 8 weeks | Restored to control levels |
| This compound | 100 | 8 weeks | Restored to control levels | |
| Bone Microarchitecture | This compound | 30 | 8 weeks | Restored to control levels |
| This compound | 100 | 8 weeks | Restored to control levels | |
| Bone Strength | This compound | 30 | 8 weeks | Restored to control levels |
| This compound | 100 | 8 weeks | Restored to control levels |
Table 4: Effects of this compound in Hyperlipidemic (Apoe-/-) Mice[6][7]
| Parameter | Treatment Group | Age of Mice | Duration | Outcome |
| Lumbar Vertebral (L3) BMD | This compound | Young | 13 weeks | Blunted bone loss |
| Lumbar Vertebral (L3) BMD | This compound | Older | 8 weeks | Increased BMD |
Experimental Protocols
Animal Models and this compound Administration
a. Ovariectomy-Induced Osteoporosis Model:
-
Species: Female C57BL/6 mice or Wistar rats.
-
Procedure: Bilateral ovariectomy (OVX) is performed to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment Initiation: this compound treatment can be initiated either immediately after OVX (prevention model) or after a period of established bone loss (e.g., 6 weeks post-OVX; treatment model).[2]
-
This compound Preparation and Administration: this compound is typically dissolved in a vehicle suitable for oral gavage (e.g., a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water).[5] Doses ranging from 25 to 250 mg/kg body weight are administered once daily via oral gavage.[2]
b. 5/6 Nephrectomy-Induced Chronic Kidney Disease (CKD) Model:
-
Species: Male Wistar rats.
-
Procedure: A two-step 5/6 nephrectomy is performed to induce chronic kidney disease, which is associated with bone mineral disorders.
-
Treatment: Following the establishment of CKD (e.g., 16 weeks post-surgery), rats are treated with this compound (30 or 100 mg/kg/day) via oral gavage for a specified duration (e.g., 8 weeks).[3][4]
c. Hyperlipidemia-Induced Bone Loss Model:
-
Species: Female ApoE-/- mice.
-
Procedure: Mice are fed an atherogenic, high-fat diet to induce hyperlipidemia.
-
Treatment: this compound is administered to assess its effects on bone loss in the context of hyperlipidemia.[6][7]
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for assessing the effects of this compound on bone.
Micro-Computed Tomography (µCT) Analysis
-
Purpose: To non-destructively quantify three-dimensional bone microarchitecture and mineral density.
-
Sample Preparation: Femora, tibiae, or lumbar vertebrae are dissected, cleaned of soft tissue, and fixed (e.g., in 70% ethanol).
-
Scanning Parameters (Example):
-
System: Skyscan 1172 or similar high-resolution µCT scanner.
-
Voxel Size: 8-12 µm.
-
X-ray Source: 50-80 kV, 100-200 µA.
-
Filter: 0.5 mm aluminum.
-
Rotation Step: 0.4-0.7 degrees.
-
-
Analysis:
-
Region of Interest (ROI): For long bones, a region in the secondary spongiosa of the proximal metaphysis, typically starting a defined distance from the growth plate, is selected. For vertebrae, the trabecular bone within the vertebral body is analyzed.
-
Parameters:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Connectivity Density (Conn.D)
-
-
Bone Histomorphometry
-
Purpose: To provide two-dimensional quantitative information on bone structure and cellular activity.
-
Sample Preparation:
-
Fluorochrome Labeling: To measure dynamic parameters of bone formation, animals are injected with fluorochrome labels (e.g., calcein (B42510) and alizarin (B75676) red) at specific time points before sacrifice (e.g., 10 and 3 days prior).
-
Embedding: Bones are dehydrated in graded ethanol (B145695) and embedded undecalcified in plastic (e.g., methyl methacrylate).
-
Sectioning: 5-10 µm thick sections are cut using a microtome.
-
-
Staining:
-
Von Kossa/Toluidine Blue: For static parameter measurements.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclasts.
-
-
Analysis (using a specialized software like OsteoMeasure):
-
Static Parameters:
-
Osteoblast Surface/Bone Surface (Ob.S/BS)
-
Osteoclast Surface/Bone Surface (Oc.S/BS)
-
-
Dynamic Parameters (from fluorochrome labels):
-
Mineralizing Surface/Bone Surface (MS/BS)
-
Mineral Apposition Rate (MAR)
-
Bone Formation Rate/Bone Surface (BFR/BS)
-
-
Analysis of Serum Bone Turnover Markers
-
Purpose: To measure systemic markers of bone formation and resorption.
-
Sample Collection: Blood is collected at sacrifice, and serum is prepared and stored at -80°C.
-
Markers:
-
Methodology (ELISA):
-
Use commercially available ELISA kits specific for mouse or rat markers.
-
Follow the manufacturer's instructions for the assay procedure, including sample dilution, incubation times, and washing steps.
-
Read the absorbance on a microplate reader and calculate the concentration of the markers based on a standard curve.
-
Conclusion
This compound represents a promising anabolic agent for the treatment of bone loss disorders. The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in preclinical models. Consistent with previous findings, administration of this compound is expected to result in a significant increase in bone mineral density and an improvement in bone microarchitecture, driven by an increase in bone formation. Researchers should adhere to institutional guidelines for animal care and use when conducting these studies.
References
- 1. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum CrossLaps® (CTX-I) ELISA | BioVendor R&D [biovendor.com]
Troubleshooting & Optimization
Addressing poor solubility of LP-533401 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of LP-533401.
Troubleshooting Guides
Issue: Precipitate Formation in Aqueous Buffers
This compound is a poorly water-soluble compound, and direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) or Tris buffer will likely result in precipitation.
Recommended Solutions:
-
Co-Solvent Systems: For many applications, particularly in vivo studies, a co-solvent system is the most effective approach to solubilize this compound.
-
Use of Excipients: For in vitro assays where high concentrations of organic solvents are not desirable, the use of solubilizing excipients like cyclodextrins can be explored.
Experimental Protocols & Data
Formulation Protocols for In Vivo Use
Two primary formulation strategies have been reported for the use of this compound hydrochloride in animal studies. These protocols are designed to achieve a concentration of 2.5 mg/mL.
Table 1: In Vivo Formulation Protocols for this compound HCl
| Formulation Type | Concentration | Components | Final Appearance | Reference |
| Clear Solution | ≥ 2.5 mg/mL (4.44 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution | [1] |
| Suspension | 2.5 mg/mL (4.44 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspension | [1] |
Detailed Methodology: Co-Solvent Formulation (Clear Solution)
This protocol is designed to prepare a 1 mL working solution of this compound HCl at a concentration of 2.5 mg/mL.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a stock solution of this compound HCl in DMSO at 25 mg/mL. Gentle warming and ultrasonication may be required to fully dissolve the compound.[2] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
-
To prepare 1 mL of the final formulation, combine the components in the following order, ensuring complete mixing after each addition:
-
Add 100 µL of the 25 mg/mL this compound HCl stock solution in DMSO to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Workflow for Co-Solvent Formulation
Caption: Workflow for preparing a clear solution of this compound HCl.
Detailed Methodology: Cyclodextrin-Based Formulation (Suspension)
This protocol is for preparing a 1 mL suspension of this compound HCl at a concentration of 2.5 mg/mL.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in water)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and can be stored at 4°C for up to one week.[1]
-
Prepare a stock solution of this compound HCl in DMSO at 25 mg/mL.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound HCl stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Ultrasonication is recommended to ensure a uniform suspension.[1]
Workflow for Cyclodextrin-Based Formulation
Caption: Workflow for preparing a suspension of this compound HCl.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is known to be poorly soluble in water.[3] Its hydrochloride salt is soluble in DMSO at approximately 25 mg/mL, though this may require ultrasonication and warming.[2][3] It is advisable to use fresh, anhydrous DMSO for the best results.[2]
Q2: Can I dissolve this compound directly in my aqueous assay buffer?
A2: Direct dissolution in aqueous buffers is not recommended and will likely lead to precipitation. For in vitro assays, it is best to prepare a concentrated stock solution in 100% DMSO and then dilute it into your final assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological systems. It is crucial to determine the maximum tolerable DMSO concentration for your specific assay and ensure your final dilution does not exceed this limit.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The compound may be precipitating because its final concentration is above its solubility limit in the aqueous buffer with the given percentage of DMSO. Try working with a lower final concentration of this compound.
-
Increase the DMSO Percentage: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may keep the compound in solution.
-
Add a Surfactant: Including a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Consider a Cyclodextrin: For cell-based assays, pre-complexing the drug with a cyclodextrin like SBE-β-CD in your final dilution step can improve solubility.
Q4: How does the mechanism of action of this compound relate to its structure?
A4: this compound is an inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (B10506) in the periphery. It acts as a competitive inhibitor with respect to the substrate, tryptophan. The structure of this compound allows it to bind to the tryptophan-binding pocket of the TPH1 enzyme, thereby blocking the synthesis of serotonin.
Signaling Pathway Inhibition by this compound
Caption: this compound competitively inhibits TPH1, blocking serotonin synthesis.
Q5: Should I use the free base or the hydrochloride salt of this compound?
A5: The hydrochloride salt form of a compound is generally more water-soluble than its free base. The formulation protocols described above specifically refer to this compound hydrochloride. If you are working with the free base, you may experience even greater solubility challenges. For aqueous applications, the hydrochloride salt is the recommended starting material. The difference in solubility between a free base and its salt is most pronounced at acidic to neutral pH.
References
Daily preparation of LP-533401 working solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the daily preparation of LP-533401 working solutions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key technical data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the periphery.[1][2][3] It primarily targets TPH1 in the gastrointestinal tract and lungs, thereby reducing peripheral serotonin production without significantly affecting serotonin levels in the brain, as it has poor blood-brain barrier penetration.[1][4][5] The inhibition of TPH1 blocks the conversion of L-tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[2]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in pre-clinical research to investigate the role of peripherally-derived serotonin in various physiological and pathological processes. Key research areas include:
-
Osteoporosis: Studies have shown that inhibiting gut-derived serotonin synthesis with this compound can increase bone formation and prevent bone loss in animal models of osteoporosis.[4][5]
-
Pulmonary Hypertension: Research suggests that this compound can attenuate the development of pulmonary hypertension by inhibiting serotonin production in the gut and lungs.[6]
-
Leukemia: It has been used to study the role of the bone marrow microenvironment in leukemia, where it was found to inhibit the decrease in osteoblast numbers and prolong survival in mouse models.[1]
-
Gastrointestinal Disorders: Given its targeted action on gut serotonin, it is a valuable tool for studying irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.[4]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from multiple suppliers. Always refer to the manufacturer's specific recommendations.[1][7]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1]
Troubleshooting Guide
Q4: I am having trouble dissolving this compound. What can I do?
A4: Solubility issues are a common challenge. Here are some troubleshooting steps:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][6][7] For in vivo studies, co-solvents are necessary.
-
Use Fresh, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][5] Always use newly opened or properly stored anhydrous DMSO.
-
Warming and Sonication: Gently warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.[1]
-
Check the Salt Form: Be aware of whether you are using this compound or its hydrochloride (HCl) salt, as this may slightly alter solubility characteristics.[5][7]
Q5: My working solution appears cloudy or has precipitated. What went wrong?
A5: Cloudiness or precipitation indicates that the compound has fallen out of solution. This can be due to:
-
Incorrect Solvent Ratios: When preparing formulations for in vivo use, the order and ratio of co-solvents are critical. Always add and mix solvents sequentially as described in the protocols.[7]
-
Low Temperature: The solubility of this compound may decrease at lower temperatures. Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise.
-
pH of the Final Solution: For aqueous-based buffers like PBS, the pH can influence solubility.[6] Ensure the pH of your final working solution is compatible with the compound.
Q6: I am not observing the expected biological effect in my experiment. What should I check?
A6: If this compound is not producing the anticipated effect, consider the following:
-
Solution Preparation and Storage: Improperly prepared or stored solutions may have a lower concentration or degraded compound. Prepare fresh working solutions and handle stock solutions as recommended.
-
Dose and Concentration: The effective concentration of this compound can vary between cell types and animal models. A dose of 1 µM is reported to completely inhibit serotonin production in Tph1-expressing RBL2H3 cells.[1][6] For in vivo studies in mice, doses have ranged from 30 to 250 mg/kg per day.[1][5]
-
Experimental System: Confirm that your experimental model (e.g., cell line, animal strain) expresses TPH1 and that the peripheral serotonin pathway is relevant to the biological question being investigated.
Experimental Protocols
In Vitro Working Solution Preparation
This protocol details the preparation of a 10 mM stock solution in DMSO and subsequent dilution to a final working concentration.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 526.48 g/mol [1]
-
To prepare 1 mL of a 10 mM stock solution, you will need 5.26 mg of this compound.
-
-
Dissolution:
-
Add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly. If necessary, gently warm the tube and sonicate until the powder is completely dissolved.
-
-
Sterilization (Optional):
-
If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.[1]
-
-
Preparation of Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using your cell culture medium or experimental buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
In Vivo Working Solution Preparation
This protocol provides a common formulation for oral administration in rodents.
Materials:
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
Calibrated pipettes
Procedure (for 1 mL of working solution): [1][7]
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of this working solution will be 2.5 mg/mL. The dose administered to the animal will depend on its body weight.
Quantitative Data Summary
Solubility Data
| Solvent | Solubility |
| DMSO | ~25 mg/mL (47.49 mM)[1] |
| DMF | 10 mg/mL[6] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[6] |
| Water | < 0.1 mg/mL (insoluble)[5] |
Inhibitory Potency
| Assay Type | Target | IC₅₀ / Kᵢ |
| In vitro enzyme assay | Human TPH1 | Kᵢ = 0.31 µM (competitive vs. tryptophan)[2] |
| Cell-based assay (RBL2H3 cells) | Serotonin Production | IC₅₀ = 0.4 µM[8][9] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing in vivo solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound HCl | Tryptophan Hydroxylase | CAS 1040526-12-2 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]
- 8. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of LP-533401 in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of the tryptophan hydroxylase 1 (Tph1) inhibitor, LP-533401. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1][2] It is crucial to store the powder in a sealed container, protected from moisture.[1]
Q2: How should I store solutions of this compound?
A: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent, storage at -80°C is recommended for up to two years, while at -20°C, it is stable for one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: What solvents can be used to dissolve this compound?
A: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of approximately 25 mg/mL.[1][2] It is also soluble in DMF at 10 mg/mL.[3] For aqueous-based solutions, a mixture of DMF and PBS (pH 7.2) at a 1:2 ratio can be used, achieving a solubility of 0.33 mg/mL.[3]
Q4: Are there established protocols for in vivo formulations?
A: Yes, for in vivo applications, specific formulations have been described to achieve a clear solution or a suspension. One method involves a multi-step process using a combination of DMSO, PEG300, Tween80, and saline to reach a concentration of at least 2.5 mg/mL.[1] Another formulation uses DMSO and a 20% SBE-β-CD solution in saline to create a suspension at 2.5 mg/mL, which may require ultrasonication.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.- pH of the buffer is not optimal. | - Use a co-solvent system as described in the in vivo formulation protocols.[1]- Ensure the final pH of the solution is within a range that maintains solubility. While specific pH stability data is limited, starting with a neutral pH (e.g., 7.2) is recommended.[3] |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Use of hygroscopic DMSO. | - Verify that the compound and its solutions have been stored at the recommended temperatures and protected from moisture.[1][2]- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Use freshly opened, high-purity DMSO for preparing solutions, as absorbed water can impact solubility.[2] |
| Difficulty dissolving the compound | - Insufficient solvent volume.- Compound may require assistance to fully dissolve. | - Ensure you are using the correct solvent-to-compound ratio based on the solubility data.[1][2][3]- Techniques such as ultrasonic treatment and gentle warming (e.g., to 60°C) can aid in the dissolution of this compound in DMSO.[2] |
Quantitative Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 2 years | [2] |
| In Solvent | -20°C | 1 year | [2] |
Solubility of this compound
| Solvent | Concentration | Reference(s) |
| DMSO | ~25 mg/mL | [1][2] |
| DMF | 10 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (suspension) | [1] |
Experimental Protocols
Protocol for Preparation of a 2.5 mg/mL In Vivo Formulation (Clear Solution)
This protocol is for reference only and has not been independently validated.[1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of normal saline to bring the final volume to 1 mL and mix.
Protocol for Preparation of a 2.5 mg/mL In Vivo Formulation (Suspension)
This protocol is for reference only and has not been independently validated.[1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
Prepare a 20% SBE-β-CD solution in physiological saline.
-
To prepare 1 mL of the final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD saline solution to the DMSO stock.
-
Mix thoroughly. Ultrasonication may be required to achieve a uniform suspension.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: The inhibitory action of this compound on the serotonin synthesis pathway.
References
Potential off-target effects of LP-533401 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of LP-533401 in cell culture experiments, with a focus on understanding its mechanism of action and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1][2] By inhibiting TPH1, this compound reduces the production of serotonin in the gut and other peripheral tissues. It is important to note that this compound also inhibits TPH2, the isoform of the enzyme found in the central nervous system, with similar potency in in vitro assays.[2][3] However, it has been shown to have limited ability to cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin levels in vivo.[1][4]
Q2: What are the typical working concentrations of this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. For inhibiting serotonin production in TPH1-expressing cells, such as the rat basophilic leukemia cell line RBL-2H3, an IC50 of approximately 0.4 µM has been reported.[1][4] Complete inhibition of serotonin production in these cells has been observed at a concentration of 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available data from broad kinome scans or comprehensive off-target screening panels for this compound. The primary known "off-target" in the context of peripheral serotonin reduction is its inhibitory activity against TPH2.[2][3] While this is less of a concern for in vivo peripheral applications due to its poor blood-brain barrier penetration, it is a critical consideration for in vitro studies using cell lines that may express TPH2. Researchers should be aware of the potential for effects related to the inhibition of both TPH1 and TPH2.
Q4: Are there any known cytotoxicity issues with this compound?
A4: Specific cytotoxicity data across a wide range of cell lines is not extensively documented in the public domain. However, some studies have reported no impact on cell viability at effective concentrations. For example, in BON cells, no cytotoxicity was detected up to 30 µM. As with any small molecule inhibitor, it is crucial to assess the cytotoxicity of this compound in your specific cell line using standard cell viability assays (e.g., MTT, LDH) in parallel with your functional experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or reduced inhibition of serotonin production. | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Inhibitor degradation: The compound may not be stable under the experimental conditions (e.g., prolonged incubation, media components). 3. Low TPH1 expression: The cell line may not express TPH1 at a high enough level to produce detectable changes in serotonin. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare fresh stock solutions and add the inhibitor to the media immediately before use. Consider a time-course experiment to assess inhibitor stability. 3. Confirm TPH1 expression in your cell line by Western blot or qPCR. |
| Unexpected cellular phenotype observed. | 1. On-target effect of serotonin depletion: The observed phenotype may be a direct consequence of reduced serotonin signaling in the cell culture system. 2. Inhibition of TPH2: If the cell line expresses TPH2, the phenotype could be due to the inhibition of this isoform. 3. Undocumented off-target effects: this compound may be interacting with other cellular proteins. | 1. Attempt to rescue the phenotype by adding exogenous serotonin to the culture medium. 2. If possible, use a cell line with known TPH1 and TPH2 expression levels or use siRNA to selectively knock down each isoform to dissect the specific contribution. 3. Review the literature for known off-target effects of similar chemical scaffolds. Consider using a structurally different TPH1 inhibitor as a control. |
| High cellular toxicity. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Compound-induced cytotoxicity: this compound itself may be cytotoxic at the concentrations used. | 1. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control. 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your cell line. Use the lowest effective, non-toxic concentration for your experiments. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 / Ki | Reference(s) |
| TPH1 | Enzyme Assay | Human | IC50: ~0.7 µM | [3] |
| TPH1 | Cell-based (RBL-2H3) | Rat | IC50: 0.4 µM | [1][4] |
| TPH2 | Enzyme Assay | Human | Similar potency to TPH1 | [3] |
| TPH1 | Kinetic Analysis | Human | Ki (competitive vs. Tryptophan): 0.31 µM | [5] |
| TPH1 | Kinetic Analysis | Human | Ki (uncompetitive vs. 6-MePH4): 0.81 µM | [5] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cell Cultures with this compound
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile, anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover for at least 24 hours before treatment.
-
-
Inhibitor Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells or cell culture supernatant for your intended downstream analysis (e.g., serotonin quantification, Western blot, gene expression analysis).
-
Protocol 2: Quantification of Serotonin in RBL-2H3 Cell Culture Supernatant by HPLC-ECD
This protocol provides a general framework. Specific parameters will need to be optimized for your HPLC system.
-
Cell Culture and Treatment:
-
Culture RBL-2H3 cells in MEM supplemented with 15% FBS.[6]
-
Treat the cells with this compound or vehicle control as described in Protocol 1 for the desired duration (e.g., 48 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant and centrifuge at a low speed to pellet any detached cells.
-
The supernatant can often be directly analyzed, or a protein precipitation step (e.g., with perchloric acid) may be necessary depending on your column and system.
-
-
HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system with an electrochemical detector (ECD).
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 0.1 M NaH₂PO₄, 0.1 mM EDTA, with methanol, pH adjusted to ~3.0).[7]
-
Detection: Set the potential of the working electrode to a level appropriate for the oxidation of serotonin (e.g., +0.6 V vs. Ag/AgCl reference electrode).[7]
-
Quantification: Prepare a standard curve with known concentrations of serotonin. The concentration of serotonin in the samples is determined by comparing the peak area or height to the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elabscience.com [elabscience.com]
- 7. jneurosci.org [jneurosci.org]
Optimizing LP-533401 dosage for maximal TPH1 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-533401 to optimize Tryptophan Hydroxylase 1 (TPH1) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in peripheral tissues.[1][2][3][4][5][6] It acts by competing with the substrate, tryptophan, for binding to the active site of TPH1.[2] Kinetic studies have shown that this compound is a competitive inhibitor with respect to tryptophan and an uncompetitive inhibitor with respect to the cofactor 6-methyltetrahydropterin (B12859068) (6-MePH4).[2] Due to its inability to cross the blood-brain barrier, this compound selectively reduces serotonin production in the periphery without significantly affecting central nervous system serotonin levels.[1][3][7]
Q2: What is the recommended starting dosage for in vitro cell-based assays?
For in vitro experiments, a concentration of 1 µM this compound has been shown to completely inhibit serotonin production in TPH1-expressing cells, such as rat basophilic leukemia (RBL-2H3) cells.[1][3] However, the optimal concentration will be cell-line dependent. It is recommended to perform a dose-response curve starting from nanomolar to low micromolar concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line.
Q3: What is a typical effective dosage range for in vivo animal studies?
In rodent models, oral administration of this compound has been shown to be effective in a dose-dependent manner.[3] Daily oral doses ranging from 25 mg/kg to 250 mg/kg have been used in mice and rats.[1][3][8] A dose of 25 mg/kg/day was sufficient to rescue ovariectomy-induced osteopenia in rats, causing a 35-40% reduction in serum serotonin levels.[3] Higher doses, such as 250 mg/kg, have resulted in a more significant decrease in gut and lung serotonin content.[1] The specific dosage should be optimized based on the animal model and the desired level of TPH1 inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected TPH1 inhibition in cell-based assays.
-
Possible Cause 1: Compound Solubility.
-
Troubleshooting Step: this compound is soluble in DMSO.[1] Ensure that the stock solution is fully dissolved. Use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] When preparing working solutions, avoid precipitation by diluting the stock in pre-warmed culture medium and vortexing thoroughly.
-
-
Possible Cause 2: Cell Line TPH1 Expression.
-
Possible Cause 3: Incubation Time.
-
Possible Cause 4: Assay Sensitivity.
-
Troubleshooting Step: Ensure your method for detecting serotonin or its metabolites (e.g., 5-HIAA) is sensitive enough. HPLC with fluorescence or electrochemical detection, or commercially available ELISA kits are common methods.
-
Problem 2: High variability in in vivo study results.
-
Possible Cause 1: Compound Formulation and Administration.
-
Troubleshooting Step: For oral gavage, ensure a consistent and homogenous suspension of this compound. A common vehicle is a 40:60 ratio of dextrose to another suitable vehicle.[7] Ensure accurate dosing for each animal based on its body weight.
-
-
Possible Cause 2: Pharmacokinetics.
-
Troubleshooting Step: Consider the pharmacokinetic profile of this compound. While it has good oral bioavailability, the timing of sample collection post-administration is crucial. Measure serotonin levels at various time points after the final dose to capture the peak inhibitory effect.
-
-
Possible Cause 3: Animal Model and Diet.
-
Troubleshooting Step: The baseline serotonin levels can be influenced by the animal strain, age, and diet. Ensure that all experimental groups are properly controlled and that the diet is consistent, as it can be a source of tryptophan.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.4 µM | RBL-2H3 cells | [1][10] |
| IC50 | 0.7 µM | Purified human TPH1 | [10] |
| IC50 | 0.955 ± 0.106 µM | HEK293FT cells (transiently transfected with TPH1) | [11] |
| Ki (vs. Tryptophan) | 0.31 µM | Purified human TPH1 | [2] |
| Ki (vs. 6-MePH4) | 0.81 µM | Purified human TPH1 | [2] |
| Complete Inhibition | 1 µM | RBL-2H3 cells | [1][3] |
Table 2: In Vivo Efficacy of this compound in Rodents (Oral Administration)
| Dosage | Animal Model | Duration | Effect | Reference |
| 30-250 mg/kg/day | Mice | Repeated Dosing | Marked reduction in 5-HT content in gut, lungs, and blood; no change in brain 5-HT. | [1] |
| 250 mg/kg | Mice | Single Dose | 50% decrease in lung and gut 5-HT content. | [1] |
| 25, 100, 250 mg/kg/day | Ovariectomized Mice | 6 weeks | Dose-dependent rescue of osteoporosis. | [1] |
| 25 mg/kg/day | Ovariectomized Rats | Not specified | Rescued ovariectomy-induced osteopenia; 35-40% reduction in serum 5-HT. | [3] |
| 30 and 90 mg/kg | Mice | Not specified | Dose-dependent reduction of 5-HT in duodenum, jejunum, and ileum; no effect on brain 5-HT. | [10] |
Experimental Protocols
1. In Vitro TPH1 Inhibition Assay in RBL-2H3 Cells
-
Cell Culture: Culture RBL-2H3 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Sample Collection:
-
Cell Lysate: After incubation, wash the cells with PBS, and then lyse them using 0.1 N NaOH.
-
Supernatant: Collect the culture supernatant to measure secreted serotonin.
-
-
Serotonin Quantification: Analyze the serotonin concentration in the cell lysate or supernatant using a validated method such as HPLC with fluorescence or electrochemical detection, or a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
2. In Vivo Oral Administration in Mice
-
Animals: Use age and weight-matched mice for all experimental groups. Acclimatize the animals for at least one week before the experiment.
-
Compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 40% dextrose solution). Ensure the suspension is homogenous before each administration.
-
Administration: Administer this compound or vehicle control orally via gavage once daily at the desired dosage (e.g., 30 mg/kg).
-
Study Duration: The duration of the study will depend on the experimental goals (e.g., 5 days for acute studies, several weeks for chronic studies).
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., duodenum, jejunum, ileum, brain) for serotonin analysis.
-
Serotonin Quantification: Homogenize the tissues and extract serotonin. Analyze serotonin levels in plasma and tissue homogenates using HPLC or ELISA.
-
Data Analysis: Compare the serotonin levels in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests.
Mandatory Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Caption: Workflow for in vitro TPH1 inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. LP533401 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in LP-533401 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the Tryptophan Hydroxylase 1 (TPH1) inhibitor, LP-533401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the periphery, particularly in the gut.[1] It functions as a competitive inhibitor with respect to the substrate L-tryptophan. By inhibiting TPH1, this compound reduces the production of peripheral serotonin. Notably, it does not readily cross the blood-brain barrier, thus having minimal effect on central nervous system serotonin levels.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in cell lines that endogenously express TPH1. Commonly used cell lines include rat mastocytoma cells (RBL-2H3) and human carcinoid cells (BON cells). In RBL-2H3 cells, this compound has been shown to completely inhibit serotonin production at a concentration of 1 µM.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. For the powdered form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions prepared in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing high variability in my serotonin quantification assays. What could be the cause?
A4: Variability in serotonin quantification can arise from several sources. One significant factor can be the batch-to-batch variability of fetal calf serum (FCS) used in cell culture, as serotonin levels can differ between serum batches.[2] It is recommended to test new batches of FCS for baseline serotonin levels. Additionally, exposure of serum to daylight can degrade serotonin, so it is important to protect serum and media from light.[2] For the analytical measurement itself, intra-assay and inter-assay variability can be a factor, so ensure your detection method is validated and includes appropriate controls.
Troubleshooting Guide
Inconsistent experimental outcomes with this compound can often be traced back to issues with compound handling, experimental setup, or biological variability. This guide addresses common problems in a question-and-answer format.
Issue 1: Reduced or No Inhibitory Activity of this compound
Q: My this compound is not showing the expected inhibitory effect on serotonin production. What are the possible reasons?
A: This is a common issue that can stem from several factors related to the compound itself or the experimental protocol.
-
Improper Dissolution: this compound may not be fully dissolved, leading to a lower effective concentration.
-
Recommendation: When preparing a stock solution in DMSO, warming and ultrasonication may be necessary to ensure complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Sub-optimal Assay Conditions: The concentration of the substrate, L-tryptophan, in your cell culture medium can affect the apparent potency of the competitive inhibitor this compound.
-
Recommendation: Ensure consistent and known concentrations of L-tryptophan in your experiments. Consider that standard cell culture media can have varying levels of amino acids.
-
Issue 2: High Variability Between Replicate Wells or Experiments
Q: I am observing significant variability in the inhibitory effect of this compound across my replicate wells and between different experimental runs. What could be the cause?
A: High variability can be frustrating and can mask the true effect of the compound. Here are some potential sources of this variability:
-
Inconsistent Final Concentration: If the compound precipitates in the final culture medium after dilution from the DMSO stock, the actual concentration will be lower and inconsistent.
-
Recommendation: Visually inspect the medium for any signs of precipitation after adding this compound. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.
-
-
Cell-Based Variability: The physiological state of your cells can influence their response to the inhibitor.
-
Recommendation: Use cells with a consistent passage number and ensure they are seeded at a uniform density. Cell health and confluency at the time of treatment should be consistent across all experiments.
-
-
Batch-to-Batch Variability of Reagents: As mentioned in the FAQs, different lots of fetal calf serum can have varying levels of endogenous serotonin, which can impact the baseline and the perceived effect of the inhibitor.[2]
-
Recommendation: If possible, purchase a large batch of FCS and test it for baseline serotonin levels before use in a series of experiments.
-
Issue 3: Unexpected Cellular Effects or Toxicity
Q: I am observing unexpected changes in cell morphology or viability after treating with this compound, even at concentrations where I expect to see only TPH1 inhibition. Why might this be happening?
A: While this compound is a targeted inhibitor, off-target effects or issues with the experimental conditions can lead to unexpected cellular responses.
-
Off-Target Effects: Although designed to be selective for TPH1, in biochemical assays, this compound has been shown to inhibit TPH2 with similar potency.[3] If your cell system expresses TPH2, this could lead to unexpected biological consequences.
-
Recommendation: Verify the expression of TPH1 and TPH2 in your experimental model. If TPH2 is present, consider the potential implications of its inhibition.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: It is crucial to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as the this compound-treated cells). The final DMSO concentration should ideally be 0.1% or lower, and generally not exceed 0.5%.
-
-
Compound Purity: The presence of impurities in the this compound batch could contribute to unexpected toxicity.
-
Recommendation: Whenever possible, use high-purity this compound from a reputable supplier.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC₅₀ (µM) |
| TPH1 | Biochemical | - | ~0.7 |
| TPH1 | Cell-based | RBL-2H3 | ~0.4[1] |
| TPH2 | Biochemical | - | Similar to TPH1[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
To aid dissolution, the solution can be warmed to 60°C and subjected to ultrasonication.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: In Vitro Cell-Based Assay for TPH1 Inhibition in RBL-2H3 Cells
-
Materials:
-
RBL-2H3 cells
-
Complete cell culture medium (e.g., MEM with 15% FCS, L-glutamine, and antibiotics)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Reagents for serotonin quantification (e.g., ELISA kit or HPLC system)
-
-
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
After incubation, collect the cell supernatant or cell lysate for serotonin quantification according to the manufacturer's instructions of your chosen assay.
-
Normalize the serotonin levels to the total protein concentration of the corresponding well if using cell lysates.
-
Calculate the percent inhibition of serotonin production for each concentration of this compound relative to the vehicle control.
-
Mandatory Visualizations
Caption: TPH1 pathway and this compound inhibition.
Caption: this compound cell-based assay workflow.
Caption: Troubleshooting flowchart for this compound.
References
LP-533401 Technical Support Center: Single-Dose Study Limitations
Welcome to the technical support center for researchers utilizing LP-533401. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions encountered during experimental design and execution, with a specific focus on the limitations of single-dose administration protocols.
Frequently Asked Questions (FAQs)
Q1: We administered a single dose of this compound to our animal models but did not observe a significant change in systemic serotonin (B10506) levels. Is this expected?
A1: Yes, this is a documented limitation of single-dose this compound administration. Studies in rodents have shown that a single dose (e.g., 250 mg/kg) can lead to a significant reduction in serotonin (5-HT) levels locally in the gut and lungs, but it is insufficient to alter circulating blood serotonin levels[1]. In contrast, repeated or chronic administration (e.g., daily doses for several weeks) has been demonstrated to cause marked reductions in 5-HT content in the gut, lungs, and blood[1]. Therefore, if your experimental goal is to investigate the systemic effects of peripheral serotonin inhibition, a single-dose protocol is likely inadequate.
Q2: What is the rationale for using a multiple-dose regimen for this compound in efficacy studies?
A2: A multiple-dose regimen is crucial for several reasons. Firstly, as mentioned in Q1, it is necessary to achieve a sustained and systemic reduction in serotonin levels. Secondly, many of the therapeutic effects of this compound, such as its anabolic effect on bone in osteoporosis models, are the result of long-term physiological changes that cannot be observed after a single administration. For example, studies demonstrating the efficacy of this compound in preventing and rescuing osteoporosis in rodents involved daily oral administration for up to 6 weeks[2]. Similarly, a 28-day study was conducted to evaluate its effects on periodontal disease[3][4]. These chronic dosing schedules allow for the assessment of the compound's impact on complex biological processes like bone remodeling.
Q3: We are planning a pilot study. What is a good starting point for a dosing regimen to see a systemic effect?
A3: Based on published preclinical studies, a daily oral administration of this compound is recommended to observe systemic effects. Dose-ranging studies in mice have utilized daily doses from 30 mg/kg to 250 mg/kg[1]. A dose of 250 mg/kg per day has been shown to reduce serum serotonin levels to 30% of control values in mice[2]. However, even lower doses (e.g., 25 mg/kg/day) have been shown to be effective in rescuing osteopenia in rats, despite causing only a 35-40% reduction in serum serotonin[2]. The optimal dose and duration will depend on your specific research question and animal model. We recommend consulting the primary literature and conducting a small pilot study to determine the optimal dosing for your experimental setup.
Q4: Is there a risk of a "rebound" effect, where serotonin synthesis increases above baseline after the effect of a single dose of this compound wears off?
A4: The current body of published research on this compound does not specifically address the potential for a rebound in serotonin synthesis following a single dose. While rebound phenomena have been observed with other drugs that modulate the serotonin system, such as selective serotonin reuptake inhibitors (SSRIs) upon discontinuation[5], this compound has a different mechanism of action (inhibition of TPH1). Without specific studies on TPH1 inhibitor withdrawal, it is difficult to predict if a similar effect would occur. If your experimental design is sensitive to potential fluctuations in serotonin levels post-administration, it would be prudent to include washout periods and multiple measurement time points to monitor for any such effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| No change in blood/serum serotonin after a single dose. | A single dose of this compound is often insufficient to produce a systemic reduction in serotonin. | Implement a chronic, daily dosing regimen for a minimum of several days to weeks, depending on the desired outcome. |
| Lack of therapeutic effect in a chronic disease model after short-term administration. | The therapeutic effect of this compound in chronic conditions like osteoporosis requires long-term administration to manifest. | Design your study with a duration consistent with the pathophysiology of the disease model. For bone-related studies, consider treatment periods of at least 4-6 weeks. |
| Variability in gut serotonin reduction between animals. | Factors such as the timing of administration relative to feeding and individual differences in gastrointestinal transit and metabolism can influence drug absorption and local efficacy. | Standardize the dosing procedure, including the time of day and feeding status of the animals. Ensure consistent formulation and administration of the compound. |
| Unexpected behavioral or physiological effects not related to serotonin inhibition. | While this compound is designed to be a specific TPH1 inhibitor with poor blood-brain barrier penetration, off-target effects, although not widely reported, can never be entirely ruled out. | Include comprehensive control groups (vehicle-treated) and monitor a broad range of physiological and behavioral parameters. If unexpected effects are observed, consider further investigation into potential off-target mechanisms. |
Quantitative Data Summary
Table 1: Effect of Single vs. Repeated Dosing of this compound on Serotonin Levels in Rodents
| Dosing Regimen | Dose | Tissue | Effect on Serotonin (5-HT) Levels | Reference |
| Single Dose | 250 mg/kg | Gut | 50% decrease | [1] |
| Lung | 50% decrease | [1] | ||
| Blood | No change | [1] | ||
| Repeated Dosing | 30-250 mg/kg/day | Gut | Marked reduction | [1] |
| Lung | Marked reduction | [1] | ||
| Blood | Marked reduction | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay Type | System | Concentration/Dose | Observed Effect | Reference |
| In Vitro | Tph1-expressing RBL2H3 cells | 1 µM | Complete inhibition of serotonin production | [1] |
| In Vivo | Wild-type mice | 250 mg/kg/day | 30% of control serum serotonin levels | [2] |
| In Vivo | Ovariectomized rats | 25 mg/kg/day | 35-40% reduction in serum serotonin | [2] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in a Rodent Osteoporosis Model
This protocol is a generalized summary based on studies investigating the effect of this compound on bone metabolism[2].
-
Animal Model: Ovariectomized rodents (mice or rats) are a common model for postmenopausal osteoporosis. A sham-operated group should be included as a control.
-
Acclimatization: Allow animals to acclimatize for at least one week before any procedures.
-
Surgical Procedure: Perform bilateral ovariectomy or sham surgery. Allow for a recovery period and establishment of osteopenia (e.g., 6 weeks).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., as described in the source literature). The formulation should be homogenized before each administration.
-
Dosing: Administer this compound or vehicle orally via gavage once daily. Doses ranging from 25 to 250 mg/kg/day have been used.
-
Treatment Duration: A treatment period of 4 to 6 weeks is recommended to observe significant effects on bone parameters.
-
Outcome Measures: At the end of the study, collect blood for serum serotonin analysis and tissues (e.g., femur, vertebrae) for micro-computed tomography (µCT) analysis of bone volume and architecture, and histomorphometric analysis of bone formation and resorption parameters.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rebound activation of 5-HT neurons following SSRI discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Peripheral Serotonin Post-LP-533401 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring peripheral serotonin (B10506) levels following treatment with LP-533401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect peripheral serotonin levels?
A1: this compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the gastrointestinal (GI) tract.[1] By inhibiting TPH1, this compound reduces the production of serotonin outside of the central nervous system. This leads to a dose-dependent decrease in circulating serotonin levels in biological samples such as blood, serum, and plasma.[1][2]
Q2: What is the expected reduction in peripheral serotonin levels after this compound treatment in mice?
A2: The reduction in peripheral serotonin is dose-dependent. Studies in mice have shown that repeated administration of this compound can cause a significant decrease in circulating serotonin levels. For instance, a 30% decrease in circulating serotonin has been observed in healthy adult mice treated with this compound.[1] In ovariectomized rodents, a dose of 25 mg/kg per day resulted in a 35-40% reduction in serum serotonin.
Q3: Which biological samples are most appropriate for measuring peripheral serotonin after this compound treatment?
A3: Serum, plasma (platelet-poor), and whole blood are all suitable for measuring peripheral serotonin levels. The choice of sample may depend on the specific experimental question and the chosen analytical method. It is crucial to handle samples correctly to avoid platelet activation and subsequent serotonin release, which can artificially elevate serum levels.
Q4: What are the recommended methods for quantifying peripheral serotonin?
A4: The two most common and reliable methods for quantifying peripheral serotonin are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection. ELISA is a high-throughput method suitable for analyzing a large number of samples, while HPLC offers high specificity and sensitivity.
Q5: Are there any specific considerations when measuring serotonin in samples from this compound-treated animals?
A5: The primary consideration is the expected lower concentration of serotonin in the samples. Therefore, a highly sensitive assay is required. Ensure that the chosen ELISA kit or HPLC method has a detection range appropriate for the anticipated serotonin levels. Proper sample handling to prevent ex-vivo serotonin release from platelets is also critical.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Peripheral Serotonin Levels in Rodents
| Species | Dose of this compound | Duration of Treatment | Sample Type | Observed Effect on Serotonin Levels |
| Mouse | 30–250 mg/kg per day | Repeated | Blood | Marked reduction |
| Mouse | Not specified | Adult, healthy | Circulating | 30% decrease |
| Rodent (Ovariectomized) | 25 mg/kg per day | Not specified | Serum | 35-40% reduction |
| Rat | 25 mg/kg/d | 28 days | Not specified | No significant effect on bone loss in a periodontitis model |
Experimental Protocols & Methodologies
Serotonin Measurement by ELISA
This protocol provides a general guideline for a competitive ELISA to measure serotonin in mouse serum.
Materials:
-
Mouse Serotonin ELISA Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Stop solution
-
Serum samples from control and this compound-treated mice
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or tail bleed.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum and store it at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (follow kit-specific instructions):
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody (often conjugated to an enzyme like HRP).
-
Incubate as per the kit's instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of serotonin in the samples by interpolating their absorbance values on the standard curve.
-
Serotonin Measurement by HPLC
This protocol outlines a general procedure for serotonin measurement in mouse plasma using HPLC with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier)
-
Perchloric acid
-
Internal standard (e.g., N-methylserotonin)
-
Plasma samples from control and this compound-treated mice
Procedure:
-
Sample Collection and Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice to prevent platelet activation.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
To precipitate proteins, add an equal volume of ice-cold perchloric acid to the plasma sample.
-
Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto the HPLC column.
-
Run the analysis using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect serotonin and the internal standard using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify and quantify the serotonin peak based on its retention time and peak area relative to the internal standard.
-
Calculate the concentration of serotonin in the original plasma sample.
-
Visualizations
Caption: Mechanism of action of this compound in reducing peripheral serotonin.
Caption: Experimental workflow for measuring peripheral serotonin after this compound treatment.
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing- Antibody concentration too high- Cross-reactivity of antibodies- Contaminated reagents | - Increase the number of wash steps and ensure complete aspiration of wash buffer.- Optimize the concentration of the primary or secondary antibody.- Use highly specific monoclonal antibodies if available.- Use fresh, sterile reagents. |
| Low or No Signal | - Inactive reagents (expired or improperly stored)- Incorrect antibody pair- Insufficient incubation time or temperature- Low serotonin levels below detection limit | - Check the expiration dates and storage conditions of all kit components.- Ensure the correct capture and detection antibodies are used.- Optimize incubation times and temperatures as per the kit protocol.- Concentrate the sample or use a more sensitive ELISA kit. |
| High Variability (Poor Duplicates) | - Pipetting errors- Inconsistent washing- Edge effects on the microplate | - Ensure accurate and consistent pipetting technique.- Use a multichannel pipette for consistency.- Ensure uniform washing across all wells.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one.- Adjust the mobile phase pH to ensure serotonin is in a single ionic state.- Dilute the sample to avoid overloading the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and filter the mobile phase.- Clean the injector and sample loop.- Run a blank injection between samples to check for carryover. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a steady flow rate. |
| Low Sensitivity | - Detector malfunction- Sample degradation- Improper sample preparation | - Check the detector settings and ensure the lamp is functioning correctly.- Keep samples on ice and process them quickly to prevent serotonin degradation.- Optimize the protein precipitation and extraction steps to maximize recovery. |
References
Unexpected phenotypes in animal models treated with LP-533401
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LP-533401 in animal models. The information addresses potential variability in expected outcomes and offers insights into experimental design and data interpretation.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with this compound, presented in a question-and-answer format.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why am I not observing the expected anabolic bone phenotype after this compound treatment? | 1. Suboptimal Dosage: The dose may be insufficient for the specific animal model or disease state. 2. Inadequate Treatment Duration: The treatment period might be too short to induce significant changes in bone formation. 3. Animal Model Specifics: The chosen animal model may have a bone metabolism profile that is less responsive to serotonin (B10506) inhibition. For instance, in a rat model of ligature-induced periodontitis, this compound did not prevent alveolar bone loss[1][2]. 4. Site-Specific Bone Effects: The anabolic effect of this compound can be site-specific. Studies have shown significant effects on lumbar vertebrae but not femurs in hyperlipidemic mice[1]. 5. Compound Stability and Formulation: Improper storage or formulation of this compound can lead to reduced efficacy. | 1. Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 25, 100, 250 mg/kg/day) to determine the optimal dose for your model[3]. 2. Extended Treatment Duration: Consider extending the treatment period, as studies showing positive bone effects often involve treatment for 4-6 weeks[3][4][5]. 3. Model Selection: Carefully review the literature to ensure the selected animal model is appropriate for studying serotonin-mediated effects on bone. 4. Comprehensive Bone Analysis: Analyze bone parameters at multiple skeletal sites (e.g., vertebrae, long bones) using methods like micro-CT and histomorphometry. 5. Proper Handling: Ensure this compound is stored at -20°C (1 year) or -80°C (2 years) and prepared fresh for in vivo experiments[6]. |
| The reduction in peripheral serotonin levels is highly variable between my experimental animals. | 1. Gavage Inconsistency: Oral gavage technique can lead to variability in compound administration and absorption. 2. Dietary Tryptophan Levels: The amount of tryptophan in the animal's diet can influence the baseline levels of serotonin production. 3. Gut Microbiome Differences: The gut microbiome can metabolize tryptophan and may influence the availability of substrate for serotonin synthesis. 4. Timing of Sample Collection: Serotonin levels can fluctuate, and the timing of blood or tissue collection relative to the last dose can impact measurements. | 1. Gavage Training: Ensure all personnel performing oral gavage are proficient in the technique to minimize variability. 2. Standardized Diet: Use a standardized diet with known tryptophan content for all experimental and control groups. 3. Acclimatization and Housing: Standardize housing conditions and allow for an adequate acclimatization period before starting the experiment. 4. Consistent Sampling Time: Collect samples at a consistent time point following the final administration of this compound. |
| I am observing unexpected off-target effects not related to serotonin inhibition. | 1. High Dosage: Extremely high doses may lead to unforeseen off-target pharmacology. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. 3. Animal Health Status: Underlying health issues in the animal colony could be misinterpreted as treatment-related effects. | 1. Dose Reduction: If possible, use the lowest effective dose determined from a dose-response study. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. 3. Animal Health Monitoring: Closely monitor the health of the animals throughout the study and consult with veterinary staff if any unexpected clinical signs appear. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of serotonin in the periphery, primarily in the gastrointestinal (GI) tract[4][5]. It does not cross the blood-brain barrier, so it does not affect serotonin levels in the central nervous system[3][7]. By inhibiting TPH1, this compound reduces the production of gut-derived serotonin (GDS).
2. What are the expected primary phenotypes in animal models treated with this compound?
The primary expected phenotypes are:
-
Reduced Peripheral Serotonin: A significant, dose-dependent decrease in serotonin levels in the gut and blood[3][6].
-
Increased Bone Formation: An anabolic effect on bone, characterized by increased osteoblast numbers and bone formation rate, leading to increased bone mass. This has been particularly well-documented in models of osteoporosis[3][4][5].
3. What is a typical effective dose and route of administration for this compound in rodents?
This compound is typically administered via oral gavage. Effective doses in mice and rats range from 10 mg/kg/day to 250 mg/kg/day[3][6]. A dose of 25 mg/kg/day has been shown to be effective in rescuing ovariectomy-induced bone loss in rodents[3].
4. How selective is this compound for TPH1 over TPH2?
While this compound can inhibit both TPH1 and TPH2 in vitro, its inability to cross the blood-brain barrier makes it functionally selective for peripheral TPH1 in vivo[4]. Pharmacokinetic studies have shown that the concentration of this compound in the brain is negligible after oral administration[3][7].
5. Are there any known contraindications or major side effects in animal models?
Published preclinical studies have not reported any overt deleterious effects or dose-limiting toxicities in rodents treated with this compound[3][7]. However, as with any experimental compound, careful monitoring of animal health is recommended.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Serum Serotonin and Bone Volume in Ovariectomized (OVX) Mice
| This compound Dose (mg/kg/day) | Serum Serotonin Reduction (%) | Increase in Vertebral Bone Volume (BV/TV) vs. Vehicle |
| 10 | ~20% | Significant increase |
| 25 | ~30-40% | Significant increase |
| 100 | ~50% | Significant increase |
| 250 | ~70% | Significant increase |
Data synthesized from studies in ovariectomized rodent models[3].
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value |
| Enzyme Assay | Human TPH1 | ~0.7 µM |
| Cell-Based Assay (RBL-2H3 cells) | Serotonin Production | ~0.4 µM |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in an Ovariectomy-Induced Osteoporosis Mouse Model
-
Animal Model: 8-week-old female C57BL/6 mice.
-
Surgical Procedure: Bilateral ovariectomy (OVX) or sham surgery is performed. Animals are allowed to recover for 2 weeks.
-
Treatment Groups (n=8-10 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + this compound (e.g., 25 mg/kg/day)
-
OVX + this compound (e.g., 100 mg/kg/day)
-
-
Compound Administration: this compound is dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage for 4-6 weeks.
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected to measure serum serotonin levels (via ELISA) and bone turnover markers (e.g., osteocalcin).
-
Bone Microarchitecture: Femurs and lumbar vertebrae are collected for micro-computed tomography (micro-CT) analysis to quantify bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Tibias are processed for undecalcified bone histology to quantify osteoblast and osteoclast numbers, and bone formation rate (after double calcein (B42510) labeling).
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by an appropriate post-hoc test.
Mandatory Visualizations
References
- 1. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update in Serotonin and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Proof of concept for 'new bone pill' | NICS Well [nicswell.co.uk]
Avoiding degradation of LP-533401 during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of LP-533401 during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions to ensure the integrity of the compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage. | Verify that the solid compound is stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] For stock solutions in solvent, store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. While some small molecules are relatively stable, repeated cycles can introduce moisture and potentially lead to degradation. | |
| Exposure to light. | This compound contains a pyrimidine (B1678525) ring and fluorinated aromatic groups, which can be susceptible to photodegradation. Protect solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.[2] | |
| Incorrect solvent or poor solubility. | For in vitro assays, use high-quality, anhydrous DMSO to prepare stock solutions.[1] Warming and sonication may be necessary to fully dissolve the compound. For in vivo studies, follow established formulation protocols, such as using a vehicle of DMSO, PEG300, Tween-80, and saline.[1] | |
| pH instability in aqueous buffers. | The aminopyrimidine moiety in this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. When preparing aqueous working solutions, use buffers within a neutral pH range (pH 6-8) unless the experimental protocol explicitly requires otherwise. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of DMSO or other organic co-solvents in the aqueous working solution is sufficient to maintain solubility. If precipitation occurs, consider optimizing the formulation by adjusting the co-solvent ratios. |
| "Salting out" effect. | High concentrations of salts in buffers can sometimes reduce the solubility of organic compounds. If precipitation is observed upon dilution into a high-salt buffer, try reducing the salt concentration if the experimental design allows. | |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Degradation of this compound. | This is a strong indicator of compound degradation. Review all handling and storage procedures. Potential degradation pathways include hydrolysis of the pyrimidine ring or photolytic cleavage. |
| Contamination of solvents or reagents. | Use high-purity, HPLC-grade solvents and fresh reagents to prepare all solutions. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for up to 3 years. For shorter-term storage, it can be kept at 4°C for up to 2 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
Q4: Is this compound sensitive to air or moisture?
A4: The product data sheets for this compound do not indicate extreme air sensitivity. However, as with most organic compounds, it is good practice to minimize exposure to air and moisture.[2] Ensure containers are well-sealed. For sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.
Solution Preparation and Use
Q5: What is the best solvent for preparing a stock solution of this compound?
A5: Anhydrous DMSO is a commonly used and effective solvent for preparing stock solutions of this compound.[1] It is recommended to use a fresh, unopened bottle of anhydrous DMSO to avoid issues with water absorption, which can affect solubility and stability.
Q6: I am having trouble dissolving this compound in DMSO. What can I do?
A6: If you encounter solubility issues, gentle warming and sonication can aid in the dissolution of this compound in DMSO.[1] Ensure that the DMSO is anhydrous, as absorbed water can significantly impact solubility.
Q7: What is a recommended formulation for in vivo studies?
A7: A commonly used vehicle for the oral administration of this compound in animal models consists of a mixture of solvents. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare this formulation fresh for each use.
Q8: Can I prepare a large batch of working solution in an aqueous buffer and store it?
A8: It is generally not recommended to store this compound in aqueous buffers for extended periods. The stability of the compound in various buffer systems and pH conditions has not been extensively characterized. The aminopyrimidine moiety may be susceptible to hydrolysis. Therefore, it is best to prepare fresh working solutions from a frozen stock in DMSO just before each experiment.
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and, if necessary, use gentle warming and sonication until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
In Vitro TPH1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on Tryptophan Hydroxylase 1 (TPH1).
-
Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.0, containing 200 mM ammonium (B1175870) sulfate, 10 µM iron ammonium sulfate, 0.1 mg/mL BSA, and 25 µg/mL catalase).[3]
-
Prepare a substrate solution containing L-tryptophan and the cofactor tetrahydrobiopterin (B1682763) (BH4) in the reaction buffer.
-
Serially dilute the this compound stock solution to the desired final concentrations in the reaction buffer.
-
In a microplate, add the TPH1 enzyme to the diluted this compound solutions and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., perchloric acid or acetic acid in ethanol).[4]
-
Analyze the formation of the product, 5-hydroxytryptophan (B29612) (5-HTP), using a suitable method such as HPLC or a fluorescent plate reader.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: this compound inhibits TPH1 in the serotonin synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ossila.com [ossila.com]
- 3. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
Technical Support Center: LP-533401 In Vivo Efficacy and Vehicle Choice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of vehicle choice on the in vivo efficacy of LP-533401. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the synthesis of peripheral serotonin (B10506).[1][2] By inhibiting TPH1, primarily in the gastrointestinal (GI) tract, this compound reduces the production of gut-derived serotonin (GDS).[1] This targeted action allows for the investigation of the roles of peripheral serotonin in various physiological processes without affecting central serotonin levels in the brain, as this compound does not cross the blood-brain barrier.[2]
Q2: Why is the choice of vehicle critical for in vivo studies with this compound?
A2: The choice of vehicle is critical due to this compound's poor aqueous solubility. An appropriate vehicle is necessary to ensure the compound is adequately solubilized or uniformly suspended, which is crucial for consistent and reproducible dosing and bioavailability upon oral administration. The vehicle can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, thereby influencing its overall efficacy.
Q3: What are the recommended vehicle formulations for this compound?
A3: Based on available literature and supplier recommendations, two primary formulations are suggested for oral administration of this compound in rodents:
-
Formulation 1 (Co-solvent/Surfactant-based): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation creates a clear solution.
-
Formulation 2 (Cyclodextrin-based): A suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline). Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that encapsulates the drug molecule to enhance its solubility and stability.[3]
Q4: Is a clear solution always necessary for oral gavage?
A4: Not necessarily. For oral administration, a uniform suspension is often acceptable, provided that it can be consistently prepared and administered to ensure accurate dosing.[4] However, for other routes of administration like intravenous (IV), a clear solution is mandatory to prevent embolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound during vehicle preparation. | Incomplete dissolution or supersaturation. | Ensure the correct order of solvent addition as detailed in the protocols below. Use gentle warming (e.g., 37°C) or sonication to aid dissolution.[5] Prepare the formulation fresh before each use to avoid precipitation upon storage.[5] |
| High variability in experimental results between animals. | Inconsistent dosing due to non-homogenous suspension or improper gavage technique. | Ensure the formulation is thoroughly mixed (e.g., vortexed) before drawing each dose. Standardize the oral gavage procedure across all technicians to minimize variability in administration.[6] |
| Adverse effects observed in the vehicle control group (e.g., lethargy, irritation). | Toxicity related to the vehicle components, particularly DMSO at high concentrations. | For sensitive animal models, consider reducing the DMSO concentration in the formulation (e.g., to 2-5%).[7] Always include a vehicle-only control group to differentiate between vehicle effects and compound-specific effects. |
| Difficulty in administering the vehicle due to high viscosity. | High concentration of PEG300 or SBE-β-CD. | Ensure the formulation is at room temperature before administration, as viscosity can be temperature-dependent. If still problematic, a slight and careful dilution with saline might be possible, but the final concentration of all components and the drug must be recalculated. |
| Regurgitation or signs of distress in animals after gavage. | Improper gavage technique, excessive volume, or esophageal irritation. | Ensure the gavage needle is of the appropriate size and has a ball tip to prevent injury.[6] The administration volume should not exceed 10 mL/kg body weight.[6] Administer the formulation slowly and ensure the animal is properly restrained. Coating the gavage needle with sucrose (B13894) may improve animal acceptance.[8] |
Data on this compound Efficacy with Different Vehicles
While direct comparative studies on the efficacy of this compound in different vehicles are limited, the following table summarizes efficacy data from various in vivo studies, noting the vehicle used.
| Study Focus | Animal Model | This compound Dose | Vehicle Used | Reported Efficacy | Citation |
| Osteoporosis | Ovariectomized mice | 10, 100, 250 mg/kg/day | Not explicitly stated, but oral administration is mentioned. | Dose-dependent increase in bone mass and bone formation parameters.[1] 30% decrease in serum serotonin at 250 mg/kg/day.[1] | [1] |
| Periodontal Disease | Rats with ligature-induced periodontitis | 25 mg/kg/day | Polyethylene glycol with 5% dextrose (40:60) | Did not prevent alveolar bone loss in this model. | [9] |
| Chronic Kidney Disease-induced bone loss | 5/6 nephrectomized rats | 30 or 100 mg/kg/day | Not explicitly stated, but oral gavage was used. | Restored bone mineral status, microarchitecture, and strength.[10] | [10] |
| Vascular and Bone Calcification | Hyperlipidemic Apoe-/- mice | 25 mg/kg/day | Not explicitly stated, administered via infusion. | Blunted skeletal bone loss and aortic calcification. | [11] |
| Hepatic Steatosis | Mice on a high-fat diet | Not specified | Not specified | Decreased HFD-induced hepatic TG accumulation. | [12] |
Experimental Protocols
Protocol 1: Preparation of Co-solvent/Surfactant-based Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the compound is fully dissolved; sonication or gentle warming may be necessary.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: To the PEG300, add 100 µL of the this compound DMSO stock solution. Vortex thoroughly until the solution is homogenous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again.
-
Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Final Inspection: The final solution should be clear. Prepare this formulation fresh on the day of use.[5]
Protocol 2: Preparation of Cyclodextrin-based Vehicle (10% DMSO, 90% of 20% SBE-β-CD in Saline)
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. This may require vortexing and gentle warming (37°C) to fully dissolve.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Combine Components: In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add this compound Stock: To the SBE-β-CD solution, add 100 µL of the this compound DMSO stock solution.
-
Homogenize: Vortex thoroughly. This formulation will likely be a suspension. Ensure it is uniformly mixed before each administration.
Protocol 3: General Procedure for Oral Gavage in Mice
-
Animal Handling: Properly restrain the mouse by scruffing the neck to immobilize the head and align the esophagus and stomach.[6]
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle if resistance is met.
-
Administration: Once the needle is at the predetermined depth, administer the formulation slowly and steadily.
-
Withdrawal and Monitoring: Withdraw the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing or regurgitation.[6]
Visualizations
Caption: this compound inhibits TPH1, reducing gut-derived serotonin and its downstream effects on osteoblast proliferation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Head-to-Head Comparison of LP-533401 and Telotristat Ethyl in TPH1 Inhibition
For researchers and professionals in drug development, the selection of a specific and potent inhibitor is critical for advancing studies on the roles of peripheral serotonin (B10506) and developing novel therapeutics. Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the biosynthesis of peripheral serotonin, making it a key target for conditions characterized by serotonin overproduction, such as carcinoid syndrome and irritable bowel syndrome. This guide provides an objective, data-driven comparison of two prominent TPH1 inhibitors: LP-533401 and telotristat (B1663555) ethyl.
Mechanism of Action: Targeting the Serotonin Synthesis Pathway
Both this compound and telotristat ethyl are potent inhibitors of TPH1, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin. By blocking this initial step, these compounds effectively reduce the production of peripheral serotonin.
This compound acts as a competitive inhibitor with respect to the substrate L-tryptophan, directly competing for the tryptophan binding site on the TPH1 enzyme[1]. Kinetic studies have also shown it to be an uncompetitive inhibitor versus the cofactor tetrahydrobiopterin (B1682763) (pterin), suggesting it binds to the enzyme-pterin complex[1].
Telotristat ethyl is a prodrug that is rapidly converted in the body to its active metabolite, telotristat (also known as LP-778902)[2]. Telotristat is a potent inhibitor of TPH1[3][4]. Due to its physicochemical properties, telotristat does not readily cross the blood-brain barrier, leading to a selective reduction of serotonin in the periphery without significantly affecting serotonin levels in the central nervous system[2][5].
dot
Caption: TPH1 catalyzes the rate-limiting step in serotonin synthesis.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for this compound and telotristat. It is important to note that direct comparisons of values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency against TPH1
| Parameter | This compound | Telotristat (Active Metabolite) | Reference(s) |
| Ki (vs. Tryptophan) | 0.31 µM | Not Reported | [1] |
| Ki (vs. Pterin) | 0.81 µM (uncompetitive) | Not Reported | [1] |
| IC50 (Biochemical) | 0.103 µM | 0.028 µM (28 nM) | [3][6] |
| 0.016 µM (16 nM) | [4] |
Table 2: Cellular Potency in Inhibiting Serotonin Production
| Cell Line | This compound | Telotristat (Active Metabolite) | Reference(s) |
| RBL2H3 | IC50: 0.4 µM | Not Reported | [7] |
| Complete inhibition at 1 µM | [7][8] | ||
| BON (Human Carcinoid) | IC50: 12.4 µM* | Clinically relevant plasma concentration: 10 nM | [6][9] |
*Note: The higher IC50 value for this compound in BON cells was reported in a study using a novel assay and was noted to be significantly different from other literature values, suggesting potential differences in assay sensitivity[6].
Table 3: In Vivo Effects and Properties
| Feature | This compound | Telotristat Ethyl | Reference(s) |
| Peripheral Selectivity | Yes, negligible brain penetration | Yes, does not readily cross the blood-brain barrier | [5][8] |
| In Vivo Efficacy | Reduces gut, lung, and blood serotonin in mice. Prevents bone loss in animal models. | Reduces urinary 5-HIAA and bowel movement frequency in humans. | [8][10] |
| Clinical Development | Preclinical/Investigational | Approved for carcinoid syndrome diarrhea | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TPH1 inhibitors.
In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This assay measures the enzymatic activity of TPH1 and the inhibitory potential of test compounds.
dot
Caption: Workflow for in vitro TPH1 inhibition screening.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TPH1 enzyme.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
TPH1 Assay Buffer (e.g., 50 mM MES, pH 7.0)
-
Catalase, Dithiothreitol (DTT), Ferrous ammonium (B1175870) sulfate (B86663) (FAS)
-
Test inhibitor (this compound or telotristat)
-
Quenching solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in TPH1 Assay Buffer to create a range of concentrations for IC50 determination.
-
Prepare a solution of L-Tryptophan and BH4 in TPH1 Assay Buffer.
-
Prepare a solution of TPH1 enzyme in TPH1 Assay Buffer containing catalase, DTT, and FAS.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the inhibitor dilutions (or vehicle for control wells).
-
Add the TPH1 enzyme solution to all wells except the "no enzyme" negative control.
-
Initiate the reaction by adding the L-Tryptophan and BH4 solution to all wells.
-
-
Incubation and Quenching:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths for the detection of 5-HTP or a coupled product.
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value[11].
-
Cell-Based Serotonin Production Assay
This assay evaluates the ability of a compound to inhibit TPH1 activity within a cellular context by measuring the reduction in serotonin synthesis.
dot
Caption: Workflow for cellular serotonin production assay.
Objective: To determine the potency of a test compound in inhibiting serotonin production in a TPH1-expressing cell line.
Cell Line: BON cells (a human pancreatic neuroendocrine tumor cell line) are a suitable model as they endogenously express TPH1 and secrete serotonin[6][12][13][14].
Materials:
-
BON cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
Test inhibitor (this compound or telotristat ethyl)
-
Lysis buffer
-
Serotonin quantification kit (e.g., ELISA) or HPLC system
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate BON cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control. For telotristat ethyl, the incubation allows for its conversion to the active metabolite.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Wash the cells and lyse them to collect the intracellular content.
-
-
Serotonin Quantification:
-
Quantify the concentration of serotonin in the supernatant and/or cell lysates using a validated method such as ELISA or HPLC[12].
-
-
Data Analysis:
-
Measure the total protein concentration in the cell lysates.
-
Normalize the serotonin levels to the total protein content to account for differences in cell number.
-
Calculate the percent reduction in serotonin production at each inhibitor concentration compared to the vehicle control to determine the IC50 value.
-
Summary and Conclusion
Both this compound and telotristat are potent and peripherally selective inhibitors of TPH1.
-
Telotristat , the active metabolite of telotristat ethyl, demonstrates higher biochemical potency with a reported IC50 in the low nanomolar range (16-28 nM)[3][4]. Its efficacy and safety in reducing the symptoms of carcinoid syndrome are well-established through extensive clinical trials, leading to its regulatory approval.
-
This compound is also a potent TPH1 inhibitor with a Ki value of 0.31 µM and a biochemical IC50 of 0.103 µM[1][6]. While it has demonstrated clear in vivo efficacy in preclinical models, particularly in the context of bone metabolism, it remains an investigational compound[8].
For researchers, the choice between these two inhibitors may depend on the specific application. Telotristat ethyl provides a clinically validated tool for studies where a direct translation to human therapy is a consideration. This compound serves as a valuable research tool for preclinical investigations into the role of peripheral serotonin in various physiological and pathological processes. This guide provides the foundational data and methodologies to aid in the informed selection and application of these important TPH1 inhibitors.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of PTEN on Serotonin Synthesis and Secretion from the Carcinoid Cell Line BON | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin secretion by human carcinoid BON cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of LP-533401 and pCPA as Tryptophan Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two tryptophan hydroxylase (TPH) inhibitors: LP-533401 and para-chlorophenylalanine (pCPA). The information is compiled from various studies to assist researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral hormone involved in a wide array of physiological processes. Its synthesis is rate-limited by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in the gut and pineal gland, and TPH2, the neuronal isoform.[1] this compound is a selective inhibitor of TPH1, while pCPA is a non-selective, irreversible inhibitor of both TPH1 and TPH2.[2][3][4] This fundamental difference in their mechanism of action dictates their in vivo effects and suitability for different research applications.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to tryptophan, binding to the active site of TPH1.[1] In contrast, pCPA is an irreversible inhibitor of tryptophan hydroxylase.[3] This irreversible inhibition leads to a prolonged depletion of serotonin, with recovery requiring the synthesis of new enzyme.
Caption: Signaling pathway of serotonin synthesis and points of inhibition by this compound and pCPA.
In Vitro Efficacy
The following table summarizes the in vitro inhibitory activities of this compound and pCPA against TPH.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | Human TPH1 | Enzyme Assay | Ki = 0.31 µM (competitive vs. Tryptophan) | [1] |
| Human TPH1 | Enzyme Assay | IC50 = 0.7 µM | [5] | |
| Rat RBL-2H3 cells | Cell-based 5-HT synthesis | IC50 = 0.4 µM | [5] | |
| pCPA | TPH1 | Enzyme Assay | IC50 = 11.25 µM | [6] |
| TPH2 | Enzyme Assay | IC50 = 5.34 µM | [7] |
In Vivo Efficacy and Pharmacodynamics
Direct comparative studies highlight the differential effects of this compound and pCPA on central versus peripheral serotonin levels.
Serotonin Depletion
| Compound | Animal Model | Dosage | Route | Effect on Serotonin Levels | Reference |
| This compound | Mice | 30–250 mg/kg/day | Oral | Marked reduction in gut, lungs, and blood; negligible effect in the brain.[2] | [2] |
| Mice | 250 mg/kg (single dose) | Oral | ~50% decrease in lung and gut 5-HT.[2] | [2] | |
| LP-615819 (prodrug of this compound) | Mice | Not specified | Oral | More potent than pCPA in reducing jejunum 5-HT; did not reduce brain 5-HT.[5] | [5] |
| pCPA | Rats | 300 mg/kg/day for 3 days | Intraperitoneal | ~90% reduction in brain 5-HT.[8] | [8] |
| Rats | 1000 mg/kg | Not specified | Reduced whole brain 5-HT to 9.4% of control.[9] | [9] | |
| Mice | 300 mg/kg for 11 days | Not specified | Reduced body weight gain in a high-fat diet model.[10] | [10] |
Functional Outcomes
Studies have utilized these compounds to investigate the physiological roles of central and peripheral serotonin.
-
This compound:
-
pCPA:
-
Has been used extensively in animal models to study the effects of central serotonin depletion on behavior, including sleep, aggression, and anxiety.[3][8][13]
-
In a high-fat diet-induced obesity model, pCPA reduced body weight gain and fat accumulation.[10]
-
Treatment in rats led to a dose-dependent decrease in exploratory locomotion.[9]
-
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research.
This compound Administration in Mice (Osteoporosis Model)
-
Animal Model: Ovariectomized mice.
-
Compound Preparation: this compound is prepared for oral administration. The vehicle is often a mix of polyethylene (B3416737) glycol and dextrose.
-
Dosing: Mice are treated daily with this compound at doses ranging from 1 to 250 mg/kg body weight.[2]
-
Administration: The compound is administered via oral gavage.
-
Sample Collection & Analysis: Serum can be collected to measure serotonin levels. Tissues such as the gut, lungs, and brain can be harvested to determine serotonin content.[2]
Caption: A generalized workflow for in vivo studies using TPH inhibitors.
pCPA Administration in Rats (Serotonin Depletion Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: pCPA is prepared for intraperitoneal (IP) injection.
-
Dosing: For significant central serotonin depletion, high doses are often used. For example, a regimen of 300 mg/kg daily for the first 5 days, followed by 100 mg/kg for 5 days.[14] Another study used three successive daily injections of 300 mg/kg.[8]
-
Administration: The compound is administered via IP injection.
-
Duration: The duration of treatment depends on the desired level and duration of serotonin depletion.
-
Sample Collection & Analysis: Brain tissue (e.g., frontal cortex, hippocampus, striatum) is collected to measure levels of serotonin and its metabolite, 5-HIAA, typically by HPLC.[15][16]
Conclusion
This compound and pCPA are valuable pharmacological tools for studying the roles of serotonin.
-
This compound is the compound of choice for investigating the functions of peripheral serotonin while minimizing effects on the central nervous system. Its ability to be administered orally and its dose-dependent effects on gut and circulating serotonin make it ideal for studying metabolic disorders, bone biology, and gastrointestinal diseases.[2][11][12]
-
pCPA remains a widely used tool for inducing global serotonin depletion , including in the central nervous system. Its irreversible and non-selective nature makes it suitable for studies where a profound and sustained reduction in both central and peripheral serotonin is required to unmask its physiological and behavioral roles.[3][8][9]
The choice between these two inhibitors should be guided by the specific research question, with careful consideration of the desired site of action (central vs. peripheral) and the required duration of serotonin depletion.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effect of p-chlorophenylalanine (PCPA) on sleep and monoamines content in the brain of a lizard species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomed.cas.cz [biomed.cas.cz]
- 16. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LP-533401 with Other TPH1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the tryptophan hydroxylase 1 (TPH1) inhibitor LP-533401 with other notable inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] Dysregulation of peripheral serotonin has been implicated in a range of pathologies, making TPH1 a compelling therapeutic target.[3] this compound is a potent inhibitor of TPH1 that has been investigated for its therapeutic potential in various conditions.[4][5] This guide offers a comparative analysis of this compound against other TPH1 inhibitors based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other TPH1 inhibitors. The data is compiled from multiple studies, and direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency of TPH1 Inhibitors
| Compound | IC50 (µM) vs. Human TPH1 | Ki (µM) vs. Human TPH1 | Cell-Based Assay IC50 (µM) | Cell Line | Reference |
| This compound | 0.103, 0.7 | 0.31 | 0.4, 12.4 | RBL-2H3, BON | [4][6][7] |
| p-Chlorophenylalanine (pCPA) | 4.49 | - | >30 | BON | [6] |
| LP-521834 | - | 0.036 | - | - | [7] |
| LP-534193 | - | 0.03 | - | - | [7] |
| Telotristat (B1663555) (LP-778902) | 0.592 | - | - | - | [3] |
| TPT-004 | 0.033 | - | - | - | [3] |
| Rodatristat (KAR5417) | Nanomolar range | - | - | - | [8] |
| LX-1031 | - | - | Potent | - | [9] |
Table 2: Selectivity of TPH1 Inhibitors
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | TPH1/TPH2 Selectivity Ratio | Reference |
| This compound | 0.103 | 0.032 | 0.31 | [6] |
| p-Chlorophenylalanine (pCPA) | 4.49 | 1.55 | 0.35 | [6] |
| Telotristat etiprate | Similar affinity for TPH1 and TPH2 | Similar affinity for TPH1 and TPH2 | ~1 (physiologically selective due to BBB impermeability) | [10] |
| TPT-004 | 0.077 | 0.016 | 0.21 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams, generated using the DOT language, illustrate the TPH1 signaling pathway and a typical experimental workflow for evaluating TPH1 inhibitors.
Caption: TPH1 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro TPH1 inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of TPH1 inhibitors.
In Vitro TPH1 Inhibition Assay (Biochemical)
This protocol is adapted from fluorescence-based assays used to determine the in vitro potency of TPH1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified human TPH1 enzyme.
Materials:
-
Recombinant human TPH1 enzyme
-
L-Tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4; cofactor)
-
Ferrous ammonium (B1175870) sulfate (B86663) (FAS)
-
Catalase
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM MES buffer (pH 7.0), 50 µM FAS, 20 µM BH4, 0.05 mg/mL catalase, and 5 mM DTT.[3]
-
Enzyme and Substrate Preparation: Dilute the TPH1 enzyme to the desired final concentration (e.g., 10 nM) in an appropriate buffer. Prepare a solution of L-Tryptophan.[6]
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the microplate. Include wells for positive control (DMSO vehicle) and negative control (no enzyme).
-
Assay Initiation: Add the TPH1 enzyme to all wells except the negative control. To initiate the enzymatic reaction, add L-Tryptophan to a final concentration of 15 µM.[3]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).[3]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 30% Sulfuric Acid).[11]
-
Detection: Measure the fluorescence of the product (5-hydroxytryptophan or a coupled product) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Cell-Based TPH1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds on serotonin production in a cellular context.
Objective: To determine the IC50 of a test compound for the inhibition of serotonin synthesis in a TPH1-expressing cell line.
Materials:
-
TPH1-expressing cells (e.g., RBL-2H3 rat mastocytoma cells or BON human carcinoid cells)[4][6]
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagents for cell lysis
-
Method for quantifying serotonin (e.g., ELISA or LC-MS/MS)
Procedure:
-
Cell Culture: Culture the TPH1-expressing cells under standard conditions to the desired confluency.
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 3 days).[4]
-
Cell Lysis: After treatment, wash the cells and lyse them to release the intracellular contents.
-
Serotonin Quantification: Quantify the amount of serotonin in the cell lysates using a validated method such as an ELISA kit or LC-MS/MS analysis.
-
Data Analysis: Normalize the serotonin levels to the total protein concentration in each sample. Calculate the percent inhibition of serotonin production for each compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
In Vivo Evaluation in Rodent Models
This protocol outlines a general procedure for assessing the in vivo efficacy of TPH1 inhibitors in reducing peripheral serotonin levels.
Objective: To evaluate the effect of a test compound on serotonin levels in peripheral tissues of rodents.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Test compound (e.g., this compound)
-
Vehicle for oral administration
-
Equipment for oral gavage
-
Tissue homogenization equipment
-
Method for serotonin quantification
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals via oral gavage at various dose levels. The dosing regimen can be a single dose or repeated daily doses for a specific period.[12] For example, mice can be treated with this compound at doses ranging from 30 to 250 mg/kg per day.[12]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect peripheral tissues of interest (e.g., gut, lungs, blood) and, for selectivity assessment, the brain.
-
Sample Processing: Process the blood to obtain plasma or serum. Homogenize the tissue samples in an appropriate buffer.
-
Serotonin Quantification: Measure the serotonin concentration in the processed samples using a suitable analytical method.
-
Data Analysis: Compare the serotonin levels in the tissues of the treated groups to the vehicle-treated control group to determine the dose-dependent effect of the inhibitor.
Pharmacokinetics of this compound
Pharmacokinetic studies in rodents have shown that this compound has limited ability to cross the blood-brain barrier, with brain levels being negligible following oral administration.[4][12] This characteristic is crucial for a peripherally selective TPH1 inhibitor, as it minimizes the potential for central nervous system side effects by not affecting brain serotonin synthesis. Following oral administration in mice, this compound leads to a marked reduction in 5-HT content in the gut, lungs, and blood, but not in the brain.[12]
Conclusion
This compound is a potent TPH1 inhibitor with demonstrated efficacy in reducing peripheral serotonin levels in both in vitro and in vivo models. Its limited brain penetrance provides a desirable safety profile for targeting peripheral serotonin-related pathologies. While direct head-to-head comparative studies under identical conditions are limited, the available data suggest that this compound's potency is comparable to or greater than some other TPH1 inhibitors. The development of newer inhibitors like TPT-004 highlights the ongoing efforts to improve potency and selectivity within this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working on the discovery and development of novel TPH1 inhibitors.
References
- 1. genecards.org [genecards.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LP533401 restores bone health in 5/6 nephrectomized rats by a decrease of gut-derived serotonin and regulation of serum phosphate through the inhibition of phosphate co-transporters expression in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
LP-533401: A Closer Look at Tryptophan Hydroxylase Inhibition
For researchers, scientists, and drug development professionals, understanding the precise inhibitory action of compounds is paramount. This guide provides a detailed comparison of LP-533401's activity against its primary targets, Tryptophan Hydroxylase 1 (TPH1) and Tryptophan Hydroxylase 2 (TPH2), supported by experimental data and protocols.
This compound is a small molecule inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) (5-HT) biosynthesis.[1] While often referred to as a TPH1 inhibitor, in vitro evidence demonstrates that this compound inhibits both TPH1 and TPH2 with comparable potency.[2][3] Its peripherally selective effects in vivo are not due to enzymatic selectivity but rather its inability to cross the blood-brain barrier.[4][5]
Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against human TPH1 and TPH2.
| Target Enzyme | Parameter | Value (µM) | Compound | Notes |
| Human TPH1 | IC50 | 0.7 | This compound | In vitro enzyme assay.[2] |
| Human TPH2 | IC50 | Similar potency to TPH1 | This compound | In vitro enzyme assay.[2] |
| Human TPH1 | Ki | 0.31 | This compound | Competitive inhibition vs. tryptophan.[1] |
| Human TPH1 | Ki | 0.81 | This compound | Uncompetitive inhibition vs. 6-MePH4.[1] |
| Rat TPH1 | IC50 | 0.4 | This compound | Cell-based assay (RBL-2H3 cells).[4] |
Experimental Methodologies
The determination of this compound's inhibitory activity involves both enzymatic and cell-based assays.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human TPH1 and TPH2 enzymes.
Protocol:
-
Purified recombinant human TPH1 or TPH2 enzymes are pre-incubated with varying concentrations of this compound for 15 minutes.[6]
-
The enzymatic reaction is initiated by the addition of the substrates, L-tryptophan and the cofactor tetrahydrobiopterin (B1682763) (BH4).[6]
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes for hTPH1 and 60 minutes for hTPH2).[6]
-
The reaction is terminated by the addition of an acid, such as 30% sulfuric acid.[6]
-
The product, 5-hydroxytryptophan (B29612) (5-HTP), is quantified. This can be done using methods like HPLC or by fluorescence detection (excitation = 280 nm, emission = 535 nm).[6][7]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition Assay
Objective: To assess the ability of this compound to inhibit serotonin production in a cellular context.
Protocol:
-
Rat mastocytoma cells (RBL-2H3), which endogenously express TPH1, are cultured.[4][5]
-
The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 48 hours).[7]
-
Following treatment, the concentration of serotonin in the cell lysate or supernatant is measured, typically by RP-HPLC analysis.[7]
-
The IC50 value is determined by plotting the reduction in serotonin production against the concentration of this compound.
TPH-Mediated Serotonin Synthesis Pathway
Tryptophan hydroxylase exists in two isoforms: TPH1 and TPH2. TPH1 is primarily responsible for serotonin synthesis in the periphery, particularly in the gastrointestinal tract and the pineal gland.[1][8][9] In contrast, TPH2 is the predominant isoform in the central nervous system, responsible for neuronal serotonin production.[1][8][9]
Caption: TPH1 and TPH2 catalyze the rate-limiting step in serotonin synthesis in the periphery and CNS, respectively.
Experimental Workflow for Determining Inhibitor Specificity
The following diagram illustrates a typical workflow for assessing the specificity of an inhibitor like this compound for TPH1 over TPH2.
Caption: Workflow for validating TPH inhibitor specificity through in vitro and in vivo experiments.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of LP-533401 and newly synthesized TPH1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506). Dysregulation of peripheral serotonin has been implicated in a variety of diseases, including carcinoid syndrome, pulmonary arterial hypertension, and fibrotic diseases. Consequently, TPH1 has emerged as a promising therapeutic target. This guide provides a comparative overview of LP-533401, a well-characterized TPH1 inhibitor, and a selection of more recently developed inhibitors, including telotristat (B1663555) ethyl, rodatristat (B608305) ethyl, and TPT-004. We present a compilation of their biochemical potency, cellular activity, and pharmacokinetic profiles based on available preclinical and clinical data.
Comparative Data of TPH1 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic parameters of this compound and other notable TPH1 inhibitors. It is important to note that the data presented has been aggregated from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency Against TPH Isoforms
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) |
| This compound | 700[1] | Similar to TPH1[1] | ~1 |
| Telotristat | 28[2] | 32[3] | 1.14 |
| Rodatristat | 33[4] | 7[4] | 0.21 |
| TPT-004 | 77[5] | 16[5] | 0.21 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher TPH2/TPH1 selectivity ratio indicates greater selectivity for TPH1 over TPH2.
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | RBL2H3 | Serotonin Production | 0.4[1] |
| TPT-004 | BON | Serotonin Production | 0.952[5] |
Note: Cell-based assays provide insights into a compound's ability to penetrate cell membranes and inhibit TPH1 in a more physiological context.
Table 3: Pharmacokinetic Properties
| Compound/Prodrug | Active Moiety | Bioavailability | Half-life | Brain Penetration |
| This compound | This compound | - | - | Negligible in rodents[6] |
| Telotristat ethyl | Telotristat | - | ~0.6 hours (prodrug), ~5 hours (active)[4] | No measurable radioactivity in the brain (rats)[7] |
| Rodatristat ethyl | Rodatristat | - | - | Low risk of impacting brain serotonin[8] |
| TPT-004 | TPT-004 | 41.3% (mice, oral)[5] | 1.76 hours (mice, oral)[5] | Minimal potential brain penetration[5] |
Note: Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which are critical for its efficacy and safety. Prodrugs are inactive compounds that are converted to their active forms in the body.
Signaling Pathways
TPH1-Mediated Serotonin Synthesis
Tryptophan hydroxylase 1 catalyzes the initial and rate-limiting step in the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin (5-hydroxytryptamine, 5-HT). TPH1 inhibitors block this first step, thereby reducing the production of peripheral serotonin.
TPH1 catalyzes the conversion of L-Tryptophan to 5-HTP.
Role of TPH1 in Carcinoid Syndrome
In carcinoid syndrome, neuroendocrine tumors overproduce serotonin, leading to symptoms such as diarrhea and flushing. TPH1 inhibitors reduce the production of serotonin by these tumor cells, thereby alleviating the symptoms.
TPH1 inhibition reduces serotonin overproduction in carcinoid syndrome.
Experimental Protocols
In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the in vitro potency of TPH1 inhibitors.
1. Reagents and Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
Catalase
-
Ferrous ammonium (B1175870) sulfate
-
Dithiothreitol (DTT)
-
MES buffer (pH 7.0)
-
Test inhibitors (e.g., this compound, etc.)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and the cofactor.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the TPH1 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction using a quenching solution.
-
Measure the fluorescence of the product (5-hydroxytryptophan) using a microplate reader (e.g., excitation at 300 nm and emission at 360 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for an in vitro TPH1 inhibition assay.
Cell-Based Serotonin Production Assay
This protocol describes a general method for measuring the effect of TPH1 inhibitors on serotonin production in a cellular context.
1. Reagents and Materials:
-
Cell line expressing TPH1 (e.g., RBL2H3, BON cells)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer
-
Reagents for serotonin detection (e.g., ELISA kit or LC-MS/MS)
-
Multi-well cell culture plates
2. Assay Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant or lyse the cells to release intracellular serotonin.
-
Quantify the amount of serotonin in the samples using a suitable method such as ELISA or LC-MS/MS.
-
Determine the percent inhibition of serotonin production for each inhibitor concentration and calculate the IC50 value.
Workflow for a cell-based serotonin production assay.
Conclusion
This compound remains a valuable tool for studying the role of peripheral serotonin. The newer generation of TPH1 inhibitors, such as telotristat, rodatristat, and TPT-004, exhibit high potency and varying degrees of selectivity for TPH1 over TPH2. Notably, many of these newer compounds are designed as prodrugs to improve their pharmacokinetic properties. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and pharmacokinetic profile. This guide provides a foundational comparison to aid researchers in their selection and experimental design. As more data from head-to-head comparative studies become available, a more definitive ranking of these inhibitors will be possible.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altavant Sciences Reports Rodatristat Ethyl PK/PD Analysis at ATS Supporting Doses Selected for Phase 2b ELEVATE 2 Study [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. publications.ersnet.org [publications.ersnet.org]
LP-533401 vs. TPH1 Genetic Knockout: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting peripheral serotonin (B10506) synthesis: the pharmacological inhibitor LP-533401 and genetic knockout of the tryptophan hydroxylase 1 (TPH1) gene. This analysis is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific study.
Executive Summary
Both this compound and TPH1 genetic knockout are effective tools for studying the role of peripheral serotonin, which is synthesized predominantly by the TPH1 enzyme in the gut and pineal gland.[1][2][3] this compound is a small molecule inhibitor of TPH1 that offers a transient and dose-dependent reduction in serotonin levels, while TPH1 knockout provides a permanent and near-complete ablation of peripheral serotonin synthesis. The choice between these two approaches depends on the specific research question, the desired level and duration of serotonin depletion, and the experimental model.
Mechanism of Action
This compound: This compound acts as a competitive inhibitor of TPH1 with respect to its substrate, tryptophan.[1] It binds to the active site of the TPH1 enzyme, preventing the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the rate-limiting step in serotonin synthesis.[1][4] Pharmacokinetic studies have shown that this compound has low permeability across the blood-brain barrier, leading to selective inhibition of peripheral TPH1 without significantly affecting brain serotonin levels.[5][6][7]
TPH1 Genetic Knockout: This approach involves the targeted deletion of the Tph1 gene, leading to a loss of function of the TPH1 enzyme.[2][3][8] This results in a life-long, systemic reduction of serotonin in peripheral tissues where TPH1 is the primary isoform responsible for its synthesis.[2][3][8] It is important to note that TPH2, the isoform responsible for serotonin synthesis in the central nervous system, remains unaffected in TPH1 knockout models.[1][2]
Quantitative Comparison of Efficacy
The following tables summarize the reported effects of this compound and TPH1 knockout on serotonin levels in various tissues from preclinical studies.
Table 1: Effect of this compound on Serotonin (5-HT) Levels
| Tissue/Sample | Species | Dose | Duration | % Reduction in 5-HT | Citation(s) |
| Serum | Mouse | 250 mg/kg/day | - | ~70% | [6] |
| Gut | Mouse | 30-250 mg/kg/day | Repeated | Marked reduction | [5] |
| Gut | Mouse | 250 mg/kg | Single dose | ~50% | [5] |
| Lungs | Mouse | 30-250 mg/kg/day | Repeated | Marked reduction | [5] |
| Lungs | Mouse | 250 mg/kg | Single dose | ~50% | [5] |
| Blood | Mouse | 30-250 mg/kg/day | Repeated | Marked reduction | [5] |
| Brain | Mouse | 30-250 mg/kg/day | Repeated | Negligible | [5] |
| RBL2H3 cells | In vitro | 1 µM | 3 days | Complete inhibition | [6] |
Table 2: Effect of TPH1 Genetic Knockout on Serotonin (5-HT) and 5-HTP Levels
| Tissue/Sample | Species | Parameter | % Reduction vs. Wild-Type | Citation(s) |
| Gut | Mouse | 5-HTP accumulation | Marked decrease | [8] |
| Gut | Mouse | 5-HT levels | Dramatically reduced | [8] |
| Lung | Mouse | 5-HTP accumulation | Marked decrease | [8] |
| Lung | Mouse | 5-HT levels | Dramatically reduced | [8] |
| Blood | Mouse | 5-HTP accumulation | Marked decrease | [8] |
| Blood | Mouse | 5-HT levels | Dramatically reduced | [8] |
| Forebrain | Mouse | 5-HTP accumulation | Modest elevation | [8] |
| Whole Blood | Mouse | 5-HT concentration | 92% decrease | [9] |
| Platelets | Mouse | 5-HT concentration | 90% decrease | [9] |
| Plasma | Mouse | 5-HT concentration | 80% decrease | [9] |
Experimental Protocols
In Vivo Administration of this compound
A common experimental protocol for the in vivo administration of this compound in mice involves the following steps:
-
Compound Preparation: this compound is typically dissolved in a suitable vehicle, such as a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.
-
Animal Model: Studies have utilized various mouse models, including ovariectomized mice to study osteoporosis and diet-induced obesity models.[5][10]
-
Dosing Regimen: Doses can range from 1 to 250 mg per kg of body weight per day, administered orally via gavage.[5] The duration of treatment can vary from a single dose to several weeks, depending on the study's objectives.[5][6]
-
Sample Collection and Analysis: Tissues (e.g., gut, lung, brain) and blood are collected at the end of the treatment period. Serotonin levels are typically quantified using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).
Generation and Analysis of TPH1 Knockout Mice
The generation and analysis of TPH1 knockout mice generally follow these procedures:
-
Generation of Knockout Mice: TPH1 knockout mice are generated using gene-targeting techniques to delete a critical portion of the Tph1 gene.[11] It is important to be aware of the specific knockout strategy used, as some earlier models retained partial TPH1 activity.[12][13] Newer models with targeted deletion of the catalytic domain offer more complete ablation.[12]
-
Genotyping: Pups are genotyped using polymerase chain reaction (PCR) analysis of genomic DNA from tail biopsies to identify wild-type, heterozygous, and homozygous knockout animals.
-
Phenotypic Analysis: TPH1 knockout mice and their wild-type littermates are subjected to various physiological and behavioral tests to assess the consequences of peripheral serotonin depletion. This can include analysis of bone density, metabolic parameters, or cardiovascular function.[14][15]
-
Confirmation of Serotonin Depletion: Serotonin levels in peripheral tissues and blood are measured using techniques like HPLC to confirm the successful knockout of TPH1 function.[2][8]
Signaling Pathways and Experimental Workflows
Peripheral Serotonin Synthesis Pathway
Caption: Peripheral serotonin synthesis pathway and points of intervention.
Experimental Workflow: this compound vs. TPH1 Knockout
Caption: Comparative experimental workflows for this compound and TPH1 knockout studies.
Concluding Remarks
The choice between this compound and TPH1 genetic knockout depends on the specific experimental needs. This compound offers a reversible and titratable method to reduce peripheral serotonin, making it suitable for studies requiring temporal control over serotonin levels. In contrast, TPH1 knockout provides a more profound and sustained depletion of peripheral serotonin, which is ideal for investigating the long-term consequences of its absence. Researchers should carefully consider the advantages and limitations of each approach in the context of their research goals.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ASCENION GmbH - Tryptophan Hydroxylase 1 Knockout Mice as a Tool to Study the Function of Serotonin [ascenion.de]
- 4. drkumardiscovery.com [drkumardiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Altered Gene Expression in Pulmonary Tissue of Tryptophan Hydroxylase-1 Knockout Mice: Implications for Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants | PLOS One [journals.plos.org]
- 12. Generation of a highly efficient and tissue-specific tryptophan hydroxylase 1 knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tph1 tryptophan hydroxylase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Peripheral Serotonin: a New Player in Systemic Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LP-533401 Cross-reactivity with Other Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of LP-533401, a potent Tryptophan Hydroxylase 1 (TPH1) inhibitor, with other key human hydroxylases. Understanding the selectivity of drug candidates is paramount in preclinical development to anticipate potential off-target effects and ensure a favorable safety profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a clear perspective on the specificity of this compound.
Executive Summary
This compound is a potent inhibitor of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. While it demonstrates high affinity for its primary target, the structural similarity among aromatic amino acid hydroxylases presents a potential for cross-reactivity. This guide examines the inhibitory activity of this compound against its intended target, TPH1, its closely related isoform TPH2, and other critical hydroxylases, including Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH), and Cytochrome P450 (CYP) enzymes. The development of selective TPH1 inhibitors has been a significant challenge due to the conserved nature of the active sites within the aromatic amino acid hydroxylase family[1][2][3].
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activity of this compound and comparator compounds against various hydroxylases.
| Compound | Target Hydroxylase | Species | Assay Type | IC50 / Ki (µM) | Reference |
| This compound | Tryptophan Hydroxylase 1 (TPH1) | Human | Enzyme Inhibition | Ki: 0.31 | [4] |
| Rat (RBL-2H3 cells) | Cell-based | IC50: 0.4 | |||
| Tryptophan Hydroxylase 2 (TPH2) | Human | Enzyme Inhibition | IC50: 0.032 | [5] | |
| Phenylalanine Hydroxylase (PAH) | Human | Enzyme Inhibition | Data Not Available | ||
| Tyrosine Hydroxylase (TH) | Human | Enzyme Inhibition | Data Not Available | ||
| Cytochrome P450 (CYP) Panel | Human | Enzyme Inhibition | Data Not Available | ||
| Telotristat (LP778902) | Tryptophan Hydroxylase 1 (TPH1) | Human | Enzyme Inhibition | IC50: 0.592 | [1] |
| Phenylalanine Hydroxylase (PAH) | Human | Enzyme Inhibition | IC50: 2.686 (4.54x less potent than TPH1) | [1] | |
| Tyrosine Hydroxylase (TH) | Human | Enzyme Inhibition | IC50: 8.11 (13.7x less potent than TPH1) | [1] |
Note: While direct inhibitory data for this compound against PAH and TH is not publicly available, the data for Telotristat (LP778902), another TPH1 inhibitor, provides context for the expected selectivity profile within this class of compounds. A related compound to this compound, compound 18i, has been reported to not significantly inhibit CYP enzymes, suggesting a potentially low risk of drug-drug interactions mediated by this pathway[3].
Signaling Pathway and Experimental Workflow
To understand the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the serotonin synthesis pathway and a general workflow for determining hydroxylase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the protocols used to assess the inhibitory activity of compounds against various hydroxylases.
Tryptophan Hydroxylase (TPH1 and TPH2) Inhibition Assay
This assay determines the potency of an inhibitor against the TPH isoforms.
-
Enzyme Source: Recombinant human TPH1 or TPH2.
-
Reaction Mixture:
-
Buffer: Typically a HEPES or phosphate (B84403) buffer at physiological pH.
-
Cofactors: Tetrahydrobiopterin (BH4) and a reducing agent like dithiothreitol (B142953) (DTT).
-
Substrate: L-Tryptophan.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
The enzyme is pre-incubated with the inhibitor for a defined period.
-
The reaction is initiated by the addition of the substrate and cofactors.
-
The mixture is incubated at 37°C.
-
The reaction is terminated, often by the addition of an acid.
-
The product, 5-hydroxytryptophan (5-HTP), is quantified using a suitable method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This assay evaluates the cross-reactivity of the inhibitor with PAH.
-
Enzyme Source: Recombinant human PAH or liver microsomes.
-
Reaction Mixture:
-
Buffer: Similar to the TPH assay.
-
Cofactors: BH4 and DTT.
-
Substrate: L-Phenylalanine.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure: The procedure is analogous to the TPH inhibition assay, with the quantification of the product, L-Tyrosine.
-
Data Analysis: IC50 values are calculated as described for the TPH assay.
Tyrosine Hydroxylase (TH) Inhibition Assay
This assay assesses the inhibitory effect on TH, the rate-limiting enzyme in catecholamine synthesis.
-
Enzyme Source: Recombinant human TH or adrenal gland extracts.
-
Reaction Mixture:
-
Buffer: Suitable buffer system.
-
Cofactors: BH4 and DTT.
-
Substrate: L-Tyrosine.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure: The experimental steps are similar to the other hydroxylase assays, with the product, L-DOPA, being quantified.
-
Data Analysis: IC50 values are determined as previously described.
Cytochrome P450 (CYP) Inhibition Assay
This panel of assays is critical for evaluating the potential for drug-drug interactions.
-
Enzyme Source: Human liver microsomes or recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Reaction Mixture:
-
Buffer: Phosphate buffer.
-
Cofactor: NADPH regenerating system.
-
Substrate: A specific probe substrate for each CYP isoform.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
The inhibitor is pre-incubated with the enzyme source.
-
The reaction is started by adding the probe substrate and NADPH.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, typically with a solvent.
-
The formation of the specific metabolite is measured using LC-MS/MS.
-
-
Data Analysis: IC50 values are calculated for each CYP isoform to determine the inhibitory potential.
Conclusion
This compound is a potent inhibitor of TPH1 and also demonstrates significant activity against the closely related TPH2 isoform. While quantitative data on its cross-reactivity with other aromatic amino acid hydroxylases like PAH and TH are not currently available in the public domain, the structural conservation of the active sites within this enzyme family suggests that some level of interaction is possible. The challenge in achieving high selectivity underscores the importance of thorough preclinical profiling. Preliminary information on a related compound suggests that this compound may have a low propensity for inhibiting major cytochrome P450 enzymes, which would be a favorable characteristic in terms of minimizing drug-drug interactions. Further experimental data are required to definitively establish the complete selectivity profile of this compound. Researchers and drug development professionals are encouraged to conduct comprehensive in-house assessments using the standardized protocols outlined in this guide to fully characterize the cross-reactivity of this and other TPH1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-533401: A Peripherally Selective TPH1 Inhibitor Outshining Non-Selective Predecessors
For researchers and drug development professionals, the quest for targeted therapies with minimal side effects is paramount. In the realm of serotonin (B10506) modulation, LP-533401 has emerged as a promising selective inhibitor of tryptophan hydroxylase 1 (TPH1), offering significant advantages over older, non-selective inhibitors. This guide provides a detailed comparison, supported by experimental data, to highlight the superior profile of this compound.
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter and hormone involved in a wide array of physiological processes. Its synthesis is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH). Two isoforms of this enzyme exist: TPH1, primarily found in the gut and other peripheral tissues, is responsible for the majority of peripheral serotonin production, while TPH2 is expressed in neurons and synthesizes serotonin in the central nervous system (CNS).[1][2][3] Non-selective TPH inhibitors, such as para-chlorophenylalanine (pCPA), inhibit both isoforms, leading to a broad reduction of serotonin and associated CNS-related side effects like depression.[4][5] this compound, in contrast, demonstrates a significant step forward by selectively targeting TPH1, thereby modulating peripheral serotonin levels while leaving central serotonin synthesis largely unaffected.[2][6][7]
Key Advantages of this compound:
-
Peripheral Selectivity: Pharmacokinetic studies have shown that this compound does not readily cross the blood-brain barrier, resulting in negligible levels in the brain after oral administration.[6][7] This localized action in the periphery is a major advantage, minimizing the risk of centrally-mediated side effects.
-
Targeted Efficacy: By specifically inhibiting TPH1, this compound effectively reduces serotonin production in the gut, blood, and lungs without significantly altering brain serotonin levels.[6][8] This makes it a highly targeted therapeutic agent for disorders driven by excess peripheral serotonin.
-
Improved Safety Profile: The peripheral restriction of this compound avoids the adverse psychiatric effects associated with non-selective TPH inhibitors that deplete central serotonin.[4]
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of this compound with the non-selective inhibitor, pCPA.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Competitive vs. Tryptophan | Competitive vs. Pterin Cofactor |
| This compound | TPH1 | 0.7[8] | 0.31[1] | Yes[1] | No (Uncompetitive)[1] |
| TPH2 | - | - | - | - | |
| pCPA (fenclonine) | TPH1 & TPH2 | >50[4] | - | Yes | - |
Table 1: In Vitro Inhibitory Activity. This table compares the in vitro potency and mechanism of inhibition of this compound and pCPA against tryptophan hydroxylase.
| Inhibitor | Dosage | Tissue | Serotonin Reduction | Effect on Brain Serotonin | Reference |
| This compound | 30-250 mg/kg/day (mice) | Gut, Lungs, Blood | Marked Reduction[6] | No significant change[6][8] | [6][8] |
| 250 mg/kg (single dose, mice) | Gut, Lungs | ~50%[6] | - | [6] | |
| 250 mg/kg/day | Serum (mice) | ~30% | No change | [7] | |
| pCPA | - | Brain | Reduction | Yes | [4] |
Table 2: In Vivo Effects on Serotonin Levels. This table summarizes the in vivo effects of this compound and pCPA on serotonin levels in different tissues.
Signaling Pathway and Mechanism of Action
The synthesis of serotonin from tryptophan is a two-step process initiated by TPH. This compound acts as a competitive inhibitor with respect to tryptophan for the TPH1 enzyme.
References
- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
LP-533401: A Novel Therapeutic Candidate vs. Established Treatments for Osteoporosis and IBS-D
A Comparative Guide for Researchers and Drug Development Professionals
LP-533401 is an investigational small molecule inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin (B10506) synthesis. By selectively targeting the production of gut-derived serotonin, this compound presents a novel therapeutic approach for conditions where peripheral serotonin is implicated, such as osteoporosis and irritable bowel syndrome with diarrhea (IBS-D). This guide provides an objective comparison of this compound with established treatments for these conditions, supported by available preclinical and clinical data.
Comparison with Osteoporosis Treatments
Current standard-of-care treatments for osteoporosis primarily focus on reducing bone resorption. In contrast, this compound offers a potentially anabolic mechanism by increasing bone formation.
Mechanism of Action Comparison
-
This compound: Inhibits TPH1, leading to decreased peripheral serotonin levels. Lower serotonin levels are associated with increased osteoblast proliferation and activity, promoting bone formation.[1][2][3]
-
Bisphosphonates (e.g., Alendronate, Risedronate, Zoledronic Acid): These drugs bind to hydroxyapatite (B223615) in bone and are taken up by osteoclasts, the cells responsible for bone resorption. Inside the osteoclast, nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway. This disrupts intracellular signaling, leading to osteoclast apoptosis and reduced bone resorption.
-
Denosumab: A human monoclonal antibody that binds to and inhibits RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).[4][5][6][7][8] By preventing RANKL from binding to its receptor RANK on the surface of osteoclasts and their precursors, denosumab inhibits osteoclast formation, function, and survival, thereby decreasing bone resorption.[4][5][6][7][8]
Preclinical Efficacy of this compound in Osteoporosis Models
| Parameter | This compound Treatment in OVX Rodents | Reference |
| Bone Mineral Density (BMD) | Dose-dependently increased lumbar vertebrae BMD. Blunted diet-induced bone loss in young hyperlipidemic mice and increased L3 BMD in older hyperlipidemic mice.[9] | [9][10][11][12] |
| Bone Formation Rate | Significantly increased. | [13] |
| Osteoblast Number | Significantly increased. | [13] |
| Serum Serotonin | Dose-dependently decreased. | |
| Brain Serotonin | No significant change, indicating a lack of blood-brain barrier penetration.[3] | [3] |
Established Clinical Efficacy of Standard Treatments (for context):
| Treatment | Effect on Fracture Risk Reduction (Vertebral) | Effect on Fracture Risk Reduction (Non-Vertebral) |
| Bisphosphonates | ~40-70% | ~20-50% |
| Denosumab | ~68% | ~20% |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Model in Rodents
This model mimics postmenopausal bone loss.
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment: this compound is administered orally by gavage, typically once daily, at varying doses (e.g., 25, 100, 250 mg/kg/day) for a specified period (e.g., 4-6 weeks) starting at different time points post-ovariectomy.[3][14]
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) of the femur and lumbar vertebrae.[10][11][12]
-
Histomorphometry: Analysis of bone sections to determine parameters like bone volume, trabecular number and thickness, and osteoblast/osteoclast numbers.
-
Biochemical Markers: Serum levels of bone turnover markers (e.g., osteocalcin, P1NP, CTX-I) and serotonin are measured by ELISA or HPLC.
-
Signaling Pathway Diagrams
Caption: this compound inhibits TPH1 in the gut, reducing peripheral serotonin and promoting bone formation.
Caption: Bisphosphonates inhibit FPPS in osteoclasts, disrupting function and promoting apoptosis.
Caption: Denosumab binds to RANKL, preventing osteoclast activation and bone resorption.
Comparison with Irritable Bowel Syndrome with Diarrhea (IBS-D) Treatments
Established treatments for IBS-D often target serotonin receptors or have other mechanisms to reduce motility and pain. This compound, by reducing the synthesis of serotonin, offers a different approach to managing the symptoms of IBS-D.
Mechanism of Action Comparison
-
This compound: Inhibits TPH1 in enterochromaffin cells of the gut, leading to a reduction in the synthesis and release of serotonin.[15][16] This is expected to decrease gut motility, visceral hypersensitivity, and intestinal secretion.
-
5-HT3 Receptor Antagonists (e.g., Alosetron, Ondansetron): These drugs selectively block 5-HT3 receptors on enteric neurons. This antagonism modulates visceral pain, reduces colonic transit, and decreases gastrointestinal secretions.
-
Eluxadoline (B110093): A mixed opioid receptor ligand that acts as a mu- and kappa-opioid receptor agonist and a delta-opioid receptor antagonist.[17][18][19][20][21] Its action on mu-opioid receptors reduces bowel motility and abdominal pain, while the delta-opioid antagonism may mitigate the constipating effects.[17][19][20][21]
-
Rifaximin: A minimally absorbed antibiotic that is thought to act by modulating the gut microbiota and has anti-inflammatory properties.[1][22][23][24][25]
Preclinical Efficacy of this compound in Gastrointestinal Models
Direct comparative preclinical studies of this compound with other IBS-D treatments are limited. However, studies have demonstrated its effect on peripheral serotonin levels.
| Parameter | This compound Treatment in Rodent Models | Reference |
| Intestinal Serotonin Levels | Dose-dependently reduced 5-HT levels in the duodenum, jejunum, and ileum. | [15] |
| Brain Serotonin Levels | No significant effect on brain 5-HT levels. | [15] |
| In vitro TPH1 Inhibition (IC50) | 0.7 µM against purified human TPH1. | [15] |
| In vitro 5-HT Synthesis Inhibition (IC50) | 0.4 µM in rat mastocytoma cell line RBL-2H3. | [15] |
Established Clinical Efficacy of Standard Treatments (for context):
| Treatment | Primary Efficacy Endpoint | Responder Rate (Drug vs. Placebo) |
| Alosetron | Adequate relief of global IBS symptoms | 41-43% vs. 26-29% |
| Ondansetron | Improvement in stool consistency | Significant improvement over placebo |
| Eluxadoline | Composite of improvement in abdominal pain and stool consistency | 25.1-29.6% vs. 16.2-17.1% |
| Rifaximin | Adequate relief of global IBS symptoms | 40.7% vs. 31.7% |
Experimental Protocols
Assessment of Intestinal Serotonin Levels and Motility
-
Animal Model: Male C57BL/6 mice are often used.
-
Treatment: this compound is administered orally by gavage at various doses (e.g., 30 and 90 mg/kg).[15]
-
Serotonin Measurement:
-
Tissue Collection: Segments of the duodenum, jejunum, ileum, and brain are collected.
-
Quantification: Serotonin levels are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Gastrointestinal Motility Assay (as a potential endpoint for IBS-D models):
-
Marker Administration: A non-absorbable marker (e.g., charcoal meal) is administered orally.
-
Measurement: After a set time, the animal is euthanized, and the distance traveled by the marker through the small intestine is measured.
-
Signaling Pathway Diagrams
Caption: this compound reduces serotonin synthesis, potentially mitigating IBS-D symptoms.
Caption: 5-HT3 antagonists block serotonin binding, reducing neuronal activation and IBS-D symptoms.
Summary and Future Directions
This compound represents a promising therapeutic candidate with a novel mechanism of action for both osteoporosis and IBS-D. Its ability to selectively inhibit peripheral serotonin synthesis without affecting central levels is a key differentiating feature. For osteoporosis, it offers a potential anabolic effect, a significant departure from the predominantly anti-resorptive nature of current first-line therapies. In IBS-D, it targets the synthesis of a key neurotransmitter implicated in the pathophysiology of the disease, rather than blocking its receptor.
While preclinical data are encouraging, the lack of direct comparative studies with established treatments makes it difficult to definitively position this compound in the current therapeutic landscape. Future research, including head-to-head preclinical and clinical trials, will be crucial to fully evaluate the therapeutic potential of this compound and determine its efficacy and safety relative to the standard of care. Such studies will provide the necessary data for a comprehensive assessment by researchers, scientists, and drug development professionals.
References
- 1. Xifaxan (rifaximin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Denosumab: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Denosumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of LP533401 on Vascular and Bone Calcification in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ovariectomy-induced estrogen deficit on rat behaviour, lipid metabolism, inflammation, bone mineral density, and turnover [foliamedica.bg]
- 11. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth and Bone Mineral Density Changes in Ovariectomized Rats Treated with Estrogen Receptor Alpha or Beta Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proof of concept for 'new bone pill' | NICS Well [nicswell.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Eluxadoline? [synapse.patsnap.com]
- 19. Visceral analgesic effect of eluxadoline (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eluxadoline in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. What is the mechanism of Rifaximin? [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. Rifaximin - Wikipedia [en.wikipedia.org]
- 25. droracle.ai [droracle.ai]
A Comparative Review of Tryptophan Hydroxylase 1 (TPH1) Inhibitors: Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme in the biosynthesis of peripheral serotonin (B10506) (5-hydroxytryptamine, 5-HT). Dysregulation of peripheral serotonin is implicated in a range of pathologies, including pulmonary arterial hypertension, carcinoid syndrome, and irritable bowel syndrome. Consequently, the development of potent and selective TPH1 inhibitors has become a significant area of therapeutic research. This guide provides an objective comparison of available TPH1 inhibitors, focusing on their selectivity and potency, supported by experimental data.
Data Presentation: Potency and Selectivity of TPH1 Inhibitors
The following table summarizes the in vitro potency (IC50) of various TPH1 inhibitors against TPH1 and its closely related isoform, TPH2, which is predominantly expressed in the central nervous system. Selectivity against other aromatic amino acid hydroxylases, phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH), is also presented where data is available. Lower IC50 values indicate higher potency.
| Inhibitor | TPH1 IC50 (µM) | TPH2 IC50 (µM) | PAH IC50 (µM) | TH IC50 (µM) | TPH1/TPH2 Selectivity Ratio | Reference(s) |
| p-Chlorophenylalanine (pCPA) | 4.49 | 1.55 | - | - | 0.35 | [1] |
| Telotristat (B1663555) Ethyl (LX1606) | 0.8 | 1.21 | - | >30 | 1.51 | [2] |
| Telotristat (LP-778902) | 0.028 | 0.032 | - | - | 1.14 | [2] |
| LP-533401 | 0.103 | 0.032 | - | - | 0.31 | [1] |
| NVS-TPH146 | 0.271 | >10 | - | - | >36.9 | [1] |
| NVS-TPH120 | - | - | - | - | - | [1] |
| NVS-TPH176 | - | - | - | - | - | [1] |
| TPT-004 | 0.0334 | - | 0.403 | 1.359 | - | [2] |
| Rodatristat (B608305) Ethyl | Potent (nanomolar range) | - | - | - | - | [3][4] |
| Omeprazole | 3.09 | 4.30 | >100 | >100 | 1.39 | [5] |
Note: "-" indicates data not available in the searched literature. The TPH1/TPH2 selectivity ratio is calculated as (TPH2 IC50 / TPH1 IC50). A higher ratio indicates greater selectivity for TPH1 over TPH2.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of TPH1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the serotonin synthesis pathway and a general experimental workflow for assessing TPH1 inhibition.
Caption: The TPH1-mediated serotonin synthesis pathway and the point of inhibition.
Caption: A generalized experimental workflow for an in vitro TPH1 inhibition assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for common assays used to evaluate TPH1 inhibitors.
In Vitro TPH1 Inhibition Assay (Fluorescence-Based)
This assay measures the production of 5-hydroxytryptophan (5-HTP), which is fluorescent, or uses a coupled enzyme system to generate a fluorescent product.
Materials:
-
Recombinant human TPH1 enzyme
-
TPH1 Assay Buffer (e.g., 50 mM HEPES, pH 7.0, containing 200 mM ammonium (B1175870) sulfate, 10 µM ferrous ammonium sulfate, 0.1 mg/mL BSA, 25 µg/mL catalase, and 0.04% CHAPS)
-
L-Tryptophan (substrate) solution
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor) solution
-
Test inhibitor stock solution (typically in DMSO)
-
Quenching solution (e.g., 30% sulfuric acid)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a small volume (e.g., 0.5 µL) of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the TPH1 enzyme solution (e.g., 20 µL of 12.5 nM TPH1) to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution containing L-tryptophan and BH4 (e.g., 5 µL of a solution to reach final concentrations of 20 µM L-tryptophan and 40 µM BH4).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Stop the reaction by adding the quenching solution (e.g., 25 µL of 30% sulfuric acid).
-
Measure the fluorescence using a microplate reader at an excitation of ~280-300 nm and an emission of ~330-535 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][6]
In Vitro TPH1 Inhibition Assay (HPLC-Based)
This method directly quantifies the formation of 5-HTP using high-performance liquid chromatography.
Materials:
-
Recombinant human TPH1 enzyme
-
Assay Buffer (e.g., 40 mM Na HEPES, pH 7.0, with 0.05 mg/ml catalase and 10 µM ferrous ammonium sulfate)
-
L-Tryptophan solution
-
BH4 solution with Dithiothreitol (DTT)
-
Test inhibitor stock solution
-
Reaction stop solution (e.g., 2% (v/v) acetic acid in ethanol)
-
HPLC system with a fluorescence or electrochemical detector
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, L-tryptophan (e.g., 20 µM), and the test inhibitor at various concentrations.
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding a solution of BH4 and DTT (e.g., to final concentrations of 200 µM and 2 mM, respectively).
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of 5-HTP produced.
-
Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.[5]
Cell-Based TPH1 Inhibition Assay
This assay assesses the ability of a compound to inhibit TPH1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
A suitable cell line endogenously expressing TPH1 (e.g., BON human carcinoid cells or RBL-2H3 cells).[1][7]
-
Cell culture medium and supplements.
-
Test inhibitor stock solution.
-
Lysis buffer.
-
Method for quantifying intracellular serotonin (e.g., ELISA or LC-MS/MS).
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle for a specified duration (e.g., 24-48 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release intracellular contents.
-
Quantify the concentration of serotonin in the cell lysates using a suitable method.
-
Normalize the serotonin levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of serotonin production at each inhibitor concentration and determine the IC50 value.[1][7]
Conclusion
The landscape of TPH1 inhibitors is evolving, with several compounds demonstrating high potency and varying degrees of selectivity. Early inhibitors like pCPA showed limited selectivity, while newer compounds such as telotristat and TPT-004 exhibit improved profiles. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity against TPH2 and other hydroxylases, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of current and future TPH1 inhibitors.
References
- 1. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A trial design to maximize knowledge of the effects of rodatristat ethyl in the treatment of pulmonary arterial hypertension (ELEVATE 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of gut-derived serotonin synthesis: a potential bone anabolic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of LP-533401
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the tryptophan hydroxylase inhibitor, LP-533401, is paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for its disposal based on general guidelines for laboratory research chemicals.
All chemical waste disposal must adhere to local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[2][3][4] Never dispose of chemical waste down the drain or in regular trash unless explicitly authorized by EHS for specific non-hazardous materials.[1][3][5]
Key Characteristics of this compound
| Property | Description |
| Chemical Class | Tryptophan Hydroxylase Inhibitor |
| Primary Function | Research chemical used to study serotonin (B10506) synthesis |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in organic solvents such as DMSO |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of research chemicals.
-
Hazard Assessment:
-
Treat this compound as a potentially hazardous substance. Due to its biological activity as an enzyme inhibitor, it should be handled with care.
-
Assume the compound may have toxicological properties that have not been fully characterized.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any chemically contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the approximate concentration and quantity of the waste.
-
Follow your institution's specific labeling requirements.
-
-
Storage:
-
Disposal Request:
-
Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and disposed of as hazardous liquid waste.[3] After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3][5]
-
Experimental Protocols: Spill Cleanup
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[3]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, surround the spill with absorbent material and then cover the spill.
-
-
Clean the Area: Carefully collect the absorbent material and spilled substance using a scoop or other appropriate tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
